MRS1220
説明
structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFAXQOKNBUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183721-15-5 | |
| Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
MRS1220 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of MRS1220
Executive Summary
This compound is a highly potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR), belonging to the triazoloquinazoline chemical class.[1] It operates primarily as a competitive antagonist, blocking the receptor's interaction with endogenous adenosine and synthetic agonists. This action inhibits the canonical Gi-protein-coupled signaling pathway, thereby preventing the agonist-induced decrease in cyclic AMP (cAMP). Recent evidence also indicates that this compound can exhibit inverse agonism in specific cellular contexts, particularly by reducing basal β-arrestin 2 recruitment. Its high affinity for the human A3 subtype, with Ki values in the sub-nanomolar range, and significant selectivity over other human and rodent adenosine receptor subtypes, make it an invaluable pharmacological tool for studying A3AR physiology and its role in various pathological conditions.[2][3]
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is competitive antagonism at the hA3AR. It binds reversibly to the same orthosteric site as the endogenous agonist adenosine, preventing receptor activation. This has been demonstrated in numerous studies where this compound produces a concentration-dependent rightward shift in the dose-response curves of A3AR agonists without altering the maximum response, a hallmark of competitive antagonism.[1]
Binding Profile and Selectivity
This compound displays exceptionally high affinity for the human A3 adenosine receptor.[2] However, its affinity for rodent A3 receptors is markedly lower, highlighting significant species-specificity that is critical for experimental design.[2][3] Its selectivity for the human A3AR over other human adenosine receptor subtypes is substantial.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Binding Parameter (Ki) | Reference(s) |
|---|---|---|---|
| A3 | Human | 0.65 nM | [2] |
| A3 | Human | 0.59 nM | [4] |
| A1 | Rat | 305 nM | |
| A2A | Rat | 52 nM | |
| A3 | Rat | >10 µM | [3] |
| A3 | Mouse | >10 µM |[3] |
Functional Antagonism
This compound effectively blocks the functional downstream signaling initiated by A3AR agonists. A3ARs are canonically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] this compound antagonizes this effect, restoring cAMP levels in the presence of an agonist.[1][2]
Furthermore, this compound has been shown to inhibit the agonist-induced binding of [³⁵S]GTPγS to G-proteins, a direct measure of G-protein activation following receptor stimulation.[1][2] It also reverses the inhibitory effect of A3AR agonists on tumor necrosis factor-α (TNF-α) formation in human macrophage cell lines.[1][4]
Table 2: Functional Potency of this compound
| Assay | Parameter | Value | Cell System | Reference(s) |
|---|---|---|---|---|
| Adenylyl Cyclase Inhibition | KB | 1.7 nM | HEK-293 cells (hA3R) | [1][2] |
| [³⁵S]GTPγS Binding | EC₅₀ | 7.2 nM | HEK-293 cells (hA3R) | [1] |
| TNF-α Formation Inhibition | IC₅₀ | 0.3 µM | U-937 Macrophage cells |[1][4] |
Context-Dependent Inverse Agonism
While classically defined as a neutral antagonist, recent studies have revealed that this compound can act as an inverse agonist in certain assay systems.[6][7] Inverse agonism is the ability of a ligand to reduce the constitutive, or basal, activity of a receptor in the absence of an agonist.
This compound has been shown to:
-
Decrease Basal β-arrestin 2 Recruitment: In NanoBiT-based assays, this compound produced a concentration-dependent decrease in the basal signal for β-arrestin 2 (βarr2) recruitment to the A3AR.[6][7]
-
Increase Basal cAMP Levels: In GloSensor cAMP assays capable of detecting constitutive A3AR activity, this compound was reported to increase basal cAMP levels, consistent with inverse agonism at a Gi-coupled receptor.[6]
Interestingly, this inverse agonism was not observed in miniGαi protein recruitment assays, suggesting that this compound may preferentially stabilize a receptor conformation that is inactive with respect to the β-arrestin pathway.[6][7] This functional selectivity highlights the complexity of its interaction with the A3AR.
Signaling Pathways and Visualizations
This compound modulates key signaling pathways by blocking the activation of the A3AR. The primary pathway affected is the Gi-protein-cAMP cascade. Additionally, A3ARs can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[5][8][9] By preventing A3AR activation, this compound blocks these downstream effects.
Caption: A3AR signaling pathway showing agonist activation and this compound antagonism.
Caption: Competitive antagonism vs. inverse agonism at a receptor with basal activity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human A3AR, such as HEK-293 or CHO cells.[1]
-
Incubation: In assay tubes, a constant concentration of a high-affinity A3AR radioligand (e.g., [¹²⁵I]AB-MECA) is incubated with the cell membranes in the presence of increasing concentrations of this compound.[1][2] A parallel set of tubes containing a high concentration of a non-labeled agonist is used to determine non-specific binding.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The specific binding at each concentration of this compound is calculated. The data are plotted to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-mediated inhibition of cAMP production.
Caption: Experimental workflow for a cAMP accumulation functional assay.
Methodology:
-
Cell Plating: Flp-In-CHO cells stably expressing the wild-type A3R are seeded in microplates.[10]
-
Treatment: Cells are treated with varying concentrations of this compound (or vehicle control).
-
Stimulation: Cells are then co-stimulated with forskolin (an adenylyl cyclase activator) and a fixed concentration of an A3R agonist (e.g., IB-MECA). The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes).
-
Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (like HTRF) or a biosensor (like GloSensor).[6][7]
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified. The data can be used in a Schild analysis to confirm competitive antagonism and determine the antagonist's affinity (pA₂ or KB).[10]
Conclusion
This compound is a cornerstone tool for A3 adenosine receptor research. Its mechanism of action is primarily as a high-potency, selective competitive antagonist at the human A3AR. It effectively blocks G-protein activation and the subsequent inhibition of adenylyl cyclase.[1][2] However, a more nuanced understanding recognizes its capacity for inverse agonism in specific contexts, particularly concerning the β-arrestin pathway.[6][7] Researchers and drug development professionals must consider its profound species-specificity, as it is largely inactive at rodent A3 receptors, and its dual character as both a neutral antagonist and a potential inverse agonist when designing experiments and interpreting results.[3]
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MRS1220: A Technical Guide to a High-Affinity Human A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1220 is a potent and highly selective competitive antagonist of the human A3 adenosine (B11128) receptor (A3AR).[1] With a Ki value in the sub-nanomolar range for the human A3AR, it exhibits significant selectivity over other adenosine receptor subtypes.[2] As a member of the triazoloquinazoline class of compounds, this compound has become a critical tool for investigating the physiological and pathophysiological roles of the A3AR.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological data, detailed experimental protocols for its characterization, and insights into the A3AR signaling pathway it modulates.
Chemical and Physical Properties
This compound, with the chemical name N-[9-Chloro-2-(2-furanyl)[2]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide, is a well-characterized small molecule. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 403.83 g/mol | |
| Molecular Formula | C₂₁H₁₄ClN₅O₂ | |
| CAS Number | 183721-15-5 | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 20 mM in DMSO with gentle warming | |
| Storage | Store at room temperature |
Pharmacological Data
The pharmacological profile of this compound is defined by its high affinity and selectivity for the human A3 adenosine receptor.
Binding Affinity
Radioligand binding assays have been instrumental in determining the binding affinity (Ki) of this compound for various adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Human A3AR | 0.65 | Human | [1] |
| Rat A1AR | 305 | Rat | [2] |
| Rat A2AAR | 52 | Rat | [2] |
| Rat A3AR | >10,000 | Rat | [3] |
Functional Activity
Functional assays have confirmed the antagonistic properties of this compound and have been used to determine its potency (IC50 or KB values) in inhibiting agonist-induced responses.
| Assay | IC50/KB (nM) | Species/Cell Line | Reference |
| [³⁵S]GTPγS Binding | 7.2 | HEK-293 cells expressing human A3AR | [4] |
| Adenylyl Cyclase Inhibition | 1.7 (KB) | CHO cells expressing human A3AR | [1][4] |
| TNF-α Formation Inhibition | 300 | Human macrophage U-937 cell line | [4] |
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the activation of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, A3AR activation can stimulate phospholipase C (PLC) and modulate mitogen-activated protein kinase (MAPK) pathways.[5]
Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the characterization of this compound.
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human A3 adenosine receptor.
Materials:
-
HEK-293 cell membranes expressing the human A3AR
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase
-
Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3AR agonist)
-
Non-specific binding control: 10 µM NECA (a non-selective adenosine analog)
-
This compound stock solution (in DMSO)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or vehicle for total binding, or NECA for non-specific binding), and 50 µL of [¹²⁵I]AB-MECA (at a final concentration near its Kd).
-
Initiate the binding reaction by adding 50 µL of the A3AR-expressing cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.
Materials:
-
CHO cell membranes expressing the human A3AR
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor)
-
A3AR agonist: IB-MECA
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Pre-incubate the A3AR-expressing membranes with various concentrations of this compound (or vehicle) for 15 minutes at 30°C.
-
Add a fixed concentration of IB-MECA to the wells to inhibit adenylyl cyclase.
-
Initiate the adenylyl cyclase reaction by adding ATP and a stimulating concentration of forskolin (e.g., 10 µM).
-
Incubate for 15-30 minutes at 30°C.
-
Terminate the reaction according to the cAMP assay kit instructions.
-
Measure the amount of cAMP produced in each well.
-
Plot the concentration-response curve for IB-MECA in the presence and absence of this compound to determine the KB value (a measure of antagonist affinity).
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Materials:
-
HEK-293 cell membranes expressing the human A3AR
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP
-
[³⁵S]GTPγS
-
A3AR agonist: NECA
-
This compound stock solution (in DMSO)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add assay buffer, various concentrations of this compound (or vehicle), and a fixed concentration of NECA.
-
Add the A3AR-expressing membranes and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Determine the IC50 value for this compound in inhibiting NECA-stimulated [³⁵S]GTPγS binding.
In Vivo Glioblastoma Xenograft Model
This protocol describes a representative in vivo study to evaluate the anti-tumor effects of this compound in a glioblastoma model.[7][8][9]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human glioblastoma stem-like cells (GSCs)
-
Matrigel
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Harvest and resuspend GSCs in a mixture of media and Matrigel.
-
Subcutaneously inject the GSC suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.15 mg/kg) or vehicle control via i.p. injection daily.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Caption: Workflow for an in vivo glioblastoma xenograft study.
Conclusion
This compound is a powerful and selective tool for the study of the human A3 adenosine receptor. Its well-defined pharmacological profile and the availability of robust experimental protocols make it an invaluable resource for researchers in academia and the pharmaceutical industry. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting the A3AR in various disease states.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular adenosine promotes cell migration/invasion of Glioblastoma Stem-like Cells through A3 Adenosine Receptor activation under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Adenosine A₃ Receptor Regulates Differentiation of Glioblastoma Stem-Like Cells to Endothelial Cells under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A3 receptor elicits chemoresistance mediated by multiple resistance-associated protein-1 in human glioblastoma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS1220: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1220 is a synthetic, non-purine molecule identified as a highly potent and selective antagonist for the human A3 adenosine (B11128) receptor (hA3AR). Belonging to the triazoloquinazoline class of compounds, this compound has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. Its high affinity, with reported Ki values in the sub-nanomolar range for the human A3AR, and significant selectivity over other adenosine receptor subtypes, make it a precise molecular probe. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its application in preclinical research, particularly in the context of glioblastoma.
Discovery and Development
The development of selective adenosine receptor ligands has been a key objective in pharmacology to elucidate the specific functions of each receptor subtype (A1, A2A, A2B, and A3). The A3 adenosine receptor, in particular, has been implicated in a variety of cellular processes and disease states, including inflammation and cancer.
This compound, chemically known as N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)benzeneacetamide, emerged from efforts to develop potent and selective antagonists for the A3AR. Its discovery was a significant advancement, offering a tool with sub-nanomolar affinity for the human A3 receptor.[1] This high affinity and selectivity distinguish it from many other adenosine receptor antagonists.[3]
While this compound has been extensively used in preclinical research, there is no publicly available evidence to suggest it has entered human clinical trials. Its primary utility remains as a research tool to explore the therapeutic potential of A3AR antagonism.
Logical Progression of A3AR Antagonist Development
Caption: Logical flow from the discovery of the A3AR to the preclinical evaluation of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the human A3 adenosine receptor.[3] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, typically couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
By binding to the A3AR, this compound blocks the binding of adenosine and other agonists, thereby preventing the initiation of this downstream signaling cascade. This antagonism has been demonstrated in functional assays where this compound reverses the agonist-induced inhibition of adenylyl cyclase.[3]
A3 Adenosine Receptor Signaling Pathway and this compound Antagonism
Caption: Signaling cascade of the A3AR and the antagonistic action of this compound.
Quantitative Data
The pharmacological profile of this compound has been extensively characterized. The following tables summarize the key quantitative data from various studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |
| A3 | Human | [¹²⁵I]AB-MECA | 0.59 - 0.65 | [1] |
| A1 | Rat | 305 | ||
| A2A | Rat | 52 | ||
| A3 | Rat | >1000 |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Agonist | IC50 / KB (nM) | Effect | Reference(s) |
| Adenylyl Cyclase Inhibition | CHO (hA3R) | IB-MECA | 1.7 (KB) | Antagonist | [3] |
| TNF-α Formation Inhibition | U-937 | A3 Agonist | 300 (IC50) | Antagonist | [1][3] |
| [³⁵S]GTP-γ-S Binding | HEK-293 (hA3R) | NECA | 7.2 (EC50) | Antagonist | [3] |
Table 3: In Vivo Efficacy of this compound in a Glioblastoma Model
| Animal Model | Treatment | Dosage | Outcome | Reference(s) |
| Glioblastoma Xenograft (Mice) | This compound | 0.15 mg/kg (i.p.) | ~80-90% reduction in tumor volume | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are detailed protocols for key experiments used in the characterization of this compound.
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the human A3 adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A3AR.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine deaminase (ADA).
-
Radioligand: [¹²⁵I]AB-MECA.
-
Non-specific binding control: 1 µM of a non-radiolabeled A3AR agonist (e.g., NECA).
-
This compound stock solution in DMSO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing hA3AR and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine in a final volume of 200 µL:
-
50 µL of membrane suspension (20-40 µg of protein).
-
50 µL of assay buffer containing ADA (2 units/mL).
-
50 µL of [¹²⁵I]AB-MECA at a final concentration near its Kd.
-
50 µL of various concentrations of this compound or vehicle (for total binding) or non-specific control.
-
-
Incubate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.
Materials:
-
CHO cells stably expressing the hA3AR.
-
Cell lysis buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.
-
Adenylyl cyclase assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX, and an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
A3AR agonist (e.g., IB-MECA).
-
This compound stock solution in DMSO.
-
cAMP enzyme immunoassay (EIA) kit.
Procedure:
-
Cell Preparation:
-
Culture CHO-hA3AR cells to near confluency.
-
Harvest and prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Adenylyl Cyclase Reaction:
-
Pre-incubate cell membranes (50 µg protein) with this compound at various concentrations for 15 minutes at 30°C.
-
Add the A3AR agonist (e.g., IB-MECA) and forskolin (to stimulate adenylyl cyclase activity).
-
Initiate the reaction by adding the adenylyl cyclase assay buffer containing [α-³²P]ATP.
-
Incubate for 10-15 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
-
cAMP Measurement:
-
Separate [³²P]cAMP from [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Alternatively, measure the amount of cAMP produced using a commercial cAMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve for the agonist in the presence and absence of this compound.
-
Calculate the KB value for this compound using the Schild equation.
-
TNF-α Release Assay
This protocol assesses the effect of this compound on agonist-induced inhibition of TNF-α release from U-937 human macrophage cells.
Materials:
-
U-937 human monocytic cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Lipopolysaccharide (LPS) to stimulate TNF-α release.
-
A3AR agonist.
-
This compound stock solution in DMSO.
-
Human TNF-α ELISA kit.
Procedure:
-
Cell Differentiation:
-
Culture U-937 cells in RPMI-1640 medium.
-
Differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 10-100 ng/mL) for 48 hours.
-
-
TNF-α Release Experiment:
-
Plate the differentiated U-937 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Add the A3AR agonist.
-
Stimulate TNF-α release by adding LPS (e.g., 1 µg/mL).
-
Incubate for 4-6 hours at 37°C.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the IC50 value for this compound in reversing the agonist-induced inhibition of TNF-α release.
-
Experimental Workflow for this compound Characterization
References
MRS1220: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1220 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). Its unique pharmacological profile makes it a valuable tool for researchers investigating the physiological and pathophysiological roles of the A3AR, and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound. All quantitative data are presented in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-[9-Chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide, is a non-xanthine derivative. Its core structure is a triazoloquinazoline moiety, which is crucial for its high affinity and selectivity for the A3AR.
| Property | Value | Reference |
| IUPAC Name | N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide | [4] |
| CAS Number | 183721-15-5 | [1] |
| Molecular Formula | C₂₁H₁₄ClN₅O₂ | [1] |
| Molecular Weight | 403.83 g/mol | [1] |
| SMILES | ClC1=CC=C2N=C(NC(=O)CC3=CC=CC=C3)N3N=C(N=C3C2=C1)C1=CC=CO1 | [4] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at room temperature | [1] |
Biological Properties and Mechanism of Action
This compound functions as a competitive antagonist at the human A3 adenosine receptor.[5] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins (Gi/o). Activation of the A3AR by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound exerts its effect by binding to the A3AR and preventing adenosine from binding and initiating this signaling cascade.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the high affinity and selectivity of this compound for the human A3AR.
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| A₃ | Human | 0.65 | [1][5] |
| A₁ | Rat | 305 | [1] |
| A₂ₐ | Rat | 52 | [1] |
| A₃ | Rat | > 1000 (IC₅₀) | [1] |
Functional Activity
Functional assays have confirmed the antagonistic properties of this compound and have been used to quantify its potency in cellular systems.
| Assay | Cell Line | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | Human Macrophage U-937 | IC₅₀ | 0.3 µM | [5] |
| TNF-α Release Inhibition | Human Macrophage U-937 | IC₅₀ | 0.3 µM | [5] |
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor and the point of intervention by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
MRS1220: A Comprehensive Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target selectivity profile of MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor. This document consolidates key binding affinity and functional activity data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)benzeneacetamide, is a widely utilized pharmacological tool for studying the physiological and pathophysiological roles of the A3 adenosine receptor (A3AR). Its high affinity and selectivity for the human A3AR have made it an invaluable ligand in in vitro studies. However, a thorough understanding of its complete selectivity profile, including species differences and potential off-target effects, is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This guide aims to provide a detailed technical resource for researchers utilizing this compound.
Quantitative Selectivity Profile of this compound
The following tables summarize the binding affinity (Ki) and functional antagonist activity (KB, IC50) of this compound at various adenosine receptor subtypes across different species.
Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Notes |
| A3 | Human | 0.65 | High affinity for the human A3 receptor.[4][5] |
| A3 | Rat | >10,000 | Largely inactive at the rat A3 receptor.[6] |
| A3 | Mouse | >10,000 | Largely inactive at the mouse A3 receptor.[6] |
| A1 | Rat | 305 | Moderate affinity at the rat A1 receptor. |
| A2A | Rat | 52 | Moderate affinity at the rat A2A receptor. |
Ki values represent the equilibrium dissociation constant for the inhibitor, with lower values indicating higher binding affinity.
Table 2: Functional Activity of this compound as an Antagonist
| Assay Type | Receptor (Species) | Agonist Used | Measured Parameter | Value (nM) |
| Adenylyl Cyclase Inhibition | Human A3 | IB-MECA | KB | 1.7[4][5] |
| [35S]GTPγS Binding | Human A3 | NECA | EC50 | 7.2[4] |
| TNF-α Formation Inhibition | Human (U-937 cells) | Cl-IB-MECA | IC50 | 300[4][5] |
| Adenylyl Cyclase Inhibition | Human A1 | R-PIA | - | Slight rightward shift at 100 nM |
| Adenylyl Cyclase Inhibition | Rat A1 | - | - | 470-fold less potent than at human A3 |
| Adenylyl Cyclase Inhibition | Rat A2A | - | - | 80-fold less potent than at human A3 |
KB is the equilibrium dissociation constant of a competitive antagonist determined from functional assays. IC50 is the concentration of an inhibitor that reduces the response by 50%. EC50 in this context refers to the concentration of the antagonist that reverses 50% of the agonist's effect.
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][7] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can activate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways.[1] this compound acts as a competitive antagonist, blocking the binding of agonists to the A3AR and thereby inhibiting these downstream signaling events.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competitive radioligand binding assay to characterize this compound at the A3AR.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Functional Assay
Functional assays, such as the measurement of cAMP levels, are crucial for determining the efficacy of a compound as an agonist or antagonist. This workflow outlines the steps to assess the antagonistic properties of this compound on A3AR-mediated inhibition of adenylyl cyclase.
Caption: cAMP Functional Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: e.g., [3H]DPCPX (an antagonist) or [125I]I-AB-MECA (an agonist).
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration (e.g., 10-50 µ g/well ).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + radioligand + assay buffer.
-
Non-specific Binding: Membranes + radioligand + high concentration of non-labeled ligand.
-
Competition: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (KB) of this compound as an antagonist of A3AR-mediated inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
Cell culture medium.
-
This compound stock solution.
-
Forskolin stock solution (an adenylyl cyclase activator).
-
A3AR agonist stock solution (e.g., IB-MECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of the A3AR agonist (e.g., the EC80 concentration) to the wells. Incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the KB value using the Schild equation or a simplified version for competitive antagonists.
-
Off-Target Selectivity
While this compound is highly selective for the human A3 adenosine receptor, it is important to consider its activity at other receptors, especially when using it in non-human systems or at high concentrations. As shown in Table 1, this compound exhibits moderate affinity for rat A1 and A2A adenosine receptors.[6] It is largely inactive at rodent A3 receptors.[6] A broader off-target screening against a panel of other receptors, ion channels, and transporters revealed that at a concentration of 10 µM, this compound did not show significant inhibition of a wide range of targets, including serotonergic, adrenergic, dopaminergic, histaminergic, muscarinic, and opioid receptors.[6] However, researchers should always consider the potential for off-target effects, particularly when using concentrations significantly higher than its Ki for the human A3AR.
Conclusion
This compound is a potent and selective competitive antagonist of the human A3 adenosine receptor, making it an essential tool for in vitro pharmacological research. Its selectivity is highly species-dependent, with significantly lower affinity for rodent A3 receptors. A thorough understanding of its binding and functional profile, as detailed in this guide, is crucial for the design and interpretation of experiments aimed at elucidating the role of the A3 adenosine receptor in health and disease. Researchers are encouraged to carefully consider the experimental conditions and the species being studied when utilizing this compound.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of MRS1220
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of MRS1220, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR). The document details its binding characteristics, the experimental procedures used to determine these properties, and the associated signaling pathways.
Introduction
This compound, with the chemical name N-[9-Chloro-2-(2-furanyl)[1][2][3]-triazolo[1,5-c]quinazolin-5-yl]benzene acetamide, is a widely utilized pharmacological tool for studying the physiological and pathophysiological roles of the A3 adenosine receptor. Its high affinity and selectivity for the human A3AR make it a valuable compound in drug discovery and development for conditions where A3AR is implicated, such as inflammation, cancer, and glaucoma.
Binding Affinity of this compound
The binding affinity of a ligand to its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The binding affinity of this compound has been characterized at various adenosine receptor subtypes and across different species. The data clearly demonstrates its high potency and selectivity for the human A3 adenosine receptor.
| Receptor Subtype | Species | Ki Value (nM) |
| A3 Adenosine Receptor | Human | 0.59 - 0.65 [1][2][3][4][5] |
| A1 Adenosine Receptor | Rat | 305[3][4][6] |
| A2A Adenosine Receptor | Rat | 52[3][4][6] |
| A3 Adenosine Receptor | Rat | > 10,000 (inactive)[5][7] |
| A3 Adenosine Receptor | Mouse | > 10,000 (inactive)[7] |
Key Observations:
-
This compound exhibits sub-nanomolar binding affinity for the human A3 adenosine receptor, making it a highly potent antagonist.[1][2]
-
It displays significant selectivity for the human A3 receptor over rat A1 and A2A receptors.[1][3][4]
-
There is a notable species difference in the binding affinity of this compound, with it being largely inactive at rodent (rat and mouse) A3 receptors.[5][7] This is a critical consideration for the design and interpretation of preclinical studies.
Experimental Protocols
The determination of the Ki value of this compound is primarily achieved through competitive radioligand binding assays. Functional assays are also employed to characterize its antagonist activity.
Radioligand Binding Assay for Ki Determination
This protocol outlines the steps for a competitive binding assay to determine the Ki value of this compound for the human A3 adenosine receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3AR agonist radioligand.
-
Competitor: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM IB-MECA).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
2. Experimental Workflow:
3. Detailed Procedure:
-
Membrane Preparation: Cells expressing the human A3AR are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled ligand.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plates are incubated, usually for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding wells are then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway of the A3 Adenosine Receptor
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the A3AR by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of agonists to the receptor, thereby preventing the initiation of this signaling pathway.
Pathway Description:
-
Agonist Binding: In the presence of an agonist like adenosine, the agonist binds to and activates the A3AR.
-
G Protein Activation: The activated A3AR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase, an enzyme embedded in the cell membrane.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP, resulting in lower intracellular cAMP levels.
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating cellular responses.
This compound acts by competitively binding to the A3AR, preventing the binding of endogenous or exogenous agonists and thereby inhibiting the entire downstream signaling cascade.
Conclusion
This compound is a powerful pharmacological tool characterized by its high affinity and selectivity for the human A3 adenosine receptor. Understanding its binding characteristics, the experimental methods used for its characterization, and the signaling pathways it modulates is crucial for its effective application in research and drug development. The significant species differences in its binding affinity underscore the importance of careful target validation in appropriate preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS1220: An In-depth Pharmacological Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their understanding and utilization of this important research tool.
Core Pharmacology of this compound
This compound is a non-xanthine derivative of triazoloquinazoline that exhibits high affinity and selectivity for the human A3 adenosine receptor.[1] Its antagonistic properties make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR.
Mechanism of Action
This compound acts as a competitive antagonist at the A3AR.[2] This means that it binds to the same site as the endogenous agonist, adenosine, and other A3AR agonists, thereby preventing their activation of the receptor. This competitive antagonism has been demonstrated in radioligand binding assays and functional assays, where this compound produces a parallel rightward shift of the agonist concentration-response curve without reducing the maximal response.
The primary downstream effect of A3AR activation is the inhibition of adenylyl cyclase through its coupling to the inhibitory G-protein, Gαi. By blocking agonist binding, this compound prevents this inhibition, leading to a functional increase in intracellular cyclic adenosine monophosphate (camp) levels in the presence of an A3AR agonist.
Binding Affinity and Selectivity
This compound is distinguished by its high binding affinity for the human A3AR and its selectivity over other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki values) of this compound for various adenosine receptors.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A3 | Human | 0.65 | [3] |
| A1 | Rat | 1420 | [3] |
| A2A | Rat | 412 | [3] |
Note: Lower Ki values indicate higher binding affinity.
This high degree of selectivity for the human A3AR makes this compound an excellent tool for dissecting the specific functions of this receptor subtype in human-derived cells and tissues.
Key Experimental Data
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the pharmacological properties of this compound.
In Vitro Functional Assays
| Assay | Cell Line | Agonist | This compound IC50/EC50 | Reference |
| [35S]GTPγS Binding | HEK-293 (human A3AR) | NECA | 7.2 nM (EC50) | [2] |
| TNF-α Release Inhibition | U-937 (human macrophage) | Cl-IB-MECA | 0.3 µM (IC50) | [2] |
In Vivo Studies
| Animal Model | Disease Model | This compound Dosage | Key Finding | Reference |
| Gerbil | Cerebral Ischemia | Not specified | A3AR antagonists may be useful in treating acute brain ischemia. | [1] |
Signaling Pathways
The antagonism of the A3 adenosine receptor by this compound modulates several downstream signaling pathways. The primary pathway involves the Gαi-mediated inhibition of adenylyl cyclase.
In addition to the canonical adenylyl cyclase pathway, A3AR activation has been shown to modulate mitogen-activated protein kinase (MAPK) pathways. Antagonism by this compound would be expected to block these effects as well.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of previous findings.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the A3 adenosine receptor.
1. Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A3 adenosine receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled A3AR agonist (e.g., [¹²⁵I]AB-MECA), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Plate cells expressing the A3AR (e.g., CHO or HEK-293 cells) in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
3. Data Analysis:
-
Plot the cAMP concentration against the concentration of this compound.
-
Determine the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation (IC50).
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the A3AR as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine the cell membranes, GDP, varying concentrations of an A3AR agonist (e.g., NECA), and a fixed concentration of [³⁵S]GTPγS. To test for antagonism, pre-incubate the membranes with this compound before adding the agonist.
-
Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.
3. Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
For agonist stimulation, plot the specific [³⁵S]GTPγS binding against the agonist concentration to determine the EC50.
-
For antagonist activity, determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50.
In Vivo Glioblastoma Model
This protocol describes a general workflow for evaluating the anti-tumor effects of this compound in a glioblastoma xenograft model.
1. Cell Culture:
-
Culture a human glioblastoma cell line (e.g., U87) under standard conditions.
2. Animal Model:
-
Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.
3. Tumor Cell Implantation:
-
Harvest and resuspend the glioblastoma cells in a suitable medium.
-
Intracranially inject a defined number of cells into the brain of the mice.
4. Treatment:
-
After a period of tumor growth, randomly assign the mice to treatment groups (e.g., vehicle control and this compound).
-
Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
5. Monitoring and Endpoint:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase) or by observing clinical signs.
-
At the end of the study, euthanize the mice and collect the brains for histological and molecular analysis.
6. Data Analysis:
-
Compare tumor volume, survival rates, and other relevant parameters between the treatment and control groups.
Conclusion
This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the role of the A3AR in health and disease. This guide provides a comprehensive summary of its core pharmacology, key experimental data, and detailed protocols to support ongoing and future research endeavors.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MRS1220: A Technical Guide to its Role in A3 Adenosine Receptor Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS1220, a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). It details its mechanism of action, its impact on downstream signal transduction pathways, and provides relevant quantitative data and experimental methodologies.
Introduction to this compound and the A3 Adenosine Receptor
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function. Its activation by endogenous adenosine triggers a cascade of intracellular signaling events. This compound is a non-purine, triazoloquinazoline derivative that acts as a competitive antagonist at the human A3AR, making it a valuable tool for elucidating the receptor's function and a potential therapeutic agent.[1]
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the human A3AR, thereby preventing the binding of adenosine and other agonists. This antagonistic action has been robustly characterized through various in vitro assays.
Radioligand Binding Assays
Competitive binding assays using the radiolabeled A3AR agonist [¹²⁵I]AB-MECA in HEK-293 cells expressing the human A3AR have demonstrated that this compound competitively inhibits agonist binding.[2] This is evidenced by a shift in the agonist's binding curve in the presence of this compound without a significant change in the maximum number of binding sites (Bmax).[2]
Functional Assays
The antagonistic properties of this compound are further confirmed in functional assays that measure the downstream consequences of receptor activation. These include:
-
Inhibition of Adenylyl Cyclase: A3AR activation typically leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound effectively blocks this agonist-induced inhibition of adenylyl cyclase.[1][2]
-
[³⁵S]GTPγS Binding: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the G protein α subunit. Assays measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, show that this compound antagonizes the agonist-stimulated binding, indicating a blockade of G protein activation.[1][2]
Signal Transduction Pathways Modulated by this compound
By blocking the A3AR, this compound prevents the initiation of several key signal transduction pathways. The A3AR is known to couple to multiple G proteins, primarily Gi and Gq, leading to a diverse range of cellular responses.
Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the A3AR involves coupling to Gαi proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. This compound, by preventing A3AR activation, maintains basal levels of adenylyl cyclase activity and cAMP.
Figure 1: Gαi-mediated signaling pathway of the A3AR and the antagonistic action of this compound.
Gαq-Mediated Pathway: Activation of Phospholipase C
The A3AR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial Gq activation.
Figure 2: Gαq-mediated signaling pathway of the A3AR and the antagonistic role of this compound.
Modulation of MAPK Pathways
A3AR signaling can also influence the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 pathways.[3] The activation of these pathways is often cell-type specific and can be linked to both Gi and Gq signaling. For instance, in some systems, A3AR activation leads to the activation of the PI3K/Akt pathway, which can in turn modulate ERK1/2 phosphorylation.[3] By blocking the initial receptor activation, this compound can prevent these downstream effects on MAPK signaling, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.[3]
Quantitative Data for this compound
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key data points.
Table 1: Binding Affinities (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| Human A3 | 0.65 | [1][4] |
| Human A1 | 305 | [4] |
| Human A2A | 52 | [4] |
Table 2: Functional Potency (IC50) of this compound
| Assay | Cell Line | Agonist | IC50 (µM) | Reference(s) |
| Reversal of agonist-elicited inhibition of TNF-α formation | Human U-937 macrophages | Cl-IB-MECA | 0.3 | [2][5] |
| Inhibition of [³⁵S]GTPγS binding | HEK-293 (human A3AR) | NECA | 0.0072 | [2] |
Table 3: Species Selectivity of this compound
| Species | A3AR Ki | Reference(s) |
| Human | 0.65 nM | [1][4] |
| Rat | > 1 µM | [4][6] |
| Mouse | > 10 µM | [6] |
It is critical for researchers to note the significant species differences in this compound's affinity for the A3AR. It is a highly potent antagonist at the human receptor but is largely inactive at rodent A3ARs.[6]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive Inhibition)
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on A3 Adenosine Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on A3 Adenosine (B11128) Receptor (A3AR) antagonists. It covers their core mechanism of action, key signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to their study and development.
Introduction to A3 Adenosine Receptor Antagonists
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes. While A3AR agonists have been explored for their therapeutic potential, A3AR antagonists have emerged as promising candidates for the treatment of various diseases, including inflammatory conditions like rheumatoid arthritis and psoriasis, glaucoma, and asthma.[1] A3AR antagonists function by blocking the binding of the endogenous ligand, adenosine, to the A3 receptor, thereby inhibiting its downstream signaling cascades.[2] This guide delves into the fundamental research that underpins the development of these therapeutic agents.
Mechanism of Action and Signaling Pathways
The A3AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This is the canonical signaling pathway for A3AR. However, under certain conditions, the receptor can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[3]
Furthermore, A3AR activation has been shown to modulate other significant signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2), and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[3][5] A3AR antagonists competitively bind to the receptor, preventing adenosine from initiating these signaling events.
Below is a diagram illustrating the primary signaling pathways associated with the A3 Adenosine Receptor.
Data Presentation: Quantitative Pharmacology of A3AR Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected A3AR antagonists. These values are critical for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki) of Selected A3AR Antagonists at Human Adenosine Receptors
| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | Reference |
| MRS1220 | 0.96 - 3.24 | >10,000 | >10,000 | >10,000 | [2] |
| MRS1334 | 2.69 - 10.6 | >10,000 | >10,000 | >10,000 | [2] |
| MRS1523 | 43.9 | >10,000 | >10,000 | >10,000 | [6] |
| DPTN (MRS7799) | 1.65 | 162 | 121 | 230 | [6] |
| Compound 10 | 0.33 | >10,000 | >10,000 | ND | [2] |
| Compound 12 | 1.4 | >10,000 | >10,000 | ND | [2] |
ND: Not Determined
Table 2: Functional Potency (IC50) of Selected A3AR Antagonists in cAMP Assays
| Compound | IC50 (nM) | Assay System | Reference |
| Compound 10 | 31 | Inhibition of forskolin-stimulated cAMP accumulation in CHO-hA3AR cells | [2] |
| Compound 12 | 153 | Inhibition of forskolin-stimulated cAMP accumulation in CHO-hA3AR cells | [2] |
| Compound 4 | 380 | Inhibition of forskolin-stimulated cAMP accumulation in CHO-hA3AR cells | [2] |
| This compound | 25 | Inhibition of NECA-stimulated cAMP inhibition in CHO-hA3AR cells | [7] |
| K18 | 6.70 | Inhibition of NECA-stimulated cAMP inhibition in Flp-In-CHO-hA3R cells | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of A3AR antagonists. The following sections provide methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the A3AR.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human A3AR.
-
Radioligand: [³H]MRS7799 (antagonist) or [¹²⁵I]I-AB-MECA (agonist).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity A3AR ligand (e.g., NECA).
-
Test compounds (A3AR antagonists).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from A3AR-expressing cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This protocol measures the ability of an A3AR antagonist to inhibit the agonist-induced decrease in cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human A3AR.
-
Adenylyl cyclase stimulator: Forskolin (B1673556).
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
Test compounds (A3AR antagonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed the A3AR-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve for the antagonist and determine its IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds, including A3AR antagonists.
Animals:
-
DBA/1J mice (male, 8-10 weeks old).
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).
-
On day 0, administer an intradermal injection of the emulsion at the base of the tail.
-
On day 21, administer a booster injection of bovine type II collagen (100 µg) emulsified in Incomplete Freund's Adjuvant (IFA).
Treatment Protocol:
-
Begin treatment with the A3AR antagonist or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. For example, the A3AR antagonist MRS1523 has been used in vivo to counteract the effects of A3AR agonists.[2]
Outcome Measures:
-
Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling.
-
Paw Thickness: Measure the thickness of the paws using a caliper.
-
Histopathology: At the end of the study, sacrifice the animals and collect the joints for histological analysis. Evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in A3AR antagonist research.
Experimental Workflow for A3AR Antagonist Characterization
This diagram outlines the typical workflow for identifying and characterizing novel A3AR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of adenosine A3 receptor attenuates progression of osteoarthritis through inhibiting the NLRP3/caspase‐1/GSDMD induced signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sedolor.es [sedolor.es]
- 5. mdpi.com [mdpi.com]
- 6. A2A and A3 adenosine receptor expression in rheumatoid arthritis: upregulation, inverse correlation with disease activity score and suppression of inflammatory cytokine and metalloproteinase release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory effect of A3 adenosine receptor agonists in murine autoimmune arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MRS1220 for in vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Cautionary Note: The use of MRS1220 in wild-type mouse models for studying the A3 adenosine (B11128) receptor (A3AR) is strongly discouraged. Extensive pharmacological data indicates that this compound is a highly potent and selective antagonist of the human A3AR but is largely inactive at the mouse A3AR.[1][2] Therefore, any observed in vivo effects in mice may be off-target and not attributable to A3AR antagonism. For A3AR research in murine models, the use of a cross-species active antagonist is recommended.
Introduction
This compound is a well-characterized antagonist of the human A3 adenosine receptor (A3AR) with a high degree of selectivity over other adenosine receptor subtypes.[3][4] It is frequently used in in vitro studies involving human cells and receptors. However, significant species-specific differences in its binding affinity render it unsuitable for targeting the A3AR in mice.[1][2] This document summarizes the available data on this compound, highlights its species-dependent activity, and provides a protocol from a study where it was administered to mice, with the critical caveat that the observed effects are likely independent of A3AR antagonism.
Species Selectivity of this compound
The following table summarizes the binding affinities (Ki values) of this compound for different adenosine receptor subtypes across species, demonstrating its lack of potency for the mouse A3AR.
| Species | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| Human | 305 | 52 | 0.65[3][4] |
| Mouse | Moderately Potent | Moderately Potent | >10,000[1] |
| Rat | Moderately Potent | Moderately Potent | >10,000[1] |
In Vivo Data in Mouse Models
Despite the low affinity for the murine A3AR, one study has reported the use of this compound in a glioblastoma mouse model. The details of this study are presented below. Researchers should interpret these findings with caution, considering the potential for off-target effects.
| Mouse Model | Indication | Dosage | Administration Route | Frequency | Observed Effect |
| Glioblastoma Xenograft | Cancer | 0.15 mg/kg | Intraperitoneal (i.p.) | Daily for 15 days | Reduction in tumor volume and blood vessel formation[5] |
Experimental Protocol: Administration of this compound in Mice
This protocol is based on the single available study and should be adapted and validated for specific experimental needs.
4.1. Materials
-
This compound (M.Wt: 403.83 g/mol )[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles for intraperitoneal injection
4.2. Preparation of Dosing Solution
This compound is soluble in DMSO.[3] A stock solution should be prepared first, which can then be diluted to the final dosing concentration.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of administration, thaw the stock solution.
-
Dilute the stock solution with a suitable vehicle to the final desired concentration (e.g., for a 0.15 mg/kg dose in a 25g mouse, the required dose is 3.75 µg). The final concentration of DMSO should be minimized to avoid toxicity. A common practice is to keep the final DMSO concentration below 5-10% in the injected volume.
-
A typical vehicle for intraperitoneal injection is a mixture of DMSO and sterile saline. For example, to prepare a 0.1 mg/mL working solution, you could mix 10 µL of a 10 mg/mL stock solution with 990 µL of sterile saline.
-
4.3. Administration
-
Animal Handling: Acclimatize mice to the experimental conditions before starting the treatment.
-
Dosage Calculation: Calculate the required volume of the working solution based on the individual mouse's body weight.
-
Injection:
-
Administer the calculated volume via intraperitoneal injection.
-
Ensure proper injection technique to avoid injury to internal organs.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL for a 25g mouse).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the human A3 adenosine receptor and a suggested experimental workflow when considering the use of a species-specific compound in animal models.
Caption: Human vs. Mouse A3AR Antagonism by this compound.
Caption: Workflow for selecting compounds for animal studies.
Recommendations for A3AR Research in Mice
Given the inactivity of this compound at the mouse A3AR, researchers are advised to consider alternative antagonists that have demonstrated cross-species activity. The use of such compounds will ensure that the observed effects are indeed mediated by the target receptor, leading to more reliable and translatable results. It is crucial to validate the pharmacological profile of any antagonist in the specific species and model system being used before embarking on extensive in vivo studies.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of MRS1220 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS1220 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes.[1][2] With a high affinity (Ki value of approximately 0.65 nM for the human A3 receptor), this compound is a critical tool for investigating the therapeutic potential of A3AR modulation in conditions such as inflammation, cancer, and neurodegenerative diseases.[1][3]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and solubility properties of this compound, along with a guide for preparing stock solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[9-Chloro-2-(2-furanyl)[4][5]-triazolo[1,5-c]quinazolin-5-yl]benzene acetamide | |
| Molecular Formula | C₂₁H₁₄ClN₅O₂ | [6] |
| Molecular Weight | 403.83 g/mol (Note: Batch-specific M.Wt. may vary) | [6] |
| CAS Number | 183721-15-5 | [6] |
| Purity | ≥98% (HPLC) | [6] |
| Appearance | White to off-white solid | [5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Method | Reference |
| DMSO | 20 mM (8.08 mg/mL) | With gentle warming | [6] |
| DMSO | 9.91 mM (4 mg/mL) | With sonication and heating to 60°C | [5] |
Note: The solubility of this compound can be affected by the purity and water content of the DMSO. It is highly recommended to use newly opened, anhydrous, high-purity DMSO for best results.[5]
Table 3: Stock Solution Preparation Guide (Based on M.Wt. 403.83)
| Target Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.404 mg | 2.02 mg | 4.04 mg |
| 5 mM | 2.02 mg | 10.10 mg | 20.20 mg |
| 10 mM | 4.04 mg | 20.20 mg | 40.40 mg |
| 20 mM | 8.08 mg | 40.40 mg | 80.80 mg |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block set to 37-60°C (optional)
-
Sonicator (optional)
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood or a ventilated enclosure.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 403.83 g/mol = 4.038 mg
-
-
Weighing: Carefully weigh out 4.04 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (If Necessary): If the compound does not fully dissolve, gentle warming may be required.[6] Place the vial in a water bath or on a heat block at a temperature between 37°C and 60°C for 5-10 minutes.[5] Vortex intermittently. Sonication can also be used to aid dissolution.[5]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
Protocol: Storage and Handling of this compound Stock Solution
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage Conditions:
-
Protection: Ensure vials are sealed tightly and protected from moisture and light.[5]
-
Thawing: When ready to use, remove an aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom before opening.
Protocol: Application in an In Vitro Cell-Based Assay
This is a general guideline for diluting the stock solution for use in a typical cell-based experiment.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. This is often determined through dose-response curves, with effective concentrations typically ranging from low nanomolar to micromolar.[4]
-
Serial Dilutions: Perform serial dilutions of the thawed 10 mM stock solution using cell culture medium or an appropriate assay buffer to create intermediate stocks.
-
Control DMSO Concentration: It is crucial to maintain a consistent, low final concentration of DMSO across all experimental conditions, including vehicle controls. High concentrations of DMSO can be toxic to cells or interfere with assay results.[4] A final DMSO concentration of ≤0.1% is generally recommended.
-
Example Dilution: To achieve a final concentration of 100 nM in 1 mL of cell culture:
-
Prepare a 100X intermediate stock (10 µM) by diluting the 10 mM stock 1:1000 in culture medium.
-
Add 10 µL of the 10 µM intermediate stock to 990 µL of cell culture. This results in a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Workflow for preparing and using this compound stock solution.
Caption: Antagonistic action of this compound on the A3AR signaling pathway.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 3. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
MRS1220: Application Notes for In Vitro Assays
Introduction
MRS1220 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR), a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes.[1][2] Its high affinity and selectivity make it a valuable tool for in vitro studies aimed at elucidating the role of the A3AR in cellular signaling and for the development of novel therapeutics. These application notes provide detailed protocols and concentration guidelines for the use of this compound in common in vitro assays.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 403.83 g/mol | |
| Formula | C₂₁H₁₄ClN₅O₂ | |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming | [2] |
| Storage | Store at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[3] | [3] |
Biological Activity and Concentration Guidelines
This compound acts as a competitive antagonist at the hA3AR, demonstrating high potency in various in vitro systems.[1][4] It is crucial to note that this compound shows significant species-dependent differences in affinity and is largely inactive at rodent (rat and mouse) A3ARs.[1][5] Therefore, it is recommended for use in assays involving human cells or recombinant human receptors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from various in vitro assays. These values can serve as a guide for determining the optimal concentration range for your specific experimental setup.
| Parameter | Cell Line/System | Assay Type | Agonist | Value | Reference(s) |
| Kᵢ | Human A3 Receptors | Radioligand Binding | - | 0.59 nM, 0.65 nM | [1][2][3] |
| Kᵢ | Rat A1 Receptors | Radioligand Binding | - | 305 nM | [2] |
| Kᵢ | Rat A2A Receptors | Radioligand Binding | - | 52 nM | [2] |
| IC₅₀ | Rat A3 Receptors | Radioligand Binding | - | > 1 µM | [2] |
| IC₅₀ | Human Macrophage U-937 Cells | TNF-α Formation Inhibition | Cl-IB-MECA | 0.3 µM | [3][4] |
| K₈ | CHO cells expressing hA3AR | Adenylate Cyclase Inhibition | IB-MECA | 1.7 nM | [1][4] |
| EC₅₀ | HEK-293 cells expressing hA3AR | [³⁵S]GTP-γ-S Binding | NECA | 7.2 nM | [4] |
| pEC₅₀ | A3AR-βarr2 Recruitment Assay | - | - | 9.21 (EC₅₀ ≈ 6.45 nM) | [6] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human A3 adenosine receptor.
Materials:
-
Membranes from CHO or HEK-293 cells stably expressing hA3AR.
-
[¹²⁵I]I-AB-MECA (radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).
-
Adenosine deaminase (ADA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Pre-treat cell membranes with adenosine deaminase (2 U/mL) to remove endogenous adenosine.
-
In a reaction tube, add binding buffer, a fixed concentration of [¹²⁵I]I-AB-MECA (e.g., 0.1 nM), and varying concentrations of this compound (e.g., from 1 pM to 10 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 30°C for 30 minutes.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 100 µM NECA).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylate Cyclase Inhibition Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylate cyclase.
Materials:
-
CHO cells stably expressing hA3AR.
-
IB-MECA (A3AR agonist).
-
This compound.
-
Forskolin (B1673556) (adenylate cyclase activator).
-
Ro 20-1724 (phosphodiesterase inhibitor).[4]
-
Assay buffer (e.g., containing 25 mM NaCl).[4]
-
cAMP assay kit.
Protocol:
-
Culture CHO-hA3AR cells to an appropriate density.
-
Pre-treat the cells with this compound (e.g., 100 nM) for 5 minutes at 30°C.[4]
-
Add a range of concentrations of the agonist IB-MECA.
-
Stimulate adenylate cyclase with forskolin (e.g., 5 µM).
-
Include a phosphodiesterase inhibitor like Ro 20-1724 (e.g., 20 µM) to prevent cAMP degradation.[4]
-
Incubate for a specified time (e.g., 10-15 minutes) at 30°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
The rightward shift of the agonist dose-response curve in the presence of this compound indicates competitive antagonism. The K₈ value can be calculated using the Schild analysis.[4]
TNF-α Release Assay in U-937 Cells
This protocol assesses the functional antagonism of this compound on A3AR-mediated inhibition of TNF-α release in a human macrophage cell line.
Materials:
-
Human macrophage U-937 cell line.
-
Cl-IB-MECA (A3AR agonist).
-
This compound.
-
Lipopolysaccharide (LPS) to stimulate TNF-α release.
-
TNF-α ELISA kit.
Protocol:
-
Culture U-937 cells and differentiate them into macrophages if necessary.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the A3AR agonist Cl-IB-MECA (at a concentration that gives submaximal inhibition of TNF-α release, e.g., 3.6 µM).[4]
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 4-6 hours).
-
Collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
An increase in TNF-α levels in the presence of this compound indicates reversal of the agonist-induced inhibition. The IC₅₀ for this reversal can then be determined.[4]
Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the agonist from binding to the receptor and thereby preventing the downstream signaling cascade.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 1220 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing MRS1220 for the Characterization of A3 Adenosine Receptor Antagonism in cAMP Accumulation Assays
Introduction
The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathophysiological processes, making it a significant target for drug discovery.[1] A3AR primarily couples to the inhibitory G protein (Gi), which, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][3] MRS1220 is a potent and selective antagonist of the A3AR.[4][5] Its ability to block the effects of A3AR agonists makes it an invaluable tool for studying the pharmacology of this receptor and for screening for novel A3AR-targeting compounds. This application note provides a detailed protocol for the use of this compound in cAMP accumulation assays to characterize A3AR antagonism.
Principle of the Assay
cAMP accumulation assays are a cornerstone for functional characterization of GPCRs that modulate adenylyl cyclase activity. For Gi-coupled receptors like A3AR, the assay typically involves the following steps:
-
Stimulation of Adenylyl Cyclase: Basal levels of cAMP are often low. To create a measurable window for inhibition, adenylyl cyclase is first stimulated using forskolin (B1673556), a direct activator of the enzyme. This leads to a significant increase in intracellular cAMP levels.
-
Agonist-Induced Inhibition: An A3AR agonist (e.g., IB-MECA or 2-Cl-IB-MECA) is then added. Activation of the A3AR and the subsequent Gi signaling cascade inhibits the forskolin-stimulated adenylyl cyclase activity, resulting in a decrease in cAMP accumulation.[5][6]
-
Antagonist-Mediated Reversal: this compound, as an A3AR antagonist, competes with the agonist for binding to the receptor. By preventing agonist binding, this compound reverses the agonist-induced inhibition of cAMP accumulation, restoring cAMP levels towards the forskolin-stimulated maximum.[5][6] The potency of this compound can be quantified by its ability to shift the concentration-response curve of the agonist.
-
Inverse Agonism: In some cellular systems with constitutive A3AR activity, this compound has been observed to act as an inverse agonist, causing an increase in basal cAMP levels even in the absence of an agonist.[7][8]
The following diagrams illustrate the A3AR signaling pathway and the general workflow for a cAMP accumulation assay to test an antagonist.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for this compound and a common A3AR agonist.
| Compound | Parameter | Value | Cell Line | Assay Conditions | Reference |
| This compound | IC50 | 1.41 ± 0.9 nM | Reporter cell line expressing A3AR | Functional assay | [1] |
| This compound | KB | 1.7 nM | CHO cells stably transfected with human A3 receptors | Adenylate cyclase assay with IB-MECA as agonist; Schild analysis | [6] |
| 2-Cl-IB-MECA | EC50 | 32.28 ± 11.2 nM | Reporter cell line stably expressing A3AR | Functional assay | [1] |
Detailed Experimental Protocols
I. General Protocol for cAMP Accumulation Assay
This protocol provides a general framework. Specific details may vary depending on the cell line and the cAMP detection kit used.
A. Materials
-
Cells: A cell line stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
This compound: Prepare a stock solution in DMSO.
-
A3AR Agonist: (e.g., 2-Cl-IB-MECA) Prepare a stock solution in DMSO.
-
Forskolin: Prepare a stock solution in DMSO.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, GloSensor).
-
Assay Plates: White, opaque 96- or 384-well plates suitable for the detection method.
B. Assay Optimization
-
Cell Density: Determine the optimal cell number per well that gives a robust signal-to-background ratio. This is typically done by titrating the cell number against the response to a fixed concentration of forskolin.
-
Forskolin Concentration: Determine the concentration of forskolin that yields approximately 80% of the maximal cAMP response (EC80). This provides a sufficient window to measure the inhibitory effect of the A3AR agonist.
-
Agonist Concentration: Determine the EC50 of the A3AR agonist in the presence of the optimized forskolin concentration. For antagonist characterization, a concentration of agonist around its EC80 is often used.
C. Assay Procedure
-
Cell Preparation:
-
Culture cells to 70-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to the predetermined optimal cell density.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells of the assay plate. Include a vehicle control (DMSO).
-
-
Agonist and Forskolin Addition:
-
Prepare a solution containing the A3AR agonist (at its EC80 concentration) and forskolin (at its EC80 concentration) in assay buffer.
-
Add this mixture to the wells containing the antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Follow the instructions of the chosen cAMP detection kit to lyse the cells and add the detection reagents.
-
-
Signal Measurement:
-
Read the plate using a plate reader compatible with the detection technology.
-
D. Data Analysis
-
The raw data (e.g., fluorescence or luminescence) is converted to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
To determine the KB value, perform a Schild analysis by generating agonist dose-response curves in the presence of multiple fixed concentrations of this compound.
II. Example Protocol using HTRF cAMP Assay
This protocol is an example based on the principles of Homogeneous Time-Resolved Fluorescence (HTRF) assays.
-
Cell Preparation:
-
Seed CHO-hA3AR cells at an optimized density (e.g., 5,000 cells/well) in a 384-well plate and incubate overnight.
-
On the day of the assay, remove the culture medium and add 5 µL of assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
-
Compound Addition:
-
Add 5 µL of this compound dilutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of a mixture of A3AR agonist (e.g., 2-Cl-IB-MECA at its EC80) and forskolin (e.g., 10 µM).
-
-
Incubation:
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2) to each well.
-
-
Final Incubation:
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.[9]
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot it against the antagonist concentration to determine the IC50.
-
This compound is a critical pharmacological tool for investigating the A3 adenosine receptor. The cAMP accumulation assay provides a robust and reliable method for quantifying the antagonist properties of this compound and for screening compound libraries for novel A3AR modulators. The detailed protocols and principles outlined in this application note serve as a comprehensive guide for researchers in academic and industrial settings.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. promega.com [promega.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 6. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: MRS1220 Radioligand Binding Assay for the Human Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1220 is a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes.[1][2] Characterizing the binding affinity of novel compounds at the A3AR is a critical step in drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay using this compound as a reference compound to determine the binding affinity of test compounds for the human A3AR. The assay utilizes [¹²⁵I]AB-MECA, a well-characterized A3AR agonist radioligand, and membranes prepared from HEK-293 cells stably expressing the human A3AR.
Principle
This assay is based on the principle of competition between a radiolabeled ligand ([¹²⁵I]AB-MECA) and an unlabeled ligand (test compound or this compound) for binding to the A3AR. By measuring the ability of increasing concentrations of the unlabeled ligand to displace the binding of a fixed concentration of the radioligand, the binding affinity (Ki) of the unlabeled ligand can be determined.
Data Presentation
The binding affinities of this compound and other reference compounds for the human A3 adenosine receptor are summarized in the table below. This data is essential for validating assay performance and for comparison with novel test compounds.
| Compound | Receptor | Radioligand | Assay Type | Kᵢ (nM) | Cell Line | Reference |
| This compound | Human Adenosine A3 | [¹²⁵I]AB-MECA | Competitive Binding | 1.7 | HEK-293 | [1] |
| MRS1191 | Human Adenosine A3 | [¹²⁵I]AB-MECA | Competitive Binding | 92 | HEK-293 | [1] |
| MRS1067 | Human Adenosine A3 | [¹²⁵I]AB-MECA | Competitive Binding | >10,000 | HEK-293 | [1] |
Experimental Protocols
I. Preparation of Cell Membranes from HEK-293 cells stably expressing human A3AR
This protocol describes the preparation of crude cell membranes, which are a rich source of the A3AR for the binding assay.
Materials:
-
HEK-293 cells stably expressing the human adenosine A3 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, with 10% glycerol
Procedure:
-
Culture HEK-293 cells expressing the human A3AR to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells from the surface of the culture vessel into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane suspension and store at -80°C until use.
II. This compound Competitive Radioligand Binding Assay
This protocol details the steps for performing the competitive binding assay to determine the Ki of a test compound.
Materials:
-
Prepared cell membranes expressing human A3AR
-
[¹²⁵I]AB-MECA (specific activity ~2000 Ci/mmol)
-
This compound (for standard curve and control)
-
Test compounds
-
Assay Buffer: 50 mM Tris buffer (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, and 2 U/ml adenosine deaminase.[1]
-
Non-specific binding control: 100 µM N⁶-Ethylcarboxamidoadenosine (NECA)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: Perform the assay in a total volume of 125 µL per well in a 96-well microplate.[1]
-
Add Components:
-
To each well, add 25 µL of Assay Buffer.
-
Add 25 µL of the test compound at various concentrations (typically 10⁻¹⁰ to 10⁻⁵ M). For the standard curve, use this compound at concentrations ranging from 10⁻¹¹ to 10⁻⁷ M.
-
For total binding wells, add 25 µL of Assay Buffer instead of a competing ligand.
-
For non-specific binding wells, add 25 µL of 100 µM NECA.
-
Add 25 µL of [¹²⁵I]AB-MECA diluted in Assay Buffer to a final concentration of approximately 0.5-1.0 nM.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 20-50 µg of protein) to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[1]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Workflow for the this compound competitive radioligand binding assay.
Caption: Principle of the competitive radioligand binding assay.
References
Application of MRS1220 in Glioblastoma Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MRS1220, a selective antagonist of the A3 adenosine (B11128) receptor (A3AR), in the context of glioblastoma (GBM) research. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the A3AR pathway in this aggressive brain tumor.
Introduction to this compound and its Role in Glioblastoma
Glioblastoma is the most common and aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to therapy. The tumor microenvironment, particularly its hypoxic nature, plays a crucial role in GBM progression. In these hypoxic niches, the concentration of extracellular adenosine increases, leading to the activation of adenosine receptors, including the A3AR.
Activation of A3AR on glioblastoma cells and associated stromal cells has been shown to promote several key aspects of tumor progression, including:
-
Angiogenesis: A3AR activation on glioblastoma stem-like cells (GSCs) can induce their differentiation into endothelial cells, contributing to the formation of new blood vessels that supply the tumor.[1][2][3]
-
Chemoresistance: The A3AR signaling pathway has been implicated in the expression of genes associated with resistance to conventional chemotherapeutic agents.[4]
-
Cell Migration and Invasion: Activation of A3AR can enhance the migratory and invasive properties of GSCs, facilitating their infiltration into surrounding healthy brain tissue.[5]
This compound, as a selective A3AR antagonist, offers a valuable tool to counteract these pro-tumorigenic effects. Research has demonstrated that this compound can reduce tumor growth, decrease angiogenesis, and potentially sensitize glioblastoma cells to chemotherapy in preclinical models.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on glioblastoma.
Table 1: In Vitro Effects of this compound on Glioblastoma Cells
| Parameter | Cell Line/Model | Treatment Conditions | Result | Reference |
| Gene Expression (Hypoxia) | U87-GSCs | This compound | Downregulation of chemoresistance-associated genes: LIMD1, TRIB2, TGFB1.[6] | [6] |
| Endothelial Cell Markers (Hypoxia) | U87MG GSCs | 10 µM this compound for 24h | Decreased percentage of CD31, CD144, and vWF positive cells.[3][8] | [3][8] |
| VEGF Secretion (Hypoxia) | U87MG GSCs | This compound for 72h | ~25% decrease in VEGF secretion.[3] | [3][9] |
| MRP1 Protein Expression | U87MG GSCs | This compound | Decreased expression of Multidrug Resistance-associated Protein 1 (MRP1). | [4] |
| Cell Viability (in combination with Vincristine) | U87MG GSCs | This compound + Vincristine | Enhanced decrease in cell viability compared to Vincristine alone.[4] | [4] |
Table 2: In Vivo Effects of this compound on Glioblastoma Models
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Tumor Growth | Subcutaneous U87MG GSC xenograft in NOD/SCID-IL2Rγnull mice | This compound (0.05 mg/kg/day) + Vincristine (0.1 mg/kg/day) for 10 days | Significant reduction in tumor volume compared to Vincristine alone.[4] | [4] |
| Tumor Size and Angiogenesis | Subcutaneous C6 GSC xenograft in Sprague-Dawley rats | This compound (0.15 mg/kg) every 72h for 15 days | Reduction in tumor size and a three-fold reduction in blood vessels per field.[3] | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound in glioblastoma and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma research.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG) or patient-derived GSCs
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations may range from 1 µM to 50 µM. A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value if applicable.
Protocol 2: Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:8 dilution). Coat the top of the transwell insert membrane with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4-6 hours to allow for gelling. For migration assays, this step is omitted.
-
Cell Preparation: Culture glioblastoma cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. If testing the effect of this compound, pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours) before harvesting.
-
Assay Setup:
-
Add 500-700 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert. If not pre-treated, this compound can be added to both the upper and lower chambers at this stage.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Cell Removal and Staining:
-
Carefully remove the transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the top surface of the membrane.
-
Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Acquisition: Allow the inserts to air dry. Count the number of stained cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the average number of migrated/invaded cells per field for each treatment group. Express the results as a percentage of the control group.
Protocol 3: Western Blot Analysis for A3AR and Downstream Targets
This protocol is used to determine the effect of this compound on the protein expression levels of A3AR and its downstream signaling molecules.
Materials:
-
Glioblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-A3AR, anti-p-Akt, anti-p-ERK, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin) to compare expression levels between different treatment groups.
Protocol 4: In Vivo Xenograft Model
This protocol describes the establishment of a glioblastoma xenograft model to evaluate the in vivo efficacy of this compound. All animal procedures must be approved by the institutional animal care and use committee.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Glioblastoma cells (e.g., U87MG-luciferase for bioluminescence imaging)
-
Matrigel
-
This compound for in vivo use
-
Vehicle control (e.g., PBS with a small percentage of DMSO)
-
Calipers or bioluminescence imaging system
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest glioblastoma cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells in a volume of 100-200 µL.
-
Tumor Implantation:
-
Subcutaneous Model: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Orthotopic Model: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull. Using a Hamilton syringe, slowly inject a smaller volume of the cell suspension (e.g., 2-5 µL containing 1-5 x 10^5 cells) into the brain parenchyma (e.g., the striatum).
-
-
Tumor Growth Monitoring:
-
Subcutaneous Tumors: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Orthotopic Tumors: If using luciferase-expressing cells, monitor tumor growth using bioluminescence imaging at regular intervals.
-
-
Treatment: Once the tumors are established (e.g., ~100 mm^3 for subcutaneous models or a detectable bioluminescent signal for orthotopic models), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Administer the treatments according to the planned schedule, dose, and route of administration (e.g., intraperitoneal injection, oral gavage).
-
Endpoint: Continue monitoring tumor growth and the general health of the mice. The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of distress.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation and angiogenesis) and molecular analysis (e.g., Western blot, RT-qPCR).
Conclusion
This compound is a powerful research tool for investigating the role of the A3 adenosine receptor in glioblastoma pathogenesis. The provided application notes and protocols offer a framework for researchers to explore its therapeutic potential, from initial in vitro screening to more complex in vivo efficacy studies. By elucidating the mechanisms through which this compound exerts its anti-tumor effects, these studies can contribute to the development of novel therapeutic strategies for this devastating disease.
References
- 1. A2B Adenosine Receptor Enhances Chemoresistance of Glioblastoma Stem-Like Cells under Hypoxia: New Insights into MRP3 Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of A3AR Antagonism on the Differential Expression of Chemoresistance-Related Genes in Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Adenosine A3 Receptor Regulates Differentiation of Glioblastoma Stem-Like Cells to Endothelial Cells under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: MRS1220 in Neuroinflammation Studies
Introduction
MRS1220 is a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR), belonging to the triazoloquinazoline chemical class.[1][2] Adenosine receptors, particularly the A3 subtype, are implicated in modulating inflammatory processes. The A3AR is upregulated in inflammatory cells, and its activation is often associated with anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α).[2][3] As an antagonist, this compound serves as a critical pharmacological tool to investigate the physiological and pathological roles of the A3AR in neuroinflammation. By blocking the receptor, this compound allows researchers to elucidate the consequences of A3AR signaling inhibition, probe the therapeutic potential of A3AR modulation, and validate the receptor as a drug target in neurodegenerative and neuroinflammatory conditions.[1][2]
Mechanism of Action
In the context of neuroinflammation, endogenous adenosine levels can rise in response to metabolic stress, hypoxia, or cellular injury.[4][5] This adenosine can then act on A3ARs expressed on immune cells like microglia, the resident macrophages of the central nervous system (CNS).[3] Activation of A3AR by an agonist typically inhibits downstream inflammatory signaling, for example, by inhibiting adenylyl cyclase or modulating MAPK pathways, leading to a decrease in the production and release of pro-inflammatory cytokines like TNF-α.[1][2]
This compound acts as a competitive antagonist at the human A3AR.[1][2] It binds to the receptor, preventing the endogenous ligand adenosine or synthetic agonists from activating it. This blockade reverses the anti-inflammatory, neuroprotective, or other signaling effects mediated by A3AR activation.[1] Therefore, in an experimental setting where an A3AR agonist is used to suppress inflammation, this compound would counteract this effect, restoring the inflammatory response. This makes it an invaluable tool for confirming that an observed biological effect is indeed mediated through the A3AR.
Quantitative Data
The pharmacological characteristics of this compound have been defined in various binding and functional assays. The data below is primarily for the human A3 adenosine receptor, as this compound has been noted to be less selective for the rat A3 receptor, a critical consideration for designing animal studies.[2]
| Parameter | Species/Receptor | Assay Type | Value | Reference |
| Ki | Human A3AR | Radioligand Binding | 0.65 nM | [2] |
| KB | Human A3AR | Adenylate Cyclase Inhibition | 1.7 nM | [1][2] |
| EC50 | Human A3AR | [35S]GTP-γ-S Binding | 7.2 nM | [1] |
| IC50 | Human Macrophage (U-937) | TNF-α Formation Inhibition | 0.3 µM (300 nM) | [1] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
This protocol details the procedure to assess the effect of this compound on cytokine release from activated microglial cells in culture.
1. Materials and Reagents:
-
Primary microglial cells or a suitable microglial cell line (e.g., BV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
A3AR Agonist (e.g., Cl-IB-MECA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for TNF-α or other relevant cytokines
-
Cell culture plates (24-well or 96-well)
2. Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Pre-incubate the cells with this compound at desired concentrations (e.g., 100 nM, 300 nM, 1 µM) for 1 hour. Include a vehicle control group (DMSO).
-
Agonist Co-treatment: Add a selective A3AR agonist (e.g., 100 nM Cl-IB-MECA) to the appropriate wells and incubate for 30 minutes. This step is crucial to demonstrate the antagonistic effect of this compound.
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 6-24 hours. The optimal time should be determined based on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
3. Expected Outcome:
-
LPS treatment will significantly increase TNF-α release compared to the untreated control.
-
The A3AR agonist (Cl-IB-MECA) should significantly inhibit the LPS-induced TNF-α release.
-
This compound is expected to reverse the inhibitory effect of the A3AR agonist in a dose-dependent manner, thereby restoring TNF-α levels closer to those seen with LPS alone.[1]
Protocol 2: In Vivo Model of Neuroinflammation
This protocol provides a general framework for using an A3AR antagonist in an animal model of LPS-induced neuroinflammation. Crucially, this compound shows poor selectivity in rats; therefore, a different species or a different selective antagonist (like MRS1523) should be considered for in vivo rodent studies. [2][6] The protocol is presented as a template.
1. Animals and Reagents:
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Lipopolysaccharide (LPS)
-
A3AR Antagonist (e.g., this compound, if validated in the chosen species, or an alternative)
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (PBS and 4% paraformaldehyde)
2. Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Grouping: Divide animals into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; Antagonist + LPS).
-
Drug Administration: Administer the A3AR antagonist or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). The dose and timing should be determined from pilot studies or literature on similar compounds (e.g., 1 mg/kg).
-
Induction of Neuroinflammation: After a pre-treatment period (e.g., 30-60 minutes), induce neuroinflammation by administering LPS (e.g., 1-5 mg/kg, i.p., or via intracerebroventricular injection for a more direct CNS effect).[7]
-
Behavioral Assessment (Optional): At specific time points post-LPS injection (e.g., 24-72 hours), perform behavioral tests to assess sickness behavior, cognitive function, or motor deficits.
-
Tissue Collection: At the study endpoint (e.g., 24 hours or 7 days post-LPS), deeply anesthetize the animals and perfuse them transcardially with ice-cold PBS followed by 4% PFA.
-
Brain Extraction and Processing: Extract the brains and post-fix them in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains using a cryostat or vibratome.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of microglial activation (e.g., Iba1, CD68) and astrocytes (GFAP). Quantify the staining intensity or cell morphology in relevant brain regions like the hippocampus and cortex.
-
Cytokine Analysis: For a separate cohort of animals, collect brain tissue at an earlier time point (e.g., 4-6 hours post-LPS), homogenize the tissue, and measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
Visualizations
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of adenosine A3 receptor reduces early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats | Aging [aging-us.com]
- 4. Adenosine Receptors in Neuroinflammation and Neurodegeneration [mdpi.com]
- 5. Adenosine Receptors in Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of adenosine A3 receptor reduces early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats | Aging [aging-us.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Rheumatoid Arthritis with MRS1220
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction. The A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor, is overexpressed in inflammatory tissues and cells, making it a promising therapeutic target.[1][2] Activation of A3AR is linked to the modulation of inflammatory pathways. MRS1220 is a potent and selective antagonist of the human A3 adenosine receptor.[3] These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of the A3AR in in vitro models of rheumatoid arthritis.
Note on In Vivo Studies: A significant consideration for researchers is the species selectivity of this compound. It is a potent antagonist of the human A3AR but is nearly inactive at mouse or rat A3ARs.[4] Consequently, this compound is not a suitable tool for studying the therapeutic effects of A3AR antagonism in standard rodent models of rheumatoid arthritis, such as collagen-induced arthritis (CIA). For in vivo studies, an A3AR antagonist with proven cross-species reactivity would be required.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the human A3 adenosine receptor.
Table 1: Receptor Binding and Functional Antagonist Activity of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| KB | Human A3AR | CHO | 1.7 nM | [3] |
| EC50 | Human A3AR | HEK-293 | 7.2 nM | [3] |
| IC50 | Human Macrophages | U-937 | 0.3 µM | [3] |
KB: Antagonist dissociation constant, determined by Schild analysis in an adenylate cyclase assay. EC50: Half maximal effective concentration for antagonizing agonist-stimulated [³⁵S]GTP-γ-S binding. IC50: Half maximal inhibitory concentration for reversing A3 agonist-elicited inhibition of TNF-α formation.
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling in Rheumatoid Arthritis
The A3 adenosine receptor is coupled to an inhibitory G-protein (Gαi). Upon activation by an agonist, it inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. In the context of rheumatoid arthritis, downstream signaling can modulate the activity of key inflammatory transcription factors like NF-κB. This compound, as a competitive antagonist, blocks the agonist from binding to the A3AR, thereby preventing the downstream signaling cascade that can influence inflammation.
References
- 1. The A3 adenosine receptor (A3AR): therapeutic target and predictive biological marker in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. canfite.com [canfite.com]
- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MRS1220 intraperitoneal injection protocol
Application Notes for MRS1220
Introduction this compound is a potent and highly selective antagonist for the human A3 adenosine (B11128) receptor (hA3AR), a member of the G protein-coupled receptor family.[1][2] With a high affinity for the human A3 receptor (Ki of approximately 0.65 nM), this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[2][3] The A3 adenosine receptor is implicated in various cellular processes and its modulation is being explored for therapeutic potential in central nervous system disorders, inflammation, and cancer.[1][3][4] Notably, this compound has been shown to reduce glioblastoma tumor size and angiogenesis in in vivo models.[1]
Mechanism of Action The A3 adenosine receptor couples to inhibitory G proteins (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3][4] The receptor can also stimulate phospholipase C (PLC) and D (PLD) pathways.[3] this compound exerts its effect by competitively binding to the A3 receptor, thereby blocking the binding of endogenous adenosine or synthetic agonists and preventing the initiation of these downstream signaling cascades.[3][4]
Critical Consideration: Species Specificity A crucial factor for researchers to consider when designing experiments is the significant species-dependent variation in the pharmacology of the A3 adenosine receptor. This compound is highly potent at the human A3AR but is largely inactive at mouse or rat A3ARs, with a Ki value greater than 10 µM for the rodent receptors.[5][6] Furthermore, this compound displays some affinity for A1 and A2A adenosine receptors in rats.[2] Therefore, interpreting data from rodent studies using this compound as a selective A3AR antagonist requires caution, as the observed effects may be off-target.[5][6] Studies aiming to investigate the role of the A3AR in these species should consider alternative, rodent-active antagonists like DPTN or MRS1523.[6]
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Receptor/Assay | Species | Ki / IC50 | Reference |
|---|---|---|---|
| A3 Adenosine Receptor | Human | 0.65 nM (Ki) | [2][3] |
| A1 Adenosine Receptor | Rat | 305 nM (Ki) | [2] |
| A2A Adenosine Receptor | Rat | 52 nM (Ki) | [2] |
| A3 Adenosine Receptor | Rat / Mouse | >10 µM (Ki) | [6] |
| A3 Agonist-elicited TNF-α Inhibition | Human (U-937 cell line) | 0.3 µM (IC50) |[4] |
Signaling Pathway
Caption: this compound blocks A3 adenosine receptor activation and downstream signaling.
Experimental Protocols
1. Materials and Reagents
-
This compound powder (CAS No. 183721-15-5)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle (e.g., corn oil)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge for rats, 27-30 gauge for mice)[7]
-
70% Ethanol for disinfection
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
2. Preparation of this compound Injection Solution NOTE: this compound is soluble in DMSO.[2] For in vivo injections, a stock solution in DMSO is typically prepared and then diluted into a final, biocompatible vehicle to minimize DMSO toxicity. The final concentration of DMSO should be kept to a minimum (ideally <5%).
-
Prepare Stock Solution: Accurately weigh the desired amount of this compound powder. Dissolve it in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming may be required. Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
Prepare Final Dosing Solution (Example):
-
On the day of injection, thaw the stock solution.
-
Calculate the required volume of stock solution based on the desired final dose and the total injection volume.
-
Dilute the stock solution in sterile saline. For example, to achieve a final DMSO concentration of 5% in a total volume of 1 mL, add 50 µL of the DMSO stock to 950 µL of sterile saline.
-
Vortex thoroughly to ensure complete mixing.
-
The final solution should be clear. If precipitation occurs, reformulation (e.g., using a different co-solvent or vehicle like corn oil) may be necessary.
-
3. Intraperitoneal (IP) Injection Protocol (Rat) This protocol should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Restraint: Use a two-person technique for safe restraint. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. The animal is gently turned to expose its abdomen.[7]
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[7] This location avoids the cecum (located on the left side) and the urinary bladder.[8][9]
-
Disinfection: Swab the injection site with 70% ethanol.[10]
-
Injection:
-
Use a new sterile syringe and needle for each animal.[10]
-
Insert the needle, bevel up, at a 15-30 degree angle into the identified quadrant.[10]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]
-
If aspiration is clear, slowly inject the solution. The maximum recommended IP injection volume for a rat is 10 mL/kg.[7]
-
-
Post-Injection Monitoring: After injection, return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions.[7]
4. Example In Vivo Study Protocol: Glioblastoma Model This protocol is based on a study investigating the effect of this compound on tumor growth in a rat model of glioblastoma.[1]
Table 2: Example Protocol Parameters
| Parameter | Description |
|---|---|
| Animal Model | 8-week-old male Sprague-Dawley rats bearing C6 glioma tumors. |
| Drug | This compound |
| Dosage | 0.15 mg/kg body weight |
| Administration Route | Intraperitoneal (IP) inoculation |
| Frequency | Every 72 hours |
| Duration | 15 days |
| Vehicle | Not explicitly stated in the reference, but likely a DMSO/saline mixture. |
| Endpoint Measurement | Tumor volume reduction, analysis of blood vessel formation. |
| Reported Outcome | Significant reduction in tumor volume (~80-90%) compared to the vehicle-treated group after 10-15 days.[1] |
Experimental Workflow
Caption: General workflow for an in vivo study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for MRS1220 Experiments: A Guide to Appropriate Controls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the appropriate experimental controls for studies involving MRS1220, a potent and selective competitive antagonist of the human A3 adenosine (B11128) receptor (A3AR).[1][2][3] Understanding the nuances of experimental design is critical for generating robust and reproducible data in the investigation of A3AR signaling and its role in various physiological and pathological processes.
Key Signaling Pathway
The A3 adenosine receptor primarily couples to Gi/o proteins. Upon activation by an agonist, this coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway is a frequent target for in vitro functional assays.
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of MRS1220 on Cell Viability using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1220 is a potent and highly selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor that is increasingly recognized for its role in various physiological and pathological processes, including inflammation and cancer. The A3AR is often overexpressed in tumor cells, making it a promising therapeutic target. A3AR antagonists, such as this compound, have been investigated for their potential to induce apoptosis and inhibit tumor growth. This document provides a detailed protocol for assessing the effect of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to evaluate cellular metabolic activity as an indicator of cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the color is directly proportional to the number of viable, metabolically active cells.
Data Presentation
While specific studies detailing the direct cytotoxic effects of this compound as a single agent using an MTT assay are not extensively available in public literature, the following table serves as a template to illustrate how quantitative data on the effect of this compound on cell viability would be presented. Researchers should generate their own dose-response data for their specific cell line of interest.
Table 1: Hypothetical Effect of this compound on the Viability of a Cancer Cell Line
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.180 | 0.070 | 94.4 |
| 5 | 1.050 | 0.065 | 84.0 |
| 10 | 0.875 | 0.050 | 70.0 |
| 25 | 0.625 | 0.045 | 50.0 |
| 50 | 0.400 | 0.030 | 32.0 |
| 100 | 0.250 | 0.020 | 20.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. The half-maximal inhibitory concentration (IC50) would be determined from the dose-response curve generated from such data.
Experimental Protocols
Materials
-
This compound (Tocris Bioscience or other reputable supplier)
-
Human cancer cell line of interest (e.g., MCF-7, PC3, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the MTT assay to assess this compound's effect on cell viability.
Detailed Methodology
-
Cell Seeding:
-
Culture the chosen cancer cell line in appropriate complete medium until approximately 80% confluent.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically <0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the treated wells) and a blank group (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway
This compound acts as a selective antagonist of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor that, upon activation by its endogenous ligand adenosine, primarily couples to the G_i protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and downstream signaling pathways that can influence cell proliferation and survival. By blocking the A3AR, this compound prevents the binding of adenosine and inhibits this signaling pathway. Some studies also suggest a non-canonical pathway where A3AR can couple to G_q proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Caption: A3 Adenosine Receptor signaling pathway antagonized by this compound.
Troubleshooting & Optimization
MRS1220 species specificity human vs rodent
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the species-specific activity of the A3 adenosine (B11128) receptor antagonist, MRS1220. Below you will find troubleshooting guides and frequently asked questions to ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our rat model and are not observing the expected A3 receptor antagonism. Is this a known issue?
A1: Yes, this is a well-documented characteristic of this compound. There is a significant species-dependent variation in its affinity for the A3 adenosine receptor. This compound is a highly potent and selective antagonist for the human A3 adenosine receptor, but it is largely inactive at the rat and mouse A3 receptors.[1][2] This dramatic difference in affinity is a critical factor to consider when designing experiments involving rodent models.
Q2: What is the difference in binding affinity of this compound between human and rodent A3 adenosine receptors?
A2: The difference is substantial. This compound exhibits a binding affinity (Ki) of approximately 0.65 nM for the human A3 adenosine receptor.[3][4] In stark contrast, its affinity for the rat A3 receptor is in the micromolar range, with reported Ki values greater than 10 µM and an IC50 value greater than 1 µM.[2][4] This represents a difference of over 50,000-fold in affinity between the human and rat receptors.[1]
Q3: Why is there such a large species difference in the activity of this compound?
A3: The significant pharmacological differences are primarily due to genetic variations between the human and rodent A3 adenosine receptors. The amino acid sequence identity between the human and rat A3 receptor is only about 72%, and between the human and mouse receptor, it is approximately 73%.[1][2] These differences in the receptor's protein structure lead to a vastly different binding pocket for this compound, resulting in its high affinity for the human receptor and very low affinity for the rodent counterparts.
Q4: If this compound is not effective at rodent A3 receptors, does it have any off-target effects in rats or mice?
A4: Yes, and this is a crucial point for data interpretation. While inactive at rodent A3 receptors, this compound can act as an antagonist at other adenosine receptor subtypes in these species. It has been shown to be a moderately potent antagonist at A1 and A2A adenosine receptors in both mice and rats.[2] Therefore, any observed effects of this compound in rodent models are likely not mediated by the A3 receptor and could be due to its interaction with A1 or A2A receptors.
Troubleshooting Guide
Issue: No observable effect of this compound in an in vivo rodent study targeting the A3 adenosine receptor.
-
Root Cause: As detailed in the FAQs, this compound has extremely low affinity for rodent A3 adenosine receptors and is therefore not an effective antagonist in these species.
-
Solution:
-
Select an appropriate antagonist for rodent studies. For rat and mouse A3 receptors, consider using antagonists that have been validated for these species, such as MRS1523.[2] However, be aware that the selectivity of MRS1523 can also vary between species.[2][5]
-
Consult the literature for species-specific pharmacological data. Always verify the binding affinities and functional potencies of any compound for the specific species and receptor subtype you are investigating.
-
Issue: Unexpected physiological responses observed in rodent models treated with this compound.
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Root Cause: The observed effects are likely due to the off-target activity of this compound at A1 and/or A2A adenosine receptors in rodents.[2]
-
Solution:
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Conduct control experiments. Use selective antagonists for A1 and A2A receptors to determine if the observed effects can be blocked. This will help to elucidate the actual pharmacological mechanism at play.
-
Re-evaluate your experimental design. If your research question is specifically focused on the A3 receptor, this compound is not a suitable tool for your rodent experiments.
-
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for human and rodent adenosine receptors.
| Species | Receptor Subtype | This compound Binding Affinity (Ki) | Reference(s) |
| Human | A3 | 0.65 nM | [2][3][4] |
| Rat | A3 | > 10 µM | [2] |
| Mouse | A3 | > 10 µM | [2] |
| Rat | A1 | 305 nM | [4] |
| Rat | A2A | 52 nM | [4] |
Experimental Protocols
While specific, detailed protocols are proprietary to the individual research labs that generated the data, the following outlines the general methodologies used to determine the species specificity of this compound.
Radioligand Binding Assays
This is the primary method used to determine the binding affinity (Ki) of a compound for a specific receptor.
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Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) that have been engineered to express a high concentration of the specific adenosine receptor subtype (human, rat, or mouse A3).
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the A3 receptor (e.g., [¹²⁵I]I-AB-MECA).
-
Competition: Increasing concentrations of the unlabeled compound being tested (in this case, this compound) are added to the incubation mixture. This compound will compete with the radioligand for binding to the A3 receptor.
-
Separation and Counting: The membranes are then washed to remove any unbound radioligand. The amount of radioactivity remaining, which is bound to the receptors on the membranes, is measured using a scintillation counter.
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Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
These assays measure the ability of an antagonist to block the downstream signaling of a receptor when it is activated by an agonist.
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Agonist Stimulation: The cells are stimulated with an A3 receptor agonist (e.g., NECA) which typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Antagonist Treatment: In the presence of the agonist, the cells are also treated with varying concentrations of the antagonist (this compound).
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cAMP Measurement: The intracellular cAMP levels are then measured using a commercially available kit.
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Data Analysis: An effective antagonist will reverse the agonist-induced decrease in cAMP levels. The concentration of the antagonist that produces a half-maximal reversal is its EC50 value.
Visualizations
References
- 1. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRS1220 Efficacy in Rat Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low efficacy of the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1220, in rat models.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no efficacy of this compound in my rat experiments?
A1: The primary reason for the low efficacy of this compound in rat models is the significant species difference in its binding affinity for the A3 adenosine receptor (A3AR). This compound is a highly potent and selective antagonist for the human A3AR, but it exhibits dramatically lower affinity for the rat A3AR.[1][2][3][4][5] This difference can be as large as 50,000-fold.[1]
Q2: What is the molecular basis for this species-specific difference?
A2: The pronounced difference in efficacy is attributed to substantial genetic divergence between the human and rat A3ARs. The amino acid sequence identity between the human and rat A3AR is only about 72-73%.[1][3] This low homology, particularly in the ligand-binding domains, results in a significantly reduced binding affinity of this compound to the rat receptor.
Q3: Could this compound be causing off-target effects in my rat model?
A3: Yes. While this compound is a poor antagonist for the rat A3AR, it can interact with other adenosine receptor subtypes in rats. Specifically, it has been shown to be a moderately potent antagonist at rat A1 and A2A adenosine receptors.[3][5] These off-target interactions can lead to confounding experimental results that are not mediated by A3AR blockade.
Q4: Are there alternative A3AR antagonists that are more effective in rats?
A4: Yes, several other A3AR antagonists have demonstrated better cross-species efficacy and are more suitable for use in rat models. MRS1523 and DPTN are two such compounds that have been validated for use in rodents.[1][3]
Q5: How should I prepare and dissolve this compound for my experiments?
A5: this compound is soluble in dimethylsulfoxide (DMSO).[4][6][7] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer. Ensure that the final concentration of DMSO is low and consistent across all experimental groups, including vehicle controls, to avoid solvent-induced effects.
Q6: I've read that this compound can act as an inverse agonist. What does this mean and could it affect my results?
A6: Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal or constitutive activity. Some recent studies have suggested that this compound may exhibit inverse agonist properties at the human A3AR in certain experimental systems.[8] It is currently unclear if this effect translates to the rat A3AR, especially given its low affinity. However, it is a factor to consider in the interpretation of complex results.
Troubleshooting Guide
Problem: No or weak antagonist effect of this compound observed in rat tissues or in vivo.
| Potential Cause | Suggested Solution |
| Species Specificity | The most likely cause is the inherently low affinity of this compound for the rat A3AR.[1][3] |
| Inadequate Concentration | Due to its low potency in rats, the concentrations of this compound used may be insufficient to achieve significant receptor occupancy. |
| Experimental Design | Confirm that the experimental conditions (e.g., agonist concentration, incubation time) are appropriate to detect A3AR antagonism. |
| Compound Integrity | Ensure the purity and integrity of your this compound stock. |
Problem: Unexpected or paradoxical physiological responses in rats treated with this compound.
| Potential Cause | Suggested Solution |
| Off-Target Effects | This compound can antagonize rat A1 and A2A adenosine receptors, which could lead to physiological responses unrelated to A3AR blockade.[3][5] |
| Vehicle Effects | If using DMSO as a solvent, ensure that the vehicle control group receives the same final concentration of DMSO to rule out solvent-induced effects. |
Data Presentation
Table 1: Comparison of this compound Binding Affinities (Ki) at Human vs. Rat Adenosine Receptors
| Receptor Subtype | Human A3AR | Rat A3AR | Rat A1AR | Rat A2AAR |
| Ki (nM) | 0.59 - 0.65[2][4][9] | > 1,000 - 30,000[1][4][6] | 305[4][6] | 52[4][6] |
Table 2: Alternative A3AR Antagonists for Use in Rat Models
| Compound | Rat A3AR Ki (nM) | Rat A1AR Ki (nM) | Rat A2AAR Ki (nM) | Reference |
| MRS1523 | 113 - 216 | >10,000 | 2,100 | [1][3][7] |
| DPTN | 8.53 | 333 | 1,147 | [3] |
Experimental Protocols
Protocol: In Vitro Assessment of A3AR Antagonism in Rat Tissues
This protocol provides a general framework for assessing the antagonist activity of a compound at the rat A3AR in a radioligand binding assay.
-
Tissue Preparation:
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Homogenize rat tissues known to express A3AR (e.g., spleen, lung, heart, testes) in an appropriate buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Radioligand Binding Assay:
-
Incubate the membrane preparation with a selective A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA).
-
To determine non-specific binding, include a set of tubes with a high concentration of a non-labeled A3AR agonist or antagonist.
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For antagonist competition assays, incubate the membranes and radioligand with a range of concentrations of the test compound (e.g., this compound or an alternative).
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After incubation, rapidly filter the samples and wash to separate bound from free radioligand.
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Quantify the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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For competition assays, plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
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Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Efficacy.
Caption: Logic for A3AR Antagonist Selection.
References
- 1. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRS 1220 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. A3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
optimizing MRS1220 concentration to avoid off-target effects
This guide provides researchers, scientists, and drug development professionals with essential information for using MRS1220, a potent A3 adenosine (B11128) receptor (A3AR) antagonist. The focus is on optimizing its concentration to ensure target specificity and avoid misleading results stemming from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR).[1][2] It belongs to the triazoloquinazoline class of compounds and is characterized by its very high affinity for the human A3AR, with a reported Ki value of approximately 0.65 nM.[1][3][4][5] It functions as a competitive antagonist, meaning it binds to the same site as the endogenous agonist (adenosine) and blocks its action.[3][4]
Q2: What is the recommended concentration range for this compound to selectively target the human A3AR?
A2: For selective antagonism at the human A3AR, it is recommended to use this compound in the low nanomolar range. A functional antagonism KB value of 1.7 nM has been reported in human A3AR-mediated inhibition of adenylate cyclase.[3][4] To ensure target selectivity, a concentration range of 1-10 nM is a good starting point for cell-based functional assays. Exceeding this range significantly increases the risk of engaging other adenosine receptor subtypes. For instance, in one study, a concentration of 100 nM was used to demonstrate antagonism in an adenylate cyclase assay.[3]
Q3: Is this compound a suitable antagonist for A3AR studies in rodent models (mice, rats)?
A3: No, this compound is not recommended for studies in mice or rats.[2][6] There are significant species differences in its affinity and selectivity. This compound is largely inactive at rodent A3 receptors and is not selective.[2][4][6] In rat tissues, its selectivity profile shifts, showing higher affinity for the A2A receptor than the A3 receptor.[5] For rodent studies, alternative A3AR antagonists like MRS1523 are recommended.[5][6]
Q4: How can I validate that the observed effects in my experiment are truly A3AR-mediated?
A4: To confirm that the biological effects observed are mediated by A3AR, you should perform control experiments. The best approach is to use a structurally unrelated A3AR antagonist to see if it can replicate the effect. Additionally, using a "rescue" experiment with an A3AR agonist can demonstrate specificity. If this compound blocks a certain cellular response, adding an A3AR agonist (like IB-MECA) should reverse this blockade in a concentration-dependent manner.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (KB) of this compound for various adenosine receptors, highlighting the critical species differences.
| Receptor Subtype | Species | Parameter | Value (nM) | Selectivity vs. hA3AR (fold) |
| A3 | Human | Ki | 0.65 [1][2][3][4] | - |
| A3 | Human | KB | 1.7 [3][4] | - |
| A1 | Rat | Ki | 305 | 470 |
| A2A | Rat | Ki | 52[1] | 80 |
| A3 | Rat | IC50 | > 1000[1] | > 1500 |
Troubleshooting Guide
Issue 1: I'm observing unexpected or inconsistent effects with this compound in my human cell line.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations can lead to off-target effects by engaging other adenosine receptors (A1, A2A) or other unintended cellular targets. Reduce the concentration to the low nanomolar range (1-10 nM). Perform a full concentration-response curve to determine the lowest effective concentration in your specific assay.
-
-
Possible Cause 2: Compound Stability/Solubility.
-
Solution: Ensure the compound is fully dissolved. This compound is typically dissolved in DMSO.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Visually inspect for any precipitation in your media.
-
-
Possible Cause 3: Off-target effects unrelated to other adenosine receptors.
-
Solution: Validate your findings using a structurally different A3AR antagonist. If the unexpected effect persists with this compound but not with another A3AR antagonist, it is likely a compound-specific off-target effect.
-
Issue 2: this compound is not producing any effect in my mouse or rat experimental model.
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Possible Cause: Known species-dependent inactivity.
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Solution: this compound is established to be largely inactive at rodent A3 receptors and should not be used for these models.[2][5][6] You must switch to a rodent-active A3AR antagonist such as MRS1523.[5][6] Always verify the species-selectivity of a compound before beginning in vivo or primary cell experiments from a new species.
-
Visualizations
Caption: Simplified A3AR signaling pathway via Gi protein coupling.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay for A3AR Functional Antagonism
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production, a hallmark of A3AR activation via Gi coupling.
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Cell Seeding: Plate CHO-K1 cells stably expressing the human A3AR (or another relevant human cell line endogenously expressing the receptor) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Serially dilute the stock to create working concentrations ranging from 0.1 nM to 1 µM in serum-free assay buffer containing a phosphodiesterase inhibitor like Ro 20-1724 (20 µM) to prevent cAMP degradation.
-
Antagonist Pre-incubation: Remove culture media from cells and add the various concentrations of this compound. Include a "vehicle control" (DMSO only). Incubate for 20-30 minutes at 37°C.
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Agonist Stimulation: Prepare a solution of the A3AR agonist (e.g., IB-MECA) at a concentration that gives ~80% of its maximal effect (EC80), mixed with a fixed concentration of forskolin (B1673556) (e.g., 5 µM) to stimulate adenylate cyclase. Add this solution to all wells except the negative control.
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Incubation: Incubate the plate for 15-30 minutes at 37°C.
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Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
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Data Analysis: Plot the cAMP levels against the log concentration of this compound. The data should yield a sigmoidal dose-response curve from which you can calculate the IC50 value of this compound. This value represents the concentration at which this compound inhibits 50% of the agonist's effect.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the A3AR and is a reliable method to quantify functional antagonism.
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Membrane Preparation: Prepare cell membranes from HEK-293 cells (or other suitable cells) overexpressing the human A3AR.
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Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and GDP (to ensure G proteins are in their inactive state).
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Reaction Setup: In a 96-well plate, combine the cell membranes, various concentrations of this compound (or vehicle), and a fixed, high concentration of an A3AR agonist (e.g., 10 µM NECA).[3]
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Initiate Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction. This radiolabeled, non-hydrolyzable GTP analog will bind to activated G proteins.
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Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for binding to reach equilibrium.[3]
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Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
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Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the log concentration of this compound to determine its IC50 for inhibiting agonist-stimulated G protein activation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of MRS1220 stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the A₃ adenosine (B11128) receptor antagonist, MRS1220. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] Solutions should be stored in tightly sealed containers, away from moisture and light.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[2][3] It is soluble in DMSO up to 20 mM with gentle warming.[3] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Q3: My this compound powder will not dissolve in DMSO. What should I do?
A3: If you encounter solubility issues, consider the following:
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DMSO Quality: Ensure you are using fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its solvating capacity.
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Warming and Sonication: Gentle warming of the solution (e.g., to 37°C or 60°C) and sonication in a water bath can aid in the dissolution of this compound.[1]
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Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
Q4: Can I store this compound as a solid?
A4: Yes, solid this compound can be stored at room temperature.[2][3] However, for long-term preservation of its integrity, storing it at 4°C, sealed and protected from moisture and light, is also a recommended practice.[1]
Q5: Is this compound selective for the human A₃ adenosine receptor?
A5: Yes, this compound is a highly potent and selective antagonist for the human A₃ adenosine receptor (hA₃AR), with a Ki value of approximately 0.65 nM.[2] It shows significantly lower affinity for other adenosine receptor subtypes.[2][3] It is important to note that this compound is not effective as an A₃AR antagonist in rats or mice.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mM | Gentle warming may be required.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (Molecular Weight: 403.83 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Water bath sonicator
Procedure:
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Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.038 mg of this compound.
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Add the appropriate volume of DMSO to the this compound solid.
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Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also be applied.
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Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
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Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To assess the long-term stability of an this compound stock solution by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound stock solution (e.g., 10 mM in DMSO) stored under desired conditions.
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Freshly prepared this compound reference standard solution of known concentration.
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HPLC-grade acetonitrile (B52724) and water.
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Formic acid.
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HPLC system with a UV detector.
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C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation:
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Thaw an aliquot of the stored this compound stock solution at room temperature.
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Dilute the stock solution to a final concentration of approximately 0.1 mg/mL in the mobile phase.
-
Prepare a fresh reference standard solution of this compound at the same concentration.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 280 nm.
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Injection Volume: 10 µL.
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-
Data Analysis:
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Inject the reference standard and the stored sample.
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Compare the chromatograms. The stability is assessed by:
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Peak Area: A significant decrease in the peak area of this compound in the stored sample compared to the reference standard indicates degradation.
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Appearance of New Peaks: The presence of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.
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Calculate the percentage of this compound remaining in the stored sample relative to the fresh standard. A decrease of >5-10% is often considered significant.
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Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Rapid change in solvent polarity ("salting out") | Perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility. |
| Final DMSO concentration is too low | While aiming for a low final DMSO concentration is important, ensure it is sufficient to keep this compound in solution. A final concentration of 0.1% - 0.5% is generally well-tolerated by most cell lines. Always include a vehicle control (DMSO only) in your experiments. |
| Low temperature of the aqueous medium | Ensure your aqueous buffer or cell culture medium is at room temperature or 37°C before adding the this compound stock solution. |
Issue 2: Inconsistent or lower-than-expected activity of this compound in functional assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. Prepare a fresh stock solution from solid this compound and compare its activity. Consider performing an HPLC analysis (as described in Protocol 2) to check the integrity of the stored stock. |
| Adsorption to plasticware | This compound, being a hydrophobic molecule, may adsorb to the surface of plastic tubes and plates. Use low-adhesion polypropylene (B1209903) tubes for storage and preparation of dilutions. |
| Incorrect concentration calculation | Double-check all calculations for the preparation of stock and working solutions. Ensure the correct molecular weight was used. |
| Cell health and passage number | Ensure that the cells used in the assay are healthy, within a low passage number range, and are not overgrown, as these factors can affect their responsiveness to receptor antagonists. |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Caption: Simplified signaling pathway of the A₃ adenosine receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: MRS1220 in cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with MRS1220 in cyclic AMP (cAMP) assays. The information is tailored for scientists and drug development professionals working with G protein-coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound in a cAMP assay?
A1: this compound is a potent and selective competitive antagonist of the human A3 adenosine (B11128) receptor (A3AR).[1][2] The A3AR is typically coupled to the Gi/o family of G proteins.[3] Activation of Gi/o proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5] Therefore, in a typical cAMP assay with cells expressing human A3AR, the expected effects are:
-
In the presence of an A3AR agonist: The agonist will inhibit forskolin-stimulated cAMP production. This compound should competitively reverse this inhibition, leading to a concentration-dependent increase in cAMP levels back towards the forskolin-stimulated level.[3][6]
-
Alone (without an agonist): As a neutral antagonist, this compound is expected to have no effect on basal or forskolin-stimulated cAMP levels. However, some studies have reported that this compound can act as an inverse agonist in certain cellular contexts, which could lead to an increase in cAMP levels by reducing basal receptor activity.[7][8]
Q2: Why am I not observing any effect of this compound in my cAMP assay?
A2: A lack of effect from this compound could be due to several factors:
-
Species Specificity: this compound is highly selective for the human A3 adenosine receptor and is largely inactive at the mouse or rat A3AR.[9] Ensure your experimental system (e.g., cell line) expresses the human A3AR.
-
Low Agonist Concentration: As a competitive antagonist, the effect of this compound is dependent on the presence of an agonist. If the concentration of the A3AR agonist is too low, the inhibition of cAMP production will be minimal, and therefore the reversal by this compound will not be apparent.
-
Poor Assay Window: The overall signal-to-background ratio of your assay may be too low to detect the effect of the antagonist. This can be due to suboptimal cell density, forskolin (B1673556) concentration, or incubation time.[4][10][11]
Q3: I am seeing an increase in cAMP levels with this compound alone. Is this expected?
A3: While unexpected for a neutral antagonist, an increase in cAMP levels with this compound alone can occur under certain conditions. This phenomenon is known as inverse agonism.[7][8]
-
Constitutive Receptor Activity: If the human A3AR in your cell line exhibits high constitutive (basal) activity, an inverse agonist will inhibit this activity, leading to a disinhibition of adenylyl cyclase and an increase in cAMP levels.
-
Assay-Dependent Effects: The inverse agonistic properties of a ligand can be assay-dependent.[7][8] Some assay formats may be more sensitive to detecting inverse agonism than others.
Q4: Can this compound have off-target effects?
A4: this compound is highly selective for the human A3AR.[1][2] However, at high concentrations (typically in the micromolar range), it may interact with other adenosine receptor subtypes, such as A1 and A2A.[9] Such off-target effects could lead to unexpected cAMP responses. For instance, antagonism of the Gi-coupled A1 receptor could increase cAMP, while antagonism of the Gs-coupled A2A receptor could decrease it.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of this compound | Incorrect Species: Using a non-human cell line (e.g., mouse, rat). | Verify that your cells express the human A3 adenosine receptor. This compound has poor affinity for rodent A3ARs.[9] |
| Suboptimal Agonist Concentration: The A3AR agonist concentration is too low to cause significant cAMP inhibition. | Perform a dose-response curve for the A3AR agonist to determine its EC50 and use a concentration around EC80 for the antagonist assay.[12] | |
| Poor Assay Window: The difference between the stimulated and inhibited cAMP levels is too small. | Optimize assay parameters such as cell density, forskolin concentration, and incubation time to maximize the assay window.[4][10][11] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the assay plate. | Ensure the cell suspension is homogeneous before and during plating.[12] |
| Pipetting Errors: Inaccurate dispensing of reagents. | Calibrate pipettes and use reverse pipetting for viscous solutions.[12] | |
| Edge Effects: Evaporation from wells at the edge of the plate. | Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. | |
| Unexpected Increase in cAMP with this compound Alone | Inverse Agonism: The A3AR in your system may have high constitutive activity. | This may be a real pharmacological effect. Confirm by testing other known A3AR inverse agonists. The effect may also be assay-dependent.[7][8] |
| Unexpected Decrease in cAMP | Off-Target Effects: At high concentrations, this compound may be acting on other receptors (e.g., A2A adenosine receptor). | Perform a dose-response curve for this compound to ensure you are working within its selective concentration range. |
| Cell Health Issues: High concentrations of the compound or solvent may be toxic to the cells. | Perform a cell viability assay in the presence of this compound at the concentrations used in the cAMP assay. |
Experimental Protocols
Protocol 1: A3AR Antagonist Mode cAMP Assay using HTRF
This protocol is designed to measure the ability of this compound to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Human A3AR-expressing cells (e.g., CHO-K1 or HEK-293)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)[13]
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)[13]
-
Forskolin
-
A3AR agonist (e.g., IB-MECA)
-
This compound
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (typically in a semi-log dilution series) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a solution of A3AR agonist at 3x its EC80 concentration and forskolin at 3x its EC80 concentration in assay buffer.
-
Add 5 µL of the agonist/forskolin mixture to the wells.
-
Incubate for 30 minutes at room temperature.[15]
-
Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the HTRF anti-cAMP cryptate conjugate.[4]
-
Incubate for 60 minutes at room temperature, protected from light.[4]
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Assay Optimization
To ensure reliable results, key assay parameters should be optimized.
1. Cell Density Optimization:
-
Plate a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Perform a forskolin dose-response curve at each cell density.
-
Select a cell density that provides a robust signal within the linear range of the cAMP standard curve.[10]
2. Forskolin Concentration Optimization:
-
Using the optimal cell density, perform a forskolin dose-response experiment.
-
Choose a forskolin concentration that gives approximately 80% of the maximal response (EC80). This will allow for a sufficient window to measure both agonism and antagonism.
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: HTRF cAMP Assay Workflow for Antagonist Screening.
Caption: Troubleshooting Flowchart for this compound in cAMP Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. blossombio.com [blossombio.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Technical Support Center: MRS1220 In Vivo Delivery and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery and bioavailability of MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the human A3 adenosine receptor (A3AR), with a Ki value typically reported in the sub-nanomolar range (0.59-0.65 nM). Its mechanism of action involves competitively blocking the A3AR, thereby antagonizing the effects of adenosine. This can lead to the inhibition of downstream signaling pathways, such as the inhibition of adenylate cyclase and the reversal of agonist-induced effects like the suppression of tumor necrosis factor-α (TNF-α) formation.[1]
Q2: I am not observing the expected in vivo efficacy with this compound in my mouse/rat model. What could be the issue?
A2: A critical consideration when using this compound in vivo is its significant species-dependent selectivity. While it is highly potent at the human A3AR, it is largely inactive at rodent (mouse and rat) A3ARs.[2][3] Therefore, if your in vivo model utilizes mice or rats, the lack of efficacy is likely due to the poor affinity of this compound for the rodent A3AR. For studies in these species, it is recommended to use an antagonist with proven cross-species activity.
Q3: What are the general solubility characteristics of this compound?
A3: this compound is a lipophilic compound with poor water solubility. It is soluble in dimethyl sulfoxide (B87167) (DMSO), with some sources indicating solubility up to 20 mM with gentle warming. Due to its low aqueous solubility, careful formulation is required for in vivo administration to ensure adequate dissolution and bioavailability.
Q4: What are some recommended starting points for formulating this compound for in vivo administration?
A4: Due to its poor aqueous solubility, this compound typically requires a formulation with co-solvents and/or surfactants for in vivo delivery. A common starting point is to dissolve the compound in a minimal amount of DMSO and then dilute it with a pharmaceutically acceptable vehicle. However, the final concentration of DMSO should be kept to a minimum to avoid toxicity. For intraperitoneal injections in mice, it is recommended to keep the final DMSO concentration below 10%, and ideally as low as possible.[4] Other co-solvents like polyethylene (B3416737) glycol 400 (PEG400) and surfactants like Tween 80 or Cremophor EL can be explored to improve solubility and stability in an aqueous vehicle.
Q5: Are there any known pharmacokinetic parameters for this compound?
A5: Publicly available pharmacokinetic data such as Cmax (maximum plasma concentration), t1/2 (half-life), clearance, and absolute bioavailability for this compound are limited. Researchers may need to conduct their own pharmacokinetic studies to determine these parameters in their specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery and bioavailability assessment of this compound.
Problem 1: Low or inconsistent in vivo efficacy.
| Possible Cause | Troubleshooting Suggestion |
| Species In-compatibility | As highlighted in the FAQs, this compound is not potent at rodent A3ARs.[2][3] Confirm the species of your animal model. If using mice or rats, consider using a different A3AR antagonist with known activity in that species. |
| Poor Bioavailability | The compound may not be reaching the systemic circulation in sufficient concentrations. This could be due to poor solubility, precipitation upon injection, or rapid metabolism. |
| Optimize Formulation: Experiment with different vehicle compositions to improve solubility and stability. See the Formulation Strategies section below for suggestions. | |
| Assess Bioavailability: Conduct a pilot pharmacokinetic study to measure plasma concentrations of this compound after administration. | |
| Incorrect Dosing | The administered dose may be too low to elicit a biological response. Review the literature for doses of similar compounds or conduct a dose-response study. |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action. Consider more frequent administration or a different route of delivery that might provide more sustained exposure. |
Problem 2: Precipitation of the compound during formulation or upon administration.
| Possible Cause | Troubleshooting Suggestion |
| Supersaturation | The concentration of this compound in the final formulation may exceed its solubility limit in the chosen vehicle. |
| Reduce Concentration: Lower the concentration of this compound in the formulation. | |
| Use of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into the vehicle to help maintain a supersaturated state. | |
| "Salting Out" | When a DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate. |
| Optimize Dilution: Try a stepwise dilution process. Consider using a vehicle with a higher percentage of co-solvents. | |
| Formulate as a Suspension: If a solution is not feasible, consider preparing a micronized suspension to ensure uniform dosing. | |
| Temperature Effects | Solubility can be temperature-dependent. A compound that is soluble at room temperature may precipitate at the animal's body temperature, or vice-versa. |
| Pre-warm Formulation: If administering a formulation that is stored refrigerated, allow it to warm to room temperature before injection. |
Problem 3: Vehicle-related toxicity or adverse effects.
| Possible Cause | Troubleshooting Suggestion |
| DMSO Toxicity | High concentrations of DMSO can cause local irritation, inflammation, and other toxic effects.[4][5] |
| Minimize DMSO: Use the lowest possible concentration of DMSO in the final formulation. Aim for concentrations below 10% for intraperitoneal injections. | |
| Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound effects and vehicle effects. | |
| Other Excipient Toxicity | Some co-solvents or surfactants can cause adverse reactions at high concentrations. |
| Consult Literature: Review the safety and tolerability of all excipients used in your formulation. | |
| Observe Animals Carefully: Monitor animals for any signs of distress, irritation at the injection site, or changes in behavior. |
Data Presentation
Table 1: Physicochemical and In Vitro Data for this compound
| Parameter | Value | Reference |
| Target | Human A3 Adenosine Receptor (A3AR) | [1] |
| Ki (human A3AR) | 0.59 - 0.65 nM | [1] |
| Ki (rat A3AR) | > 10,000 nM | [2][3] |
| Ki (mouse A3AR) | > 10,000 nM | [2] |
| Molecular Weight | ~403.83 g/mol | N/A |
| Solubility | Soluble in DMSO (up to 20 mM with warming) | N/A |
Experimental Protocols
Protocol 1: General Formulation Strategy for In Vivo Administration
This protocol provides a general guideline for preparing a formulation of this compound for intraperitoneal (i.p.) injection. Optimization will be required based on the specific dose and experimental conditions.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution. A common vehicle consists of:
-
5-10% DMSO
-
10-20% Solutol HS 15 or Tween 80
-
q.s. to 100% with sterile saline or phosphate-buffered saline (PBS)
-
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of this compound should be calculated based on the desired dose and injection volume.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized.
-
Protocol 2: Assessment of Oral Bioavailability
This protocol outlines a basic experimental design for determining the oral bioavailability of this compound in a suitable animal model (e.g., a species where it is active, or for general absorption characteristics).
-
Animal Groups:
-
Group 1: Intravenous (i.v.) administration of this compound (formulated in a suitable i.v. vehicle, e.g., saline with a low percentage of a solubilizing agent).
-
Group 2: Oral gavage (p.o.) administration of this compound (formulated as a solution or suspension).
-
-
Dosing:
-
Administer a known dose of this compound to each animal.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points after administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the i.v. and p.o. groups.
-
Oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Mandatory Visualizations
Caption: Signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.
Caption: General workflow for in vivo delivery and bioavailability assessment of this compound.
Caption: A logical troubleshooting workflow for this compound in vivo experiments.
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
potential off-target binding of MRS1220 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent and selective antagonist for the human A3 adenosine receptor (hA3AR).[1][2] It binds to this receptor with high affinity, typically in the sub-nanomolar range, thereby blocking the effects of A3AR agonists.
Q2: I am observing unexpected effects in my experiment at high concentrations of this compound. Could this be due to off-target binding?
Yes, it is possible. While this compound is highly selective for the human A3 adenosine receptor, at higher concentrations, the potential for off-target binding increases.[3][4] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects and to include appropriate controls in your experiments.
Q3: What are the known off-target binding sites for this compound?
The selectivity of this compound is species-dependent. In non-human species, particularly rodents, this compound is not selective for the A3 adenosine receptor and can bind to other adenosine receptor subtypes.[3][4][5] For instance, it has been shown to be a moderately potent antagonist at A1 and A2A receptors in rats and mice.[4] Therefore, using this compound in rodent models as a selective A3AR antagonist is not recommended.[4]
Q4: Can this compound act as an inverse agonist?
There is evidence to suggest that this compound can act as an inverse agonist at the A3AR in certain assay systems, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[6] This property is assay-dependent and may contribute to its observed effects.
Troubleshooting Guide
Issue: Inconsistent or unexpected results when using this compound.
-
Verify the Species of Your Experimental System: The selectivity of this compound is high for human A3AR but significantly lower for rodent A3AR.[3][4][5] Ensure you are not using this compound as a selective A3AR antagonist in rat or mouse models, as it can interact with A1 and A2A receptors in these species.[4]
-
Optimize this compound Concentration: High concentrations of this compound can lead to off-target binding. Perform a dose-response curve to determine the optimal concentration that elicits the desired effect on the A3AR without engaging off-target receptors. An IC50 of 0.3 μM has been reported for the reversal of A3 agonist-elicited inhibition of TNF-α formation, which is substantially higher than its binding affinity, indicating that functional effects at off-targets may occur at these higher concentrations.[7]
-
Include Appropriate Controls:
-
Vehicle Control: To ensure the observed effects are due to this compound and not the solvent.
-
Positive Control: Use a known A3AR agonist to confirm receptor functionality in your system.
-
Negative Control/Off-target Controls: If you suspect off-target effects, use cell lines or tissues that do not express the A3AR but express other adenosine receptor subtypes to test for this compound activity.
-
-
Confirm Receptor Expression: Verify the expression of the A3 adenosine receptor in your experimental model using techniques like Western blot, qPCR, or radioligand binding.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for various adenosine receptor subtypes.
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. hA3AR | Reference |
| A3 | Human | 0.65 | - | [1][3][5] |
| A1 | Rat | 305 | 469-fold | [1] |
| A2A | Rat | 52 | 80-fold | [1] |
| A3 | Rat | >10,000 | >15,000-fold | [4] |
| A3 | Mouse | >10,000 | >15,000-fold | [4] |
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol provides a general framework for determining the binding affinity of this compound.
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Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human A3 adenosine receptor (e.g., HEK-293 cells).
-
Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of this compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture: Culture cells expressing the human A3AR.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with an A3AR agonist (e.g., IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of this compound. A rightward shift in the agonist dose-response curve in the presence of this compound indicates antagonist activity.
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MRS1220 and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using MRS1220 in their experiments and encountering unexpected results with common cell viability assays. This compound is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR) and can influence cellular processes that may interfere with assay readouts.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the human A3 adenosine receptor (A3AR).[1][2][3] Its chemical name is N-(9-chloro-2-furan-2-yl-[3][4][5]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide.[6] By binding to the A3AR, it blocks the effects of A3AR agonists, such as the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.[3][4] The A3AR is involved in various physiological processes, including inflammation and cell growth.[4][7]
Q2: Can this compound interfere with tetrazolium-based cell viability assays like MTT, XTT, and WST-1?
While direct chemical interference by this compound with tetrazolium salts has not been extensively reported, indirect interference is a significant possibility. These assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salts to a colored formazan (B1609692) product.[8][9] Since this compound modulates signaling pathways that can impact cellular metabolism and mitochondrial function, it could lead to an over- or underestimation of cell viability.[9][10][11] For instance, alterations in cellular energy homeostasis could affect the reduction rate of the tetrazolium dye.[9]
Q3: Is there a potential for this compound to interfere with luciferase-based assays like CellTiter-Glo®?
Yes, there is a potential for interference. The CellTiter-Glo® assay quantifies ATP levels as an indicator of cell viability.[12] this compound, by antagonizing the A3AR, can influence signaling pathways that regulate cellular metabolism and ATP production.[4][13] Any compound that alters cellular ATP pools through mechanisms other than inducing cell death can lead to misleading results in this assay.[14] Furthermore, some kinase inhibitors have been reported to directly inhibit the luciferase enzyme, although this has not been specifically documented for this compound.
Q4: My cell viability results with this compound are not what I expected. What are the possible reasons?
Discrepancies in results can arise from several factors:
-
Indirect Assay Interference: As detailed in Q2 and Q3, this compound might be modulating cellular metabolism or ATP levels, thereby affecting the assay readout without directly killing the cells.
-
Off-Target Effects: While this compound is highly selective for the human A3AR, at higher concentrations, off-target effects that could influence cell viability cannot be entirely ruled out.[1][2]
-
Cell-Type Specific Effects: The expression and coupling of A3AR to downstream signaling pathways can vary between different cell types, leading to diverse responses to this compound treatment.[7]
-
Compound Solubility and Stability: Ensure that this compound is fully solubilized in your culture medium. Poor solubility can lead to inaccurate concentrations and variable results.
Q5: What are the recommended control experiments when using this compound with cell viability assays?
To ensure the accuracy of your results, the following controls are essential:
-
Cell-Free Control: To test for direct chemical interference, incubate this compound with the assay reagents in cell-free culture medium.[5][15] A change in color or luminescence in the absence of cells indicates direct interference.
-
Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control.
-
Orthogonal Assay: Use a different, complementary viability assay that relies on a distinct mechanism to validate your findings. For example, if you are using a metabolic assay (MTT), confirm the results with a membrane integrity assay (e.g., Trypan Blue exclusion or a fluorescent live/dead stain).[9][16]
Troubleshooting Guides
Guide 1: Unexpected Increase in Viability with Tetrazolium Assays (MTT, XTT, WST-1)
| Potential Cause | Troubleshooting Step |
| This compound-induced Metabolic Upregulation | This compound's effect on signaling pathways might be increasing mitochondrial reductase activity, leading to a stronger colorimetric signal that doesn't correlate with an actual increase in cell number. |
| Action: Corroborate results with a non-metabolic viability assay, such as Trypan Blue exclusion or a cytotoxicity assay that measures LDH release. | |
| Direct Reduction of Assay Reagent | Although not definitively reported, the chemical structure of this compound could potentially have reducing properties. |
| Action: Perform a cell-free control by adding this compound to the culture medium and the assay reagent. An increase in absorbance indicates direct chemical reduction.[17] |
Guide 2: Unexpected Decrease in Viability with Luminescence Assays (CellTiter-Glo®)
| Potential Cause | Troubleshooting Step |
| This compound-induced ATP Depletion | Modulation of A3AR signaling by this compound could lead to a decrease in cellular ATP levels without causing cell death. |
| Action: Validate your findings with an alternative assay that measures a different viability parameter, like membrane integrity or protease activity. | |
| Direct Inhibition of Luciferase | Some small molecules can directly inhibit the luciferase enzyme. |
| Action: In a cell-free system, add a known amount of ATP to the assay reagent with and without this compound. A decrease in the luminescent signal in the presence of this compound suggests direct enzyme inhibition. |
Data Presentation
The following tables summarize key information regarding this compound and the discussed cell viability assays.
Table 1: Summary of this compound Characteristics
| Characteristic | Description | Reference |
| Target | Human A3 Adenosine Receptor (A3AR) | [1][2] |
| Mechanism of Action | Competitive Antagonist | [3] |
| Downstream Effects | Inhibition of adenylyl cyclase, modulation of MAPK pathways | [3][4] |
| Reported Ki value (human A3AR) | 0.65 nM | [1][2] |
Table 2: Comparison of Common Cell Viability Assays and Potential for this compound Interference
| Assay | Principle | Potential for this compound Interference | Recommended Controls |
| MTT/XTT/WST-1 | Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases. | Indirect: Modulation of cellular metabolism and mitochondrial function. Direct (less likely): Potential for direct chemical reduction of the dye. | Cell-free control, orthogonal assay (e.g., Trypan Blue). |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells. | Indirect: Alteration of cellular ATP production/consumption. Direct: Potential for direct inhibition of the luciferase enzyme. | Cell-free control with exogenous ATP, orthogonal assay. |
| Trypan Blue Exclusion | Measures membrane integrity; viable cells exclude the dye. | Low: Unlikely to be directly affected by this compound's mechanism of action. | - |
| LDH Release | Measures membrane damage through the release of lactate (B86563) dehydrogenase. | Low: Unlikely to be directly affected by this compound's mechanism of action. | - |
Experimental Protocols
Protocol 1: Cell-Free Assay for Direct Interference with Tetrazolium Dyes
-
Prepare a series of dilutions of this compound in your standard cell culture medium without cells. Include a vehicle-only control.
-
Add the appropriate volume of each dilution to the wells of a 96-well plate.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) to each well according to the manufacturer's protocol.
-
Incubate the plate for the standard assay duration (e.g., 1-4 hours) at 37°C.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength.
-
An increase in absorbance in the presence of this compound compared to the vehicle control indicates direct chemical reduction of the dye.
Protocol 2: Cell-Free Assay for Direct Luciferase Inhibition
-
Prepare a series of dilutions of this compound in a buffer compatible with the CellTiter-Glo® reagent. Include a vehicle-only control.
-
Add a known, constant concentration of ATP to each well.
-
Add the this compound dilutions or vehicle to the corresponding wells.
-
Add the CellTiter-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence.
-
A dose-dependent decrease in luminescence in the wells containing this compound compared to the vehicle control suggests direct inhibition of the luciferase enzyme.
Visualizations
Caption: A troubleshooting workflow for unexpected cell viability results.
Caption: A3AR signaling and points of potential assay interference.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MRS1220 in Mouse Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MRS1220 in mouse experiments. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any effect in my mouse model. What is the most likely reason?
The most critical factor to consider is the significant species-specific difference in the affinity of this compound for the A3 adenosine (B11128) receptor (A3AR). This compound is a highly potent and selective antagonist of the human A3AR but is largely inactive at the mouse and rat A3AR.[1] This means that if your experiment relies on blocking the A3AR in a standard laboratory mouse, this compound is not the appropriate compound to use.
Q2: The product datasheet says this compound is a potent A3AR antagonist. Why doesn't this apply to my mice?
Product datasheets often highlight the potency at the human receptor, which is the primary target for drug development. However, subtle differences in the receptor's amino acid sequence between species can dramatically alter drug binding. For this compound, its high affinity is specific to the human A3AR, and it does not bind effectively to the rodent ortholog.[1]
Q3: Are there any alternative A3AR antagonists that are effective in mice?
Yes, researchers have identified other A3AR antagonists that demonstrate activity in rodents. One such compound is MRS1523, which has been shown to be a suitable cross-species antagonist for the A3AR.[1][2] When selecting an antagonist for your mouse studies, it is crucial to verify its efficacy in the specific species you are using.
Q4: I am working with a humanized mouse model expressing the human A3AR. What other factors could lead to a lack of effect?
If you are using a validated humanized mouse model, other experimental variables should be considered. These are detailed in the troubleshooting guide below and include issues with compound solubility, dosage, administration route, and stability.
Troubleshooting Guide
If you are using an appropriate animal model (e.g., a humanized mouse) and are still not observing the expected effects of this compound, consider the following potential issues:
1. Compound Preparation and Solubility
This compound is soluble in DMSO up to 20 mM, often requiring gentle warming. Improper dissolution can lead to a lower effective concentration being administered.
-
Recommendation: Ensure the compound is fully dissolved. Prepare fresh stock solutions and dilute them in a vehicle compatible with your administration route. Perform a visual inspection for any precipitate before administration.
2. Dosage and Administration
The optimal dose and route of administration can vary significantly depending on the experimental model and the targeted physiological effect.
-
Recommendation: Conduct a dose-response study to determine the effective concentration in your specific model. While an in vivo study in rats with glioblastoma used a dose of 0.15 mg/kg via intraperitoneal injection, this should only be considered a starting point.[3]
3. Compound Stability and Storage
Improper storage can lead to the degradation of the compound.
-
Recommendation: this compound should be stored at room temperature as a solid. Stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from moisture and light.[3]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for adenosine receptors across different species, highlighting the critical species-specific differences.
Table 1: this compound Binding Affinity (Ki) at A3 Adenosine Receptors
| Species | Ki (nM) | Reference |
| Human | 0.59 - 0.65 | [3] |
| Rat | > 1,000 | |
| Mouse | > 10,000 | [1] |
Table 2: this compound Binding Affinity (Ki) at Other Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 305 | |
| A2A | 52 |
Experimental Protocols
While a specific protocol for your exact mouse experiment will need to be optimized, here is a general methodology for an in vivo study based on published research.
Protocol: In Vivo Administration of this compound in a Mouse Model of Glioblastoma (Adapted from a Rat Model)
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Animal Model: Use immunodeficient mice with xenografted human glioblastoma cells.
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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For a 0.15 mg/kg dose in a 25g mouse, the required dose is 3.75 µg.
-
Dilute the stock solution in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline) to a final injection volume appropriate for intraperitoneal administration (e.g., 100 µL).
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection.
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The dosing frequency will depend on the experimental design (e.g., every 72 hours).[3]
-
-
Monitoring:
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Monitor tumor growth and other relevant physiological parameters throughout the study.
-
At the end of the study, tissues can be collected for further analysis.
-
Visualizations
Signaling Pathway
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), primarily couples to Gi proteins. Upon activation by adenosine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] It can also activate other pathways, such as the MAPK/ERK pathway.[5] this compound, as an antagonist, blocks these downstream effects by preventing adenosine from binding to the receptor.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for troubleshooting an in vivo experiment with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]
Technical Support Center: MRS1220 In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro efficacy of MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective competitive antagonist of the human A3 adenosine receptor (hA3AR).[1][2][3] It exerts its effects by binding to the A3AR, thereby preventing the binding of adenosine and other A3AR agonists. This antagonism blocks the downstream signaling pathways typically initiated by A3AR activation, such as the inhibition of adenylate cyclase.[2]
Q2: In which in vitro assays is this compound typically used?
A2: this compound is commonly used in a variety of in vitro functional assays to study the role of the A3AR. These include:
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Receptor Binding Assays: To determine its affinity and selectivity for the A3AR.[2][3]
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Adenylate Cyclase Inhibition Assays: To measure its ability to block agonist-induced inhibition of cAMP production.[2]
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[³⁵S]GTP-γ-S Binding Assays: To assess its effect on G-protein coupling to the A3AR.[2][3]
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Tumor Necrosis Factor-α (TNF-α) Formation Assays: To investigate its ability to reverse agonist-induced inhibition of TNF-α in cell lines like U-937 macrophages.[2]
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β-arrestin Recruitment Assays: To study its potential for inverse agonism.[4]
Q3: What are the key binding affinities and functional potencies of this compound?
A3: The potency of this compound can vary depending on the assay and the species of the receptor. Below is a summary of reported values for the human A3AR.
| Parameter | Value | Assay Conditions | Reference |
| Kᵢ (hA3AR) | 0.59 nM | Radioligand binding | [1] |
| Kᵢ (hA3AR) | 0.65 nM | Radioligand binding | [5] |
| K₈ (hA3AR) | 1.7 nM | Adenylate cyclase inhibition | [2][3] |
| IC₅₀ | 0.3 µM | Inhibition of TNF-α formation (U-937 cells) | [2] |
| EC₅₀ | 7.2 nM | [³⁵S]GTP-γ-S binding | [2] |
| pEC₅₀ | 9.21 | cAMP accumulation assay | [4] |
Q4: Does this compound exhibit the same efficacy across different species?
A4: No, there are significant species-dependent differences in the efficacy of this compound. It is a highly potent antagonist for the human A3AR but is largely inactive at mouse and rat A3ARs.[3][6] However, it can act as a moderately potent antagonist at A1 and A2A adenosine receptors in rodents.[6] This is a critical consideration when designing experiments and selecting cell lines or animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Lower than Expected Efficacy or No Effect
| Possible Cause | Troubleshooting Step |
| Incorrect Species of A3AR | Verify that your experimental system (e.g., cell line) expresses the human A3 adenosine receptor. This compound is not potent at rodent A3ARs.[3][6] |
| Compound Degradation | Ensure proper storage of this compound stock solutions. It is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from light and moisture.[1] Prepare fresh working solutions for each experiment. |
| Assay-Dependent Effects | Be aware that this compound can act as an inverse agonist in some systems, such as in β-arrestin recruitment and cAMP accumulation assays, particularly when there is constitutive A3AR activity.[4] If you observe an effect opposite to antagonism, consider if inverse agonism is a factor in your specific assay. |
| Suboptimal Assay Conditions | Optimize the concentration of the A3AR agonist used to stimulate the cells. The potency of this compound as an antagonist will be influenced by the concentration of the competing agonist. |
Issue 2: Poor Solubility in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound is a hydrophobic molecule. Prepare high-concentration stock solutions in an organic solvent like DMSO. For final dilutions in aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect cell viability or the assay readout. |
| Precipitation in Media | Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, try lowering the final concentration of this compound or using a different solubilizing agent if compatible with your experimental system. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Concentrations | Use the lowest effective concentration of this compound as determined by a dose-response curve. At higher concentrations, the risk of off-target effects increases. For instance, this compound can interact with A1 and A2A adenosine receptors in rodents.[6] |
| Solvent Toxicity | Run a vehicle control (e.g., media with the same final concentration of DMSO) to ensure that the observed effects are due to this compound and not the solvent. |
Experimental Protocols
Adenylate Cyclase Inhibition Assay
This protocol is adapted from studies characterizing A3AR antagonists.[2]
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Cell Culture: Use cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).
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Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
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Pre-treatment: Pre-treat the cell membranes with adenosine deaminase (2 U/mL) to remove endogenous adenosine.
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Antagonist Incubation: Incubate the membranes with varying concentrations of this compound for 5-10 minutes at 30°C.
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Agonist Stimulation: Add a known A3AR agonist (e.g., IB-MECA) to initiate the inhibition of adenylate cyclase. Adenylate cyclase is typically stimulated with forskolin (B1673556) (e.g., 5 µM).
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Assay: Allow the reaction to proceed for a set time, then stop it and measure the amount of cAMP produced using a commercially available kit.
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Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of this compound to determine the K₈ value using a Schild analysis.[2]
Visualizations
Caption: A3 Adenosine Receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MRS1220 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist for the human A3 adenosine receptor (hA3AR).[1] Its primary mechanism of action is competitive antagonism, meaning it binds to the same site as the native ligand (adenosine) and other agonists, thereby blocking their effects.[1][2] This has been demonstrated in functional assays where this compound reverses the agonist-induced inhibition of adenylate cyclase.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used to study the physiological and pathological roles of the A3 adenosine receptor. Common applications include:
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Investigating the role of A3AR in cancer biology, particularly in glioblastoma.[1]
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Studying inflammatory responses, for example, by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) formation.[1]
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Characterizing the pharmacology of A3AR in various cell-based and in vivo models.
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Serving as a selective antagonist in radioligand binding assays and functional assays like cAMP inhibition to identify and characterize novel A3AR agonists and antagonists.[1]
Q3: What are the key binding affinity values for this compound?
A3: The binding affinity of this compound varies depending on the species and the specific adenosine receptor subtype. It is highly selective for the human A3AR.
| Receptor Subtype | Species | Ki (nM) |
| A3 | Human | 0.59 - 0.65 |
| A1 | Rat | 305 |
| A2A | Rat | 52 |
| A3 | Rat | > 1000 |
| This table summarizes the reported Ki values for this compound at different adenosine receptor subtypes. |
Q4: How should this compound be stored?
A4: Proper storage of this compound is crucial to maintain its stability and activity. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years. For stock solutions in DMSO, it is best to store them at -80°C for up to six months, or at -20°C for shorter periods (up to one month). Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments and provides potential solutions.
Issue 1: High Variability in cAMP Inhibition Assays
Q: My cAMP inhibition assay results with this compound show significant well-to-well or day-to-day variability. What are the potential causes and solutions?
A: High variability in cAMP assays can stem from several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered receptor expression and signaling. |
| Agonist Concentration | Use a consistent and appropriate concentration of the A3AR agonist (e.g., IB-MECA). The agonist concentration should ideally be at its EC80 or EC90 to provide a sufficient window for observing antagonist activity. |
| Inconsistent Incubation Times | Standardize all incubation times, including pre-incubation with this compound and stimulation with the agonist. Short incubation times may not be sufficient to reach equilibrium. |
| Reagent Preparation and Storage | Prepare fresh agonist and antagonist solutions. Ensure proper storage of stock solutions to prevent degradation. Perform serial dilutions accurately. |
| Assay Buffer Composition | The presence of endogenous adenosine in serum or cell culture media can interfere with the assay. Consider using serum-free media or adding adenosine deaminase to the assay buffer to degrade endogenous adenosine. |
| DMSO Concentration | High concentrations of DMSO, the solvent for this compound, can be toxic to cells and affect assay performance. Keep the final DMSO concentration in the assay low and consistent across all wells, including controls. Some cell lines are particularly sensitive to DMSO.[1] |
Issue 2: Inconsistent Results in Radioligand Binding Assays
Q: I am performing competitive radioligand binding assays with this compound and observing inconsistent Ki values. What could be wrong?
A: Variability in competitive binding assays is a common challenge. Consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Radioligand Quality and Concentration | Ensure the radioligand is not degraded. Use a concentration of radioligand at or below its Kd value to ensure sensitive detection of competition. |
| Non-Specific Binding | High non-specific binding can obscure the specific binding signal. Optimize the assay conditions to minimize this, for example, by using appropriate blocking agents (e.g., BSA) and washing steps. |
| Equilibrium Not Reached | Ensure that the incubation time is sufficient for both the radioligand and this compound to reach equilibrium with the receptor. This may require time-course experiments to determine the optimal incubation period. |
| Inaccurate Protein Concentration | Inconsistent amounts of membrane preparation in each assay tube will lead to variable receptor numbers and, consequently, variable binding. Perform accurate protein quantification of your membrane preparations. |
| Improper Separation of Bound and Free Ligand | Inefficient separation of bound and free radioligand will lead to inaccurate measurements. If using filtration, ensure the filters are pre-soaked to reduce non-specific binding. If using centrifugation, ensure complete pelleting of membranes. |
Issue 3: Unexpected Agonist-like or Inverse Agonist Effects of this compound
Q: In some of my functional assays, this compound appears to have some intrinsic activity. Is this expected?
A: While this compound is characterized as a neutral antagonist, some studies have reported context-dependent inverse agonist activity.[3] This means that in systems with high constitutive A3AR activity (basal signaling in the absence of an agonist), this compound can decrease this basal activity.
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | The level of constitutive activity can depend on the cell line and the expression level of the receptor. To investigate this, measure the basal signaling level of your cell system. |
| Assay System | The observed effect of a ligand can be assay-dependent. For example, a compound might behave as a neutral antagonist in a G-protein-mediated signaling assay (like cAMP) but show inverse agonism in a β-arrestin recruitment assay.[3][4] |
| Off-Target Effects at High Concentrations | At very high concentrations, this compound might exhibit off-target effects on other receptors or signaling pathways, leading to unexpected cellular responses. It is crucial to use concentrations that are within the selective range for A3AR. |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol describes a method to determine the antagonist effect of this compound on agonist-induced inhibition of cAMP accumulation in CHO cells stably expressing the human A3AR.
Materials:
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CHO cells stably expressing hA3AR
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Cell culture medium (e.g., DMEM/F12)
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Forskolin
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A3AR agonist (e.g., IB-MECA)
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This compound
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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cAMP assay kit
Methodology:
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Cell Plating: Seed the CHO-hA3AR cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
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Pre-incubation with Antagonist: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
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Agonist Stimulation: Add the A3AR agonist (e.g., IB-MECA) at a final concentration that gives a submaximal response (e.g., EC80) in the presence of a phosphodiesterase inhibitor and forskolin. Incubate for 15-30 minutes at 37°C.
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The data can be used to perform a Schild analysis to determine the pA2 value of this compound.[1]
Protocol 2: Schild Analysis for Competitive Antagonism
Schild analysis is used to characterize the nature of antagonism and to determine the affinity of a competitive antagonist.
Methodology:
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Generate Agonist Dose-Response Curves: Perform a series of agonist (e.g., IB-MECA) dose-response curves in the absence and presence of several fixed concentrations of the antagonist (this compound).
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Determine EC50 Values: For each concentration of this compound, determine the EC50 value of the agonist.
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Calculate Dose Ratios: The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
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Construct the Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist ([B]) on the x-axis.
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Interpret the Results: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of the line is equal to the negative logarithm of the antagonist's equilibrium dissociation constant (pA2). A slope significantly different from 1 may indicate a non-competitive mechanism of action or other complexities.[5]
Visualizations
A3 Adenosine Receptor Signaling Pathway
A3 Adenosine Receptor (A3AR) signaling pathway.
Experimental Workflow for cAMP Inhibition Assay
Workflow for a typical cAMP inhibition assay with this compound.
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
MRS1220 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific datasheet. However, general guidelines are provided in the table below.
Q2: How should I reconstitute this compound?
A2: this compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 403.83 g/mol ), you would add 247.6 µL of DMSO. It is recommended to use gentle warming and sonication to ensure the compound is fully dissolved.
Q3: What is the stability of this compound in solution?
A3: Once reconstituted, stock solutions of this compound should be stored at low temperatures to minimize degradation. As a general guideline, solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound light sensitive?
A4: While specific photostability studies for this compound are not widely published, it is good laboratory practice to protect all research compounds from light, especially when in solution. Store stock solutions and experimental preparations in amber vials or cover them with aluminum foil.
Q5: Are there known degradation pathways for this compound?
A5: Currently, there is limited publicly available information detailing the specific degradation pathways and products of this compound. To minimize potential degradation, it is critical to adhere to the recommended storage and handling conditions. Avoid exposure to extreme pH, high temperatures, and excessive light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist activity. | Degradation of this compound: Improper storage of the solid compound or stock solution can lead to degradation and loss of potency. | - Ensure the solid compound has been stored according to the manufacturer's instructions. - Prepare fresh stock solutions from a new vial of solid this compound. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Precipitation of this compound in aqueous media: this compound has low aqueous solubility. High concentrations in cell culture media or buffers can lead to precipitation. | - Visually inspect your experimental solutions for any precipitate. - Lower the final concentration of this compound in your assay. - Ensure the final DMSO concentration in your experimental setup is consistent and non-toxic to your cells (typically <0.5%). | |
| Variability between experimental replicates. | Inaccurate pipetting of stock solution: Due to the high potency of this compound, small variations in pipetting can lead to significant differences in the final concentration. | - Use calibrated micropipettes and proper pipetting techniques. - Prepare a sufficient volume of the final working solution to be added to all relevant wells or tubes to ensure consistency. |
| Unexpected off-target effects. | High concentration of this compound: While highly selective for the human A3AR, at very high concentrations, off-target effects at other adenosine receptors or unrelated targets cannot be ruled out. | - Perform dose-response experiments to determine the optimal concentration range for A3AR antagonism. - Consult the literature for concentrations used in similar experimental systems. |
Data Presentation
Storage Conditions Summary
| Form | Temperature | Duration | Notes |
| Solid | Room Temperature | See manufacturer's datasheet | Keep tightly sealed and protected from moisture and light.[2][3] |
| Solid | 4°C | See manufacturer's datasheet | Keep tightly sealed and protected from moisture and light.[1] |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and protected from light.[1] |
| Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and protected from light.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in various cellular and biochemical assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration. For example, for a 10 mM stock solution from 1 mg of this compound (MW = 403.83 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 403.83 g/mol ) / 0.010 mol/L) * 1,000,000 = 247.6 µL
-
-
Carefully add the calculated volume of DMSO to the vial containing the solid this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor (A3AR) is a G-protein coupled receptor that primarily signals through the Gi and Gq proteins. Activation of these pathways by an agonist leads to a variety of cellular responses. This compound acts as an antagonist, blocking these downstream signaling events.
References
MRS1220 Technical Support Center: Troubleshooting Conflicting Data
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using MRS1220 and may encounter conflicting data in their experiments. The following troubleshooting guides and FAQs address specific issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing no effect of this compound in my rat or mouse model?
Answer:
A primary source of conflicting data in this compound studies stems from its significant species-specific selectivity. This compound is a highly potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR), but it is largely inactive at the rodent (rat and mouse) A3AR.[1][2][3] This discrepancy is a critical consideration when designing experiments and interpreting results.
Data Summary: Species Selectivity of this compound
| Species | Receptor | Ki (nM) | Potency | Reference |
| Human | A3AR | 0.65 | Very Potent | [1][2] |
| Rat | A3AR | > 10,000 | Inactive | [1][3] |
| Mouse | A3AR | > 10,000 | Inactive | [1] |
| Human | A1AR | 305 (rat) | Moderately Potent | |
| Human | A2AAR | 52 (rat) | Moderately Potent |
Troubleshooting Guide:
-
Confirm the species of your experimental system: If you are working with rat or mouse cell lines, tissues, or in vivo models, this compound is not the appropriate antagonist for studying the A3AR.
-
Consider alternative antagonists for rodent models: For rat and mouse A3ARs, consider using antagonists such as DPTN or MRS1523, which have been validated for use in these species.[1]
-
Off-target effects in rodents: Be aware that in rats and mice, this compound may exhibit off-target effects by acting as an antagonist at A1 and A2A adenosine receptors, where it has moderate potency.[1]
Experimental Workflow for Selecting an A3AR Antagonist
Caption: Logical workflow for selecting an appropriate A3AR antagonist based on the experimental species.
FAQ 2: Is this compound a neutral antagonist or an inverse agonist?
Answer:
The pharmacological activity of this compound can be context-dependent, and some studies suggest it may exhibit inverse agonist properties in certain assay systems.[4] While traditionally characterized as a competitive antagonist, more recent evidence indicates that this compound can reduce the basal activity of the A3AR in the absence of an agonist, a hallmark of inverse agonism.
Data Summary: Assay-Dependent Activity of this compound
| Assay Type | Observed Effect | Interpretation | Reference |
| Adenylate Cyclase Inhibition | Antagonism of agonist-induced inhibition | Neutral Antagonist | [5] |
| [35S]GTPγS Binding | Antagonism of agonist-induced stimulation | Neutral Antagonist | [5] |
| β-arrestin 2 Recruitment | Concentration-dependent decrease in basal signal | Inverse Agonist | [4][6] |
| miniGαi Recruitment | No decrease in basal signal | Neutral Antagonist | [4] |
| GloSensor cAMP Assay | Accumulation of cAMP | Inverse Agonist | [4] |
Troubleshooting Guide:
-
Consider your signaling pathway of interest: The apparent activity of this compound may depend on the specific downstream signaling pathway you are investigating.
-
Assay selection is critical: Be aware that assays measuring G-protein independent pathways, such as β-arrestin recruitment, are more likely to reveal the inverse agonist properties of this compound.
-
Include appropriate controls: When using this compound, it is crucial to measure its effect on the basal activity of your system in the absence of an A3AR agonist to test for potential inverse agonism.
Signaling Pathways and this compound Activity
Caption: Diagram illustrating how this compound can act as a neutral antagonist or an inverse agonist depending on the signaling pathway being assayed.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Human A3AR
This protocol is adapted from studies characterizing the binding affinity of this compound at the human A3 adenosine receptor.[1][5]
Materials:
-
HEK-293 cell membranes expressing recombinant human A3AR
-
[125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl (pH 8.0) containing 10 mM MgCl2 and 1 mM EDTA
-
Non-specific binding control: 100 µM NECA (adenosine-5'-N-ethyluronamide)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, combine 100 µL of the membrane suspension, 50 µL of [125I]AB-MECA (final concentration ~0.1 nM), and 50 µL of the this compound dilution or control.
-
For non-specific binding, add 50 µL of 100 µM NECA instead of this compound.
-
Incubate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value from the competition binding data.
Protocol 2: Functional Adenylate Cyclase Assay
This protocol is based on functional assays used to determine the antagonist properties of this compound.[5]
Materials:
-
CHO cells stably expressing human A3AR
-
IB-MECA (A3AR agonist)
-
This compound
-
cAMP assay kit
Procedure:
-
Plate the CHO-hA3AR cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) and a dose-response range of IB-MECA in the presence of this compound for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on the IB-MECA-induced inhibition of forskolin-stimulated cAMP production. A rightward shift in the IB-MECA dose-response curve in the presence of this compound indicates competitive antagonism.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to MRS1220 and Other A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1220, with other notable alternatives in the field. The information presented is supported by experimental data to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to A3AR Antagonists
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor family, is a key therapeutic target for a range of conditions including inflammatory diseases, cancer, and glaucoma.[1] The development of selective antagonists for this receptor is crucial for elucidating its physiological roles and for the advancement of novel therapeutics. This compound has emerged as a highly potent and selective antagonist for the human A3AR. However, its utility across different species is limited, necessitating a careful comparison with other available A3AR antagonists.[1]
Quantitative Comparison of A3AR Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/KB) of this compound and other selected A3AR antagonists. A significant point of consideration is the species-specific affinity of these compounds.
Table 1: Binding Affinities (Ki, nM) of A3AR Antagonists Across Species
| Compound | Human A3AR | Rat A3AR | Mouse A3AR | Selectivity for Human A3AR vs Other Human ARs |
| This compound | 0.59 - 0.65[1][2] | >10,000[1] | >10,000[1] | High (e.g., 470-fold vs rat A1, 80-fold vs rat A2A)[3] |
| MRS1191 | 31[4] | 1420[4] | Incomplete inhibition[1] | High (1300-fold vs human A1/A2A)[4] |
| MRS1523 | 19 - 43.9[1][4] | 113 - 216[1][4] | 349[1] | Selective for human and rat A3AR[4] |
| DPTN | 1.65[1] | 8.53[1] | 9.61[1] | Moderately selective (approx. 20-fold vs A2B in rodents)[1] |
Table 2: Functional Potency of A3AR Antagonists
| Compound | Assay | Species | Potency (IC50/KB, nM) |
| This compound | Adenylyl Cyclase Inhibition (KB) | Human | 1.7[3] |
| TNF-α Inhibition (IC50) | Human | 300[3] | |
| MRS1191 | Adenylyl Cyclase Inhibition (KB) | Human | 92[3] |
A3 Adenosine Receptor Signaling Pathways
Activation of the A3AR, typically coupled to Gi and Gq proteins, initiates several downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Methodologies
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the A3AR.
Caption: Workflow for a Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably expressing the human, rat, or mouse A3AR are prepared.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [125I]I-AB-MECA) and a range of concentrations of the antagonist being tested.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the A3AR.
-
Reaction Mixture: In a reaction tube, combine the cell membranes, the antagonist at various concentrations, a known A3AR agonist (e.g., IB-MECA), and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a defined period.
-
Termination: Stop the reaction by heating or adding a stop solution.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the KB (antagonist dissociation constant) is determined using Schild analysis.[3]
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the A3AR.
-
Incubation: Incubate the membranes in a buffer containing GDP, the A3AR agonist, and varying concentrations of the antagonist.
-
Stimulation: Initiate the binding reaction by adding [35S]GTPγS.
-
Termination and Separation: After incubation, the reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is determined by liquid scintillation counting.
-
Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its potency.[3]
TNF-α Release Assay
This assay assesses the functional effect of A3AR antagonists on the release of the pro-inflammatory cytokine TNF-α from immune cells.
Protocol:
-
Cell Culture: Human macrophage-like U-937 cells are cultured and differentiated.
-
Stimulation: The cells are stimulated with an agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
Treatment: Cells are co-incubated with a known A3AR agonist and varying concentrations of the antagonist.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an ELISA kit.
-
Data Analysis: The IC50 value for the antagonist's ability to reverse the agonist-mediated inhibition of TNF-α release is calculated.[3]
Conclusion
This compound stands out as a highly potent and selective antagonist for the human A3 adenosine receptor, making it an excellent tool for in vitro studies involving human cells and tissues. However, its lack of activity in rodents is a significant limitation for in vivo studies in these models.[1] For researchers working with rat or mouse models, antagonists such as MRS1523 and DPTN offer viable alternatives with demonstrated cross-species activity.[1] The choice of an appropriate A3AR antagonist should be guided by the specific research question, the experimental system (in vitro vs. in vivo), and the species being studied. The data and protocols presented in this guide are intended to facilitate this selection process and contribute to the robust and reproducible investigation of A3AR pharmacology.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MRS1220 and MRS1523 for In Vivo Research
A comprehensive guide for researchers selecting an A3 adenosine (B11128) receptor antagonist for in vivo studies, this document provides a detailed comparison of MRS1220 and MRS1523. The key differentiator lies in their species selectivity, a critical factor for the translation of preclinical findings.
This guide presents a comparative analysis of two widely used A3 adenosine receptor (A3AR) antagonists, this compound and MRS1523. The choice between these pharmacological tools is paramount for the accurate interpretation of in vivo studies targeting the A3AR pathway. A crucial distinction emerges from their species-specific activity, with this compound demonstrating high potency for the human A3AR and MRS1523 exhibiting efficacy across both human and rodent models. This species selectivity dictates the appropriate application of each compound in preclinical research.
Performance and Specifications
The fundamental difference between this compound and MRS1523 lies in their affinity for the A3AR across different species. This compound is a highly potent and selective antagonist for the human A3AR, but it is largely inactive at the rat and mouse A3ARs.[1] In contrast, MRS1523 is a potent antagonist for both human and rat A3ARs, making it a suitable tool for preclinical studies in rodent models.[2][3]
| Parameter | This compound | MRS1523 |
| Target | A3 Adenosine Receptor (A3AR) | A3 Adenosine Receptor (A3AR) |
| Mechanism of Action | Antagonist | Antagonist |
| Human A3AR Affinity (Ki) | 0.59 - 0.65 nM[4] | 18.9 nM[2][3] |
| Rat A3AR Affinity (Ki) | > 1 µM[1] | 113 nM[2][3] |
| Mouse A3AR Affinity (Ki) | > 10 µM | 349 nM[1] |
| Primary In Vivo Application | Human xenograft models (e.g., glioblastoma) | Rodent models (e.g., neuropathic pain) |
Table 1: Comparison of Receptor Binding Affinity and Primary Applications.
In Vivo Study Performance
This compound in a Glioblastoma Xenograft Model
Given its high affinity for the human A3AR, this compound is a valuable tool for in vivo studies utilizing human cell-derived xenografts in immunodeficient mice. One such application is in the study of glioblastoma.
| Parameter | This compound |
| Animal Model | Immunodeficient mice (e.g., nude mice) |
| Tumor Model | Human glioblastoma cell line (e.g., U87MG) xenograft |
| Dosage and Administration | 0.15 mg/kg; intraperitoneal inoculation |
| Observed Effects | Reduction in tumor size and blood vessel formation |
| Quantitative Outcome | Close to 80% and 90% reduction in tumor volume at day 10 and 15 post-treatment, respectively |
Table 2: In Vivo Performance of this compound in a Glioblastoma Model.
MRS1523 in Rodent Models of Neuropathic Pain
MRS1523 is the antagonist of choice for investigating the role of A3AR in rodent models. It has been effectively used to block the effects of A3AR agonists in models of chronic neuropathic pain, such as chronic constriction injury (CCI) and chemotherapy-induced neuropathic pain.[5]
| Parameter | MRS1523 |
| Animal Model | Rats or mice |
| Pain Model | Chronic Constriction Injury (CCI) of the sciatic nerve; Chemotherapy-induced (e.g., paclitaxel, oxaliplatin) |
| Dosage and Administration | 5 µmol/kg; intraperitoneal injection (in combination with an agonist) |
| Observed Effects | Blockade of the anti-allodynic effects of A3AR agonists |
| Quantitative Outcome | Reversal of agonist-induced increase in paw withdrawal threshold |
Table 3: In Vivo Performance of MRS1523 in Neuropathic Pain Models.
Experimental Methodologies
Glioblastoma Xenograft Model (for this compound)
-
Cell Culture: Human glioblastoma cells (e.g., U87MG) are cultured in appropriate media.
-
Animal Model: Six-to-eight-week-old immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of glioblastoma cells is injected subcutaneously or intracranially into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, treatment with this compound (e.g., 0.15 mg/kg, i.p.) or vehicle control is initiated.
-
Outcome Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, protein expression).
Chronic Constriction Injury (CCI) Model of Neuropathic Pain (for MRS1523)
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around it.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Drug Administration: MRS1523 is administered (e.g., i.p.) typically prior to the administration of an A3AR agonist to confirm the agonist's mechanism of action.
-
Data Analysis: Changes in paw withdrawal threshold are measured over time to assess the effects of the treatments.
Visualizing the Molecular and Experimental Landscape
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists like this compound and MRS1523 block this signaling cascade by preventing agonist binding.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the general workflow for conducting in vivo studies with either this compound or MRS1523.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS1220 and MRS1191 Selectivity for Adenosine Receptors
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is paramount for the accurate investigation of receptor function and for the development of targeted therapeutics. This guide provides a detailed comparison of two widely used A3 adenosine (B11128) receptor (A3AR) antagonists, MRS1220 and MRS1191, focusing on their selectivity profiles with supporting experimental data.
This compound, a triazoloquinazoline derivative, and MRS1191, a 6-phenyl-1,4-dihydropyridine, are both recognized as competitive antagonists of the human A3 adenosine receptor.[1] However, their selectivity against other adenosine receptor subtypes and their activity across different species show notable distinctions, which are critical for experimental design and data interpretation.
Quantitative Comparison of Binding Affinities and Functional Potency
The selectivity of this compound and MRS1191 has been characterized through radioligand binding assays and functional assays. The data presented below is summarized from studies on human and rat adenosine receptors.
| Compound | Receptor | Species | Assay Type | K_i_ (nM) | K_B_ (nM) | Selectivity (fold vs. hA_3_AR) |
| This compound | A_3_ | Human | Radioligand Binding | 0.65 | - | - |
| A_3_ | Human | Adenylate Cyclase | - | 1.7 | - | |
| A_1_ | Human | Adenylate Cyclase | - | >1000 | >588 | |
| A_1_ | Rat | Radioligand Binding | 305 | - | 469 | |
| A_2A_ | Rat | Radioligand Binding | 52 | - | 80 | |
| MRS1191 | A_3_ | Human | Radioligand Binding | 31.4 | - | - |
| A_3_ | Human | Adenylate Cyclase | - | 92 | - | |
| A_1_ | Human | Adenylate Cyclase | - | >10000 | >108 | |
| A_1_ | Rat | Radioligand Binding | 2600 | - | 83 | |
| A_2A_ | Rat | Radioligand Binding | >10000 | - | >318 |
K_i_ values represent the inhibition constant in radioligand binding assays. K_B_ values represent the antagonist equilibrium dissociation constant determined from functional assays. Selectivity is calculated based on the ratio of K_i_ or K_B_ values relative to the human A_3_AR.
dot
Figure 1. Comparative selectivity of this compound and MRS1191 for adenosine receptor subtypes.
Key Observations on Selectivity
As evidenced by the data, this compound exhibits significantly higher potency for the human A3AR (K_i_ = 0.65 nM) compared to MRS1191 (K_i_ = 31.4 nM).[1] Both compounds demonstrate high selectivity for the human A3AR over the human A1AR in functional assays.[1]
A critical point of differentiation is the species-specific activity. This compound is a potent human A3AR antagonist but is notably less active at rat and mouse A3ARs.[2] Conversely, while MRS1191 is less potent at the human A3AR, it retains some activity at the rat A3AR, although it shows incomplete inhibition at higher concentrations in mouse and rat.[2] This makes the choice of antagonist highly dependent on the species being studied.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.
-
Cell Preparation: Membranes are prepared from HEK-293 cells stably expressing the cloned human A3 adenosine receptor.
-
Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) is used as the agonist radioligand.
-
Assay Buffer: The incubation buffer typically contains 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, and 1 mM EDTA.
-
Incubation: Membranes are incubated with the radioligand and various concentrations of the competing antagonist (this compound or MRS1191) in the assay buffer. The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The inhibition constant (K_i_) is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Adenylate Cyclase Functional Assays
Adenylate cyclase assays are functional assays that measure the ability of a G protein-coupled receptor (GPCR) to modulate the activity of the enzyme adenylate cyclase, which synthesizes cyclic AMP (cAMP).
-
Cell Preparation: Membranes are prepared from CHO cells stably expressing the human A1 or A3 adenosine receptor.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.
-
Assay Procedure:
-
Membranes are pre-incubated with the antagonist (this compound or MRS1191) for a specified time.
-
The A3AR agonist IB-MECA (for A3 receptors) or the A1AR agonist R-PIA (for A1 receptors) is added to stimulate the receptor.
-
Forskolin is often used to stimulate adenylate cyclase activity to a detectable level.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period.
-
The reaction is terminated, and the amount of cAMP produced is measured using a competitive binding assay or other detection methods.
-
-
Data Analysis: The antagonist equilibrium dissociation constant (K_B_) is determined from the rightward shift in the agonist concentration-response curve in the presence of the antagonist, using the Schild equation.[1]
Signaling Pathway
dot
References
Navigating Species Specificity: A Comparative Guide to A3 Adenosine Receptor Antagonists for Rodent Research
The highly selective human A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1220, exhibits limited utility in preclinical rodent models due to significant species-dependent variations in receptor binding. This guide provides a comprehensive comparison of this compound with viable alternatives, MRS1523 and DPTN, for researchers conducting A3AR studies in rats and mice. The following sections detail the comparative pharmacology, experimental protocols, and relevant signaling pathways to aid in the selection of the most appropriate antagonist for your research needs.
The A3 adenosine receptor, a G-protein coupled receptor, is a promising therapeutic target for a range of conditions including inflammation, cancer, and ischemia. However, the translation of pharmacological tools from human to rodent models is often hampered by significant differences in the amino acid sequences of the receptors across species. This is particularly true for A3AR antagonists.[1]
This compound, a potent and selective antagonist for the human A3AR, is largely inactive at rodent A3ARs.[2] Furthermore, it can exhibit off-target effects by acting as an antagonist at other adenosine receptor subtypes (A1 and A2A) in rodents, potentially leading to misinterpretation of experimental results.[2] This necessitates the use of alternative antagonists that display a more favorable pharmacological profile in these preclinical species. This guide focuses on two such alternatives: MRS1523 and DPTN.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki values) of this compound, MRS1523, and DPTN for the A3AR and other adenosine receptor subtypes across human, rat, and mouse. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at the A3 Adenosine Receptor
| Compound | Human A3AR | Rat A3AR | Mouse A3AR |
| This compound | 0.65[3] | >10,000[2] | >10,000[2] |
| MRS1523 | 18.9 - 43.9[3][4][5][6] | 113 - 216[3][4][5][6] | 349[3] |
| DPTN | 1.65[3] | 8.53[3] | 9.61[3] |
Table 2: Selectivity Profile - Binding Affinity (Ki, nM) at Other Adenosine Receptors
| Compound | Species | A1 Receptor | A2A Receptor | A2B Receptor |
| This compound | Rat | ~470-fold vs A1[3] | ~80-fold vs A2A[3] | - |
| MRS1523 | Rat | 15,600[6] | 2,050[6] | - |
| DPTN | Rat | 333[3] | 1147[3] | 163[3] |
| Mouse | 411[3] | 830[3] | 189[3] |
Note: Selectivity is often expressed as a ratio of Ki values (Ki at off-target receptor / Ki at target receptor). A higher ratio indicates greater selectivity.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor primarily couples to Gi/o proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., MRS1523, DPTN) for the A3AR.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A3AR.
Materials:
-
Cell membranes prepared from cells expressing the rodent (rat or mouse) A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (a commonly used A3AR agonist radioligand).
-
Test compounds: MRS1523, DPTN, and this compound (as a negative control for rodent receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA).
-
Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This protocol outlines a method to functionally characterize the antagonist activity of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of an antagonist at the A3AR.
Materials:
-
Cells expressing the rodent (rat or mouse) A3AR (e.g., CHO or HEK293 cells).
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
Test compounds: MRS1523, DPTN.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the A3AR-expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC₈₀ concentration) in the presence of forskolin. Forskolin is used to stimulate cAMP production, and the agonist will inhibit this stimulation.
-
Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.
-
Calculate the IC₅₀ value for the antagonist.
-
The functional antagonist potency (Kb) can be calculated using the Schild equation.
-
Conclusion
The selection of an appropriate A3AR antagonist for rodent studies is critical for obtaining reliable and translatable data. While this compound is an excellent tool for human A3AR research, its lack of activity in rodents makes it unsuitable for preclinical models. MRS1523 and DPTN emerge as viable alternatives, each with its own set of advantages and limitations regarding potency and selectivity. Researchers should carefully consider the pharmacological data presented in this guide and select the compound that best fits the specific requirements of their experimental design. The detailed protocols provided herein offer a starting point for the in vitro characterization and validation of these antagonists in rodent A3AR systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 6. usbio.net [usbio.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Validating MRS1220 Antagonism at the A3 Adenosine Receptor: A Schild Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A3 adenosine (B11128) receptor antagonist, MRS1220, with alternative compounds, supported by experimental data from Schild analysis. The data presented herein is crucial for understanding the competitive nature and potency of this compound, aiding in the selection of appropriate pharmacological tools for research and drug development.
Unveiling Antagonist Affinity: The Power of Schild Analysis
Schild analysis is a cornerstone of classical pharmacology, providing a robust method to quantify the affinity of a competitive antagonist for its receptor. By measuring the extent to which an antagonist shifts the dose-response curve of an agonist, a pA2 value can be determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response. A linear Schild plot with a slope of unity is the hallmark of competitive antagonism.
This compound: A Potent and Competitive Antagonist of the A3 Adenosine Receptor
Functional studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor have been instrumental in characterizing the antagonistic properties of this compound. In these assays, the inhibitory effect of the A3 receptor agonist, IB-MECA, on forskolin-stimulated cyclic AMP (cAMP) accumulation is measured in the presence and absence of this compound.
The results consistently demonstrate that this compound causes a parallel rightward shift in the IB-MECA concentration-response curve, indicative of competitive antagonism.[1] A comprehensive Schild analysis of this data yields a K value of 1.7 nM for this compound, underscoring its high affinity for the human A3 adenosine receptor.[1]
Comparative Analysis of A3 Adenosine Receptor Antagonists
To provide a broader context for the potency of this compound, the following table summarizes the affinity values (pA2 or K) for this compound and other notable A3 adenosine receptor antagonists, as determined by Schild analysis.
| Antagonist | pA2 / -log(KB) | KB (nM) | Schild Slope | Reference Cell Line | Agonist | Functional Assay |
| This compound | 8.77 | 1.7 | ~1 | CHO-hA3R | IB-MECA | cAMP Inhibition |
| MRS1191 | 7.04 | 92 | ~1 | CHO-hA3R | IB-MECA | cAMP Inhibition |
| K18 | Not explicitly stated | < 1000 | ~1 | Flp-In-CHO-hA3R | IB-MECA | cAMP Inhibition |
| 10b | 7.26 (pA2) | 55 | ~1 | HEK293-hA3R | NECA | cAMP Inhibition |
Experimental Protocols: A Closer Look at the Methodology
The validation of this compound antagonism through Schild analysis relies on a meticulously executed experimental protocol. Below is a detailed methodology for the key experiments.
cAMP Functional Assay for Schild Analysis
This protocol outlines the steps for determining the antagonist affinity of this compound at the human A3 adenosine receptor expressed in CHO cells.
1. Cell Culture and Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A3 adenosine receptor in appropriate growth medium.
- Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a serum-free medium.
- Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
- Add a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and elevate basal cAMP levels.
- Immediately add a range of concentrations of the A3 receptor agonist, IB-MECA, to the wells.
- Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).
3. cAMP Measurement:
- Lyse the cells to release intracellular cAMP.
- Measure the cAMP levels using a commercially available cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based kits).
4. Data Analysis:
- Generate concentration-response curves for IB-MECA in the absence and presence of each concentration of this compound.
- Determine the EC50 value for IB-MECA from each curve.
- Calculate the dose ratio (DR) for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
- Construct the Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
- Perform a linear regression on the Schild plot. The x-intercept provides the pA2 value, and the slope should be close to 1 for competitive antagonism. The K can be calculated from the pA2 value (K = 10-pA2).
Visualizing the Science
To further clarify the concepts and procedures discussed, the following diagrams illustrate the A3 adenosine receptor signaling pathway and the experimental workflow for Schild analysis.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Schild Analysis.
References
A Head-to-Head Comparison of MRS1220 and MRE3008F20 in Adenosine A3 Receptor Binding Assays
For researchers in pharmacology and drug development, the selection of a suitable antagonist for the human A3 adenosine (B11128) receptor (hA3AR) is critical for investigating its role in various physiological and pathological processes. This guide provides a detailed comparison of two widely used and potent hA3AR antagonists, MRS1220 and MRE3008F20, with a focus on their performance in binding assays.
Overview of this compound and MRE3008F20
Both this compound and MRE3008F20 are recognized as highly potent and selective competitive antagonists of the human A3 adenosine receptor.[1][2][3] this compound, a derivative of the triazoloquinazoline CGS15943, demonstrates high affinity for the hA3AR.[2] Similarly, MRE3008F20, a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative, is also a potent and selective antagonist at the hA3AR. A notable characteristic for both compounds is their significantly lower affinity for rodent A3 receptors, highlighting species-specific differences that are crucial for experimental design.[2][4]
Quantitative Binding Affinity Data
The binding affinities of this compound and MRE3008F20 for adenosine receptors have been determined in various studies. The following table summarizes their reported inhibitory constant (Ki) values. It is important to note that these values were determined in different laboratories and under potentially different experimental conditions, which may account for some of the variability.
| Compound | Target Receptor | Ki (nM) | Species | Notes | Reference |
| This compound | Human A3 | 0.65 | Human | [2][5] | |
| Human A3 | 0.59 | Human | [6] | ||
| Rat A1 | 305 | Rat | [5] | ||
| Rat A2A | 52 | Rat | [5] | ||
| Rat A3 | > 1000 | Rat | IC50 value | [5] | |
| MRE3008F20 | Human A3 | 0.29 | Human | ||
| Human A3 | 1.8 | Human | [3] | ||
| Human A1 | 141 | Human | |||
| Human A2A | 1197 | Human | |||
| Mouse/Rat A3 | - | Mouse/Rat | Reported to be largely inactive | [4] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for this compound and MRE3008F20 typically involves a competitive radioligand binding assay. Below is a representative protocol based on methodologies described in the literature.[1][2]
1. Membrane Preparation:
-
HEK-293 cells stably expressing the recombinant human A3 adenosine receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a mixture of:
-
Cell membranes (containing the hA3AR).
-
A fixed concentration of a high-affinity radioligand, such as [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Varying concentrations of the unlabeled antagonist (this compound or MRE3008F20).
-
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-radiolabeled agonist or antagonist.
-
The mixture is incubated for a specific period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then quantified using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis. The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
Both this compound and MRE3008F20 are highly potent and selective antagonists for the human A3 adenosine receptor, exhibiting Ki values in the sub-nanomolar to low nanomolar range. Their selectivity against other human adenosine receptor subtypes (A1 and A2A) is well-documented, making them valuable tools for in vitro research. However, researchers should exercise caution when translating findings to rodent models, as both compounds show significantly reduced affinity for rat and mouse A3 receptors. The choice between this compound and MRE3008F20 may depend on the specific experimental context, including the desired selectivity profile and the specific batch-to-batch consistency available from commercial suppliers. The provided data and protocols offer a solid foundation for making an informed decision for future binding assay studies.
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 1220 | Adenosine A3 Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of A3 Adenosine Receptor Antagonists: MRS1220 vs. PSB-11
A Detailed Guide for Researchers in Pharmacology and Drug Development
In the landscape of selective adenosine (B11128) receptor modulation, the A3 adenosine receptor (A3AR) has emerged as a significant target for therapeutic intervention in a variety of pathological conditions, including inflammatory diseases, cancer, and glaucoma. Among the pharmacological tools available to probe the function of this receptor, the antagonists MRS1220 and PSB-11 are two of the most widely utilized and studied compounds. This guide provides a comprehensive comparative analysis of this compound and PSB-11, presenting key experimental data, detailed methodologies, and visual representations of their shared signaling pathway and experimental workflows to aid researchers in their selection and application.
Pharmacological Profile: A Head-to-Head Comparison
This compound and PSB-11 are both potent and selective antagonists of the human A3 adenosine receptor. However, their pharmacological profiles exhibit key differences, particularly concerning their affinity for rodent A3ARs and their activity at other adenosine receptor subtypes. The following table summarizes their binding affinities (Ki) across different species and receptor subtypes, primarily based on data from comparative studies.
| Compound | Receptor Target | Human Ki (nM) | Mouse Ki (nM) | Rat Ki (nM) | Reference |
| This compound | A3AR | 0.65 | >10,000 | >10,000 | [1] |
| A1AR | 305 | - | - | [1] | |
| A2AAR | 52 | - | - | [1] | |
| PSB-11 | A3AR | 2.3 | 6,360 | >10,000 | [1] |
| A1AR | 4,100 | - | - | [1] | |
| A2AAR | 3,300 | - | - | [1] |
Data presented as Ki (nM) values, representing the concentration of the antagonist required to occupy 50% of the receptors in in vitro binding assays.
Key Observations:
-
Human A3AR Potency: Both this compound and PSB-11 are highly potent antagonists at the human A3AR, with Ki values in the low nanomolar range. This compound demonstrates a slightly higher affinity.[1]
-
Species Selectivity: A critical point of differentiation is their activity in rodents. This compound is highly selective for the human A3AR and is largely inactive at mouse and rat A3ARs.[1] PSB-11 also shows a marked preference for the human receptor, with significantly lower affinity for the mouse A3AR and inactivity at the rat A3AR.[1] This species-dependent activity is a crucial consideration for researchers translating findings from animal models to human systems.
-
Receptor Subtype Selectivity: Both compounds exhibit high selectivity for the A3AR over other adenosine receptor subtypes (A1 and A2A).[1]
Functional Antagonism
Beyond their binding affinity, the functional consequences of receptor binding are paramount. Both this compound and PSB-11 have been characterized as competitive antagonists in functional assays. For instance, in cyclic AMP (cAMP) accumulation assays, both compounds effectively block the agonist-induced inhibition of cAMP production mediated by the Gi-coupled A3AR.[1] Furthermore, PSB-11 has been described as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2]
Experimental Methodologies
To ensure the reproducibility and validity of research findings, a clear understanding of the experimental protocols is essential. Below are detailed methodologies for the key assays used to characterize this compound and PSB-11.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Ki) of the unlabeled antagonists (this compound or PSB-11) by measuring their ability to displace a radiolabeled ligand from the A3AR.
1. Membrane Preparation:
- HEK-293 cells stably expressing the human, mouse, or rat A3 adenosine receptor are cultured and harvested.
- Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Protocol:
- In a 96-well plate, cell membranes (typically 20-40 µg of protein) are incubated with a fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA).
- A range of concentrations of the unlabeled antagonist (this compound or PSB-11) is added to the wells.
- The reaction mixture is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
- The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay assesses the functional antagonism of this compound and PSB-11 by measuring their ability to block the A3AR-mediated inhibition of cAMP production.
1. Cell Culture and Plating:
- CHO-K1 cells stably expressing the human A3 adenosine receptor are cultured and seeded into 96-well plates.
2. Assay Protocol:
- The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
- Cells are pre-incubated with varying concentrations of the antagonist (this compound or PSB-11) for a defined period.
- Adenylate cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.
- Simultaneously, a known A3AR agonist (e.g., NECA) is added to inhibit the forskolin-stimulated cAMP accumulation.
- The cells are incubated for a further period (e.g., 30 minutes) at 37°C.
3. cAMP Quantification:
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
- The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.
- The data are plotted to generate concentration-response curves, from which the potency of the antagonist (e.g., IC50 or pA2 value) can be determined.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A3 Adenosine Receptor Signaling Pathway Blockade.
References
VUF 5574 as an Alternative to MRS1220 for Adenosine A3 Receptor Antagonism: A Comparative Guide
For researchers in pharmacology and drug development, the selection of a suitable antagonist for the adenosine (B11128) A3 receptor (A3AR) is critical for investigating its role in various physiological and pathological processes. MRS1220 has long been a standard selective antagonist for the human A3AR. However, VUF 5574 has emerged as a potent and selective alternative. This guide provides an objective comparison of VUF 5574 and this compound, presenting key performance data from experimental studies to aid researchers in making an informed choice for their specific research needs.
Quantitative Performance Comparison
The following tables summarize the binding affinities and functional potencies of VUF 5574 and this compound for the adenosine A3 receptor.
Table 1: Comparative Binding Affinities (Ki) of VUF 5574 and this compound at the Human Adenosine A3 Receptor
| Compound | Human A3AR Ki (nM) |
| VUF 5574 | 4.03[1] |
| This compound | 0.59 - 0.65[2][3] |
Table 2: Interspecies Binding Affinity Comparison
| Compound | Human A3AR Ki (nM) | Mouse A3AR Ki (nM) | Rat A3AR Ki (nM) |
| VUF 5574 | >10,000 | >10,000 | >10,000 |
| This compound | 0.65 | >10,000 | >10,000 |
Data from a comparative study by Jacobson et al. highlights the high species selectivity of both antagonists for the human A3AR.
Table 3: Functional Antagonist Potency
| Compound | Functional Assay | Cell Line | Agonist | Potency (KB or IC50) |
| VUF 5574 | cAMP Accumulation | CHO cells expressing hA3R | 2-Cl-IB-MECA | Not explicitly quantified in cited literature, but demonstrated to antagonize agonist effects. |
| This compound | Adenylate Cyclase Inhibition | CHO cells expressing hA3R | IB-MECA | 1.7 nM (KB)[3] |
| This compound | TNF-α Formation Inhibition | Human macrophage U-937 cells | A3 Agonist | 0.3 µM (IC50) |
Adenosine A3 Receptor Signaling Pathway
Activation of the adenosine A3 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors.
References
Unveiling the A3 Adenosine Receptor's Role: A Comparative Guide to Pharmacological Inhibition with MRS1220 and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the precise function of the A3 adenosine (B11128) receptor (A3AR) is pivotal for therapeutic innovation. Two primary methodologies are employed to probe its role: pharmacological antagonism using selective inhibitors like MRS1220 and genetic silencing through knockdown or knockout techniques. This guide provides an objective comparison of these approaches, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Quantitative Data Summary: this compound vs. Genetic Knockdown
The following tables summarize key quantitative findings from studies utilizing either the A3AR antagonist this compound or genetic knockout of the A3AR. These data highlight the comparative effects on various physiological and pathological parameters.
| Parameter | This compound Intervention | Genetic Knockdown (A3AR KO Mice) | Reference |
| Tumor Volume Reduction (Glioblastoma) | ~80-90% reduction compared to vehicle after 15 days of treatment (0.15 mg/kg) | Data not available in a directly comparable model | [1] |
| Intraocular Pressure (IOP) in Mice | Not directly assessed for reduction; however, other A3AR antagonists lower IOP in wild-type mice. | Significantly lower baseline IOP (12.9 ± 0.7 mm Hg) compared to wild-type mice (17.4 ± 0.6 mm Hg) | [2] |
| Coronary Flow (Isolated Mouse Heart) | Not directly assessed; however, it abolishes the cardioprotective effects of A3AR overexpression. | Augmented maximal coronary vasodilation in response to adenosine (554.94 ± 35.09% of baseline) compared to wild-type (396.89 ± 32.59% of baseline) | [3][4] |
| cAMP Inhibition (in vitro) | Reverses agonist-induced inhibition of cAMP accumulation. | Abolishes agonist-induced inhibition of cAMP accumulation. | [5][6] |
| Inflammatory Cytokine Production (TNF-α) | Reverses agonist-elicited inhibition of TNF-α formation in human macrophage U-937 cell line (IC50 of 0.3 μM). | A3AR knockout mice show altered inflammatory responses, including changes in cytokine levels in sepsis models. | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
In Vivo Administration of this compound in a Glioblastoma Mouse Model
This protocol is adapted from studies investigating the anti-tumor effects of this compound.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) xenografted with human glioblastoma cells.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as a solution of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
Administration: Administer this compound via intraperitoneal injection at a dose of 0.15 mg/kg.
-
Dosing Schedule: Injections are typically performed every 48-72 hours for a period of 15 to 30 days.
-
Tumor Measurement: Monitor tumor volume regularly using calipers. Volume can be calculated using the formula: (length × width²) / 2.
-
Control Group: Administer the vehicle solution to a control group of mice following the same schedule.
Generation of A3 Adenosine Receptor Knockout (A3AR KO) Mice
This protocol provides a general overview of the steps involved in creating A3AR knockout mice.
-
Targeting Vector Construction: Design a targeting vector to disrupt the Adora3 gene. This typically involves replacing a critical exon with a selectable marker gene (e.g., neomycin resistance).
-
Embryonic Stem (ES) Cell Transfection: Electroporate the targeting vector into ES cells derived from a specific mouse strain (e.g., C57BL/6).
-
Selection and Screening of Recombinant ES Cells: Select for ES cells that have undergone homologous recombination using the selectable marker. Screen for correctly targeted clones using PCR and Southern blot analysis.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells.
-
Breeding and Genotyping: Breed the chimeric mice with wild-type mice to generate heterozygous offspring. Identify heterozygous mice by PCR genotyping of tail DNA. Intercross heterozygous mice to produce homozygous A3AR knockout mice.[8]
In Vitro shRNA-mediated Knockdown of A3AR
This protocol outlines the steps for reducing A3AR expression in cell culture using short hairpin RNA (shRNA).
-
shRNA Design and Vector Construction: Design shRNA sequences targeting the A3AR mRNA. Clone these sequences into a suitable lentiviral or retroviral vector containing a fluorescent reporter (e.g., GFP) for tracking transduction efficiency.
-
Viral Particle Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Cell Transduction: Infect the target cells (e.g., a human cancer cell line) with the viral particles. The presence of a polybrene-like reagent can enhance transduction efficiency.
-
Selection of Transduced Cells: If the vector contains a selectable marker, use the appropriate antibiotic to select for stably transduced cells. Alternatively, use fluorescence-activated cell sorting (FACS) to isolate cells expressing the fluorescent reporter.
-
Validation of Knockdown: Assess the efficiency of A3AR knockdown at both the mRNA and protein level using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[9]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, the experimental workflow for comparing this compound and genetic knockdown, and the logical relationship between these two approaches.
Discussion and Comparison
Both pharmacological inhibition with this compound and genetic knockdown of A3AR are powerful tools for elucidating the receptor's function. The choice between these methods depends on the specific research question and experimental context.
This compound offers the advantage of acute and reversible inhibition, allowing for the study of the immediate consequences of A3AR blockade. This is particularly useful for investigating dynamic processes and for preclinical studies where temporal control of drug action is important. However, the specificity of any pharmacological agent can be a concern, and off-target effects, although minimal for the highly selective this compound, should always be considered.[10]
Genetic knockdown or knockout , on the other hand, provides a more definitive approach to studying the long-term consequences of A3AR absence. This method is less prone to off-target effects related to the inhibitor itself. However, developmental compensation can occur in knockout models, potentially masking the primary role of the receptor.[11] Furthermore, creating and validating knockout models is a time-consuming and resource-intensive process.
The available data suggest a convergence of outcomes between the two methods. For instance, both approaches lead to an effective blockade of A3AR-mediated signaling, such as the inhibition of adenylyl cyclase.[5][6] In the context of disease models, both pharmacological antagonism and genetic deletion of A3AR have been shown to modulate inflammatory responses and impact cell proliferation, although direct quantitative comparisons are often lacking.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockout of A3 adenosine receptors reduces mouse intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted deletion of adenosine A3 receptors augments adenosine-induced coronary flow in isolated mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A3 receptors regulate heart rate, motor activity and body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of A3AR antagonists in vitro
An In-Depth In Vitro Comparison of Adenosine (B11128) A3 Receptor (A3AR) Antagonists
The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is a significant therapeutic target for a range of conditions including inflammatory diseases, cancer, and glaucoma.[1][2][3] Its overexpression in pathological tissues, such as tumor cells, makes it a particularly attractive target for drug development.[1][4] This guide provides a head-to-head comparison of various A3AR antagonists based on in vitro experimental data, offering researchers and drug development professionals a comprehensive overview of their binding affinities, functional potencies, and selectivity.
A3AR Signaling Pathway
Activation of the A3AR, which primarily couples to the Gi/o family of G proteins, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5] A3AR antagonists block this pathway by preventing the binding of agonists like adenosine.
Comparative Binding Affinity of A3AR Antagonists
The binding affinity (Ki) of a ligand for its receptor is a critical measure of its potency. The following table summarizes the Ki values of several common and novel A3AR antagonists at human, rat, and mouse A3ARs. Significant species-dependent differences in affinity are a known characteristic of A3AR ligands.[6] For instance, many potent human A3AR antagonists are significantly less effective or inactive in rodent models.[3][6]
| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Reference(s) |
| DPTN | 1.65 | 8.53 | 9.61 | [3][7] |
| MRS1523 | 43.9 | 216 | 349 | [3] |
| MRS1220 | 0.6 | 30,000 | >10,000 | [6] |
| MRE3008F20 | ~1 | >10,000 | >10,000 | [3] |
| PSB-11 | ~3.5 | >10,000 | 6,360 | [3] |
| VUF5574 | Potent | >10,000 | >10,000 | [3] |
| AR 292 | High Affinity | Not Reported | Not Reported | [8] |
| AR 357 | High Affinity | Not Reported | Not Reported | [8] |
| Compound 12 | 106 | Not Reported | Not Reported | [1] |
Selectivity Profile of A3AR Antagonists
High selectivity is crucial to minimize off-target effects. The following table presents the binding affinities of selected antagonists across all four adenosine receptor subtypes, highlighting their selectivity for A3AR.
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | A3AR Selectivity vs A1/A2A/A2B | Reference(s) |
| DPTN (human) | 162 | 121 | 230 | 1.65 | 98x / 73x / 139x | [3] |
| DPTN (rat) | 333 | 1147 | 163 | 8.53 | 39x / 134x / 19x | [3] |
| DPTN (mouse) | 411 | 830 | 189 | 9.61 | 43x / 86x / 20x | [3] |
| MRS1523 (human) | >10,000 | >10,000 | >10,000 | 43.9 | >227x | [3] |
| Compound 5 | 1,180 | 1,072 | Not Reported | 0.33 | 3575x / 3248x | [1] |
| Cl-IB-MECA | 1,240 | 5,360 | Not Reported | 1.4 | 886x / 3829x | [1] |
Functional Potency of A3AR Antagonists
Functional assays measure the ability of an antagonist to inhibit the response of an agonist. The IC50 value represents the concentration of an antagonist that inhibits 50% of the agonist's maximal effect.
| Compound | Functional Assay | Cell Line | Agonist Used | IC50 (nM) | Reference(s) |
| Compound 10 | cAMP Accumulation | CHO (hA3AR) | Forskolin | 31 | [1] |
| Compound 11 | cAMP Accumulation | CHO (hA3AR) | Forskolin | 79 | [1] |
| Compound 12 | cAMP Accumulation | CHO (hA3AR) | Forskolin | 153 | [1] |
| K18 | cAMP Accumulation | Not Specified | NECA | < 1,000 | [9] |
| PSB-10 | β-arrestin 2 Recruitment | Engineered Cells | Basal Activity | Inverse Agonist | [10][11] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a receptor. This involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor compound.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human, rat, or mouse A3AR are prepared.[3][7]
-
Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]HEMADO or [¹²⁵I]I-AB-MECA) and a range of concentrations of the antagonist being tested.[1][3]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard unlabeled ligand. The concentration of the test antagonist that inhibits 50% of the specific radioligand binding (IC50) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assays
This functional assay measures an antagonist's ability to block the agonist-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture: Whole cells expressing the A3AR are cultured in 96-well plates.[3]
-
Pre-treatment: Cells are typically pre-treated with adenosine deaminase to remove endogenous adenosine and a phosphodiesterase inhibitor like rolipram (B1679513) to prevent cAMP degradation.[3]
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the antagonist.[3]
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin, and an A3AR agonist (like NECA or Cl-IB-MECA) is added to inhibit this stimulation.[1][9]
-
Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP level is quantified using various methods, such as competitive immunoassays (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[9] The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is used to determine its functional potency (IC50).
β-Arrestin 2 Recruitment Assay
Some studies now utilize assays that monitor the recruitment of β-arrestin 2 (βarr2) to the receptor upon ligand binding, which can reveal different pharmacological properties like inverse agonism.[10] For example, the antagonist PSB-10 was identified as an inverse agonist in a βarr2 recruitment assay, meaning it reduced the basal activity of the receptor.[10][11] This highlights the importance of using multiple assay formats to fully characterize ligand functionality.[10]
References
- 1. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Review of A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various A3 adenosine (B11128) receptor (A3AR) antagonists, supported by experimental data. The A3AR, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma. The development of potent and selective A3AR antagonists is a key area of research in pharmacology and drug discovery.
Quantitative Data on A3AR Antagonists
The binding affinities (Ki) of several A3AR antagonists for the human, rat, and mouse A3AR, as well as their selectivity against other human adenosine receptor subtypes (A1, A2A, and A2B), are summarized in the tables below. This data is crucial for selecting the appropriate antagonist for a specific research application and for predicting potential off-target effects.
Table 1: Binding Affinities (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |
| MRS1220 | >10000 | >10000 | >10000 | 0.65 |
| MRS1523 | 15600 | 2050 | >10000 | 18.9 |
| DPTN | 162 | 121 | 230 | 1.65 |
| MRE3008F20 | >10000 | >10000 | >10000 | 1.13 |
| PSB-11 | >10000 | >10000 | >10000 | 6.36 |
| VUF5574 | >10000 | >10000 | >10000 | >10000 |
Table 2: Binding Affinities (Ki, nM) of A3AR Antagonists Across Species
| Compound | Human A3 (Ki, nM) | Rat A3 (Ki, nM) | Mouse A3 (Ki, nM) |
| This compound | 0.65 | >10000 | >10000 |
| MRS1523 | 43.9 | 216 | 349 |
| DPTN | 1.65 | 8.53 | 9.61 |
| MRS1191 | 31 | Incomplete Inhibition | Incomplete Inhibition |
| MRS1334 | 2.69 | Incomplete Inhibition | Incomplete Inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of A3AR antagonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of an antagonist for its receptor. This is typically achieved through competition binding experiments where the antagonist competes with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human, rat, or mouse A3AR (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the A3AR, such as [¹²⁵I]I-AB-MECA.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist or antagonist (e.g., 100 µM NECA) to determine non-specific binding.
-
Test Compounds: Serial dilutions of the A3AR antagonists to be tested.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the A3AR are prepared by homogenization and centrifugation. The protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the antagonist. For total binding wells, only buffer is added instead of the antagonist. For non-specific binding wells, a saturating concentration of a non-radiolabeled ligand is added.
-
Incubation: The plate is incubated, typically at room temperature for 60-90 minutes, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of antagonist that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[1]
cAMP Functional Assays
cAMP (cyclic adenosine monophosphate) functional assays are used to determine the functional efficacy of an antagonist. A3AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists block this effect.
Materials:
-
Cells: Whole cells expressing the A3AR (e.g., HEK293 or CHO cells).
-
Agonist: An A3AR agonist, such as NECA or Cl-IB-MECA, to stimulate the receptor.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) is used to increase basal cAMP levels, allowing for the measurement of inhibition.
-
Test Compounds: Serial dilutions of the A3AR antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Lysis Buffer: To release intracellular cAMP.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a defined period (e.g., 20-30 minutes).
-
Agonist and Forskolin Stimulation: A mixture of the A3AR agonist (at its EC80 concentration) and forskolin is added to the wells and incubated for a specific time (e.g., 15-30 minutes).
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The cAMP concentration in the cell lysates is measured according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined. The data is plotted as a concentration-response curve, and the IC50 or pA2 value for the antagonist is calculated. The pA2 value is a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the A3AR signaling pathway and a typical experimental workflow for the characterization of A3AR antagonists.
Caption: A3AR signaling pathway.
References
Confirming the Competitive Antagonism of MRS1220 at the A3 Adenosine Receptor: A Comparative Guide
This guide provides a detailed comparison and experimental evidence to confirm MRS1220 as a competitive antagonist for the A3 adenosine (B11128) receptor (A3AR). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate their understanding and application of this potent and selective pharmacological tool.
This compound, a triazoloquinazoline derivative, has been identified as a highly potent and selective antagonist of the human A3 adenosine receptor.[1] Its competitive mechanism of action is crucial for its utility in studying A3AR pharmacology and its potential as a therapeutic agent. Competitive antagonists bind reversibly to the same site as the endogenous agonist (orthosteric site) but do not activate the receptor. Their effect can be overcome by increasing the concentration of the agonist. This guide will objectively review the experimental data that substantiates this mechanism.
Mechanism of Competitive Antagonism
Competitive antagonism is characterized by the antagonist binding to the receptor's active site, thereby preventing the agonist from binding and eliciting a biological response. This interaction is reversible, and the presence of the antagonist causes a parallel rightward shift in the agonist's dose-response curve without altering the maximum achievable response. A Schild analysis of this data typically yields a linear plot with a slope of 1, confirming a competitive interaction.[2][3]
Experimental Data Supporting Competitive Antagonism
The competitive nature of this compound has been demonstrated through various in vitro assays, including radioligand binding and functional studies.
Radioligand Binding Assays
Radioligand binding assays directly measure the interaction of ligands with the receptor. In studies with this compound, saturation binding experiments were conducted using the A3AR agonist radioligand [¹²⁵I]AB-MECA on membranes from HEK-293 cells expressing the human A3 receptor. The presence of this compound increased the dissociation constant (Kd) of the radioligand, indicating a decrease in binding affinity, without significantly affecting the maximum number of binding sites (Bmax).[4] This is a classic hallmark of a competitive antagonist, as it directly competes with the radioligand for the same binding site.
Table 1: Effect of this compound on [¹²⁵I]AB-MECA Binding at the Human A3 Adenosine Receptor
| Condition | This compound Conc. | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Control | 0 nM | 1.8 ± 0.3 | 2400 ± 200 | [4] |
| + this compound | 1 nM | 4.1 ± 0.6 | 2300 ± 200 | [4] |
| + this compound | 3 nM | 8.2 ± 1.2 | 2500 ± 300 | [4] |
Data are presented as mean ± SEM. The data shows that increasing concentrations of this compound lead to an increase in the Kd of [¹²⁵I]AB-MECA with no significant change in Bmax.
Functional Assays
Functional assays assess the biological response following receptor activation. For the Gi-coupled A3AR, activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
cAMP Accumulation Assays: In Chinese Hamster Ovary (CHO) cells expressing the human A3AR, the agonist IB-MECA inhibits forskolin-stimulated cAMP accumulation. In the presence of this compound, the concentration-response curve for IB-MECA is shifted to the right in a parallel manner, with no reduction in the maximal inhibitory effect.[4] This demonstrates that higher concentrations of the agonist are required to overcome the inhibitory effect of this compound, which is characteristic of competitive antagonism.[4][5][6] A Schild analysis of these functional data yielded a KB value of 1.7 nM, which is consistent with its binding affinity (Ki).[1][4]
Table 2: Antagonism of IB-MECA-induced Inhibition of Adenylate Cyclase by this compound
| Condition | Agonist | IC50 (nM) | Fold Shift | Reference |
| Control | IB-MECA | 10.1 ± 4.9 | - | [4] |
| + 100 nM this compound | IB-MECA | 598 ± 129 | 59.2 | [4] |
Data are presented as mean ± SEM. The substantial rightward shift in the IC50 of IB-MECA in the presence of this compound indicates potent antagonism.
[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the receptor. Agonists like NECA stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. Studies have shown that this compound on its own has no effect on [³⁵S]GTPγS binding but effectively antagonizes the stimulation caused by A3AR agonists.[1][4]
Comparison with Other A3AR Antagonists
This compound is one of the most potent human A3AR antagonists reported. Its high affinity and selectivity make it a valuable research tool compared to other compounds.
Table 3: Comparison of A3 Adenosine Receptor Antagonists
| Antagonist | Chemical Class | Human A3AR Ki (nM) | Human A3AR KB (nM) | Selectivity Profile | Reference |
| This compound | Triazoloquinazoline | 0.65 | 1.7 | Highly selective for human A3 vs A1/A2A and rat A3.[1][7] | [1][4] |
| MRS1191 | 1,4-Dihydropyridine | 31 | 92 | ~1300-fold selective for human A3 vs A1/A2A. | [1] |
| MRS1523 | Pyridine | 19 - 43.9 | N/A | Selective for both human and rat A3 receptors. | [8][9] |
| MRE3008F20 | Triazolopyrimidine | 0.4 | N/A | Highly potent and selective for human A3. | [8] |
Ki (inhibitory constant) values are typically derived from binding assays, while KB (equilibrium dissociation constant) values are derived from functional assays (Schild analysis).
It is important to note the significant species differences in the pharmacology of A3AR antagonists. This compound is exceptionally potent at the human A3AR but displays dramatically lower affinity for the rat A3AR (Ki > 1 µM).[7][8] This highlights the critical need for selecting appropriate tools for preclinical studies. Additionally, some recent evidence suggests that in certain cellular contexts, such as those with high receptor expression leading to constitutive activity, this compound may exhibit inverse agonist properties, particularly in β-arrestin recruitment assays.[10][11][12][13]
Experimental Protocols
Radioligand Saturation Binding Assay
-
Cell Culture and Membrane Preparation: HEK-293 cells stably transfected with the human A3 adenosine receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase (2 units/mL).
-
Incubation: Membranes (50 µg protein) are incubated with increasing concentrations of the radioligand (e.g., [¹²⁵I]AB-MECA) in the absence or presence of a fixed concentration of this compound.
-
Equilibrium: Incubation is carried out for 60-90 minutes at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM NECA). Specific binding is calculated by subtracting non-specific from total binding. Data are analyzed using non-linear regression to determine Kd and Bmax values.
cAMP Accumulation Functional Assay
-
Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are seeded in 24-well plates.
-
Pre-incubation: Cells are pre-incubated with adenosine deaminase (2 units/mL) for 30 minutes at 37°C to remove endogenous adenosine.
-
Antagonist Addition: Cells are then incubated with various concentrations of this compound (or vehicle control) for 20-30 minutes.
-
Agonist Stimulation: A range of concentrations of an A3AR agonist (e.g., IB-MECA) is added, followed immediately by a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.
-
Incubation: The reaction is allowed to proceed for 15-30 minutes at 37°C.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is determined using a suitable detection kit (e.g., HTRF, ELISA, or radiochemical assay).
-
Data Analysis: Data are normalized to the response produced by forskolin alone. Concentration-response curves are generated, and IC50 values are calculated. For Schild analysis, the dose ratio (the ratio of the agonist IC50 in the presence and absence of the antagonist) is calculated and plotted against the antagonist concentration.[2]
Conclusion
The evidence from radioligand binding and functional assays consistently supports the classification of this compound as a potent and selective competitive antagonist at the human A3 adenosine receptor. Saturation binding studies demonstrate its competition for the orthosteric binding site, while functional assays show a surmountable, parallel rightward shift in the agonist dose-response curve, a hallmark of competitive antagonism.[4] Its high affinity and selectivity, particularly for the human receptor, establish this compound as a critical tool for elucidating the physiological and pathological roles of the A3 adenosine receptor.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Evaluating the Off-Target Profile of MRS1220 in Comparison to Other A3 Adenosine Receptor Antagonists
This guide provides a comparative analysis of the off-target binding profile of MRS1220, a potent and selective antagonist for the human A3 adenosine (B11128) receptor, against other notable compounds targeting the same receptor. Understanding the selectivity and potential off-target interactions of such compounds is crucial for researchers and drug development professionals to accurately interpret experimental results and predict potential clinical efficacy and side effects. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Quantitative Comparison of Binding Affinities
The selectivity of this compound and other compounds is typically evaluated by comparing their binding affinities (Ki) for the human A3 adenosine receptor (hA3AR) with their affinities for other human adenosine receptor subtypes (A1, A2A, and A2B). A higher Ki value indicates lower binding affinity. The following table summarizes the binding affinities for this compound and a selection of other A3AR antagonists.
| Compound | hA3AR Ki (nM) | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA2BAR Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| This compound | 0.65[1][2] | 305 (rat) | 52 (rat) | - | ~470-fold (vs rat A1)[3] | ~80-fold (vs rat A2A)[3] |
| MRS1191 | 31[1][2] | >10,000 | >10,000 | - | >1300-fold[1] | >1300-fold[1] |
| MRS1523 | 19[2] | - | - | - | - | - |
| DPTN | 1.65[4] | 162 | 121 | 230 | ~98-fold | ~73-fold |
| L-249313 | - | 6,600 | 1,250 | - | - | - |
Note: Data for different species (human vs. rat) is indicated where applicable. Direct comparison of selectivity ratios is most accurate when data is from the same species.
This compound demonstrates high affinity for the human A3 adenosine receptor with a Ki value of 0.65 nM.[1][2] It is important to note that the selectivity of this compound is species-dependent; it is highly selective for the human A3AR but is largely inactive at the mouse and rat A3ARs, while showing moderate potency at A1 and A2A receptors in these species.[4] In contrast, compounds like MRS1191 show a remarkable selectivity of over 1300-fold for the human A3AR versus A1 and A2A subtypes.[1] DPTN is a potent A3AR antagonist across human, mouse, and rat species.[4]
Experimental Protocols
The binding affinities and functional activities of these compounds are determined through a variety of in vitro assays. The most common methods are radioligand binding assays and functional assays that measure downstream signaling.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor.[5][6]
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
General Protocol (Competitive Binding Assay):
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., HEK-293 cells) engineered to express the human adenosine receptor subtype of interest (A1, A2A, or A3).[3]
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [125I]AB-MECA for A3 receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[3]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[5]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to confirm the antagonist activity of the compounds by measuring their ability to block the effect of an agonist on downstream signaling pathways.
Objective: To determine the functional potency (KB) of an antagonist by measuring its ability to reverse agonist-induced effects on second messenger levels.
General Protocol (cAMP Accumulation Assay):
-
Cell Culture: Cells expressing the target receptor (e.g., human A3AR) are cultured in appropriate media.
-
Agonist Stimulation: The cells are treated with an agonist (e.g., NECA) that activates the A3 receptor. Since the A3 receptor is typically coupled to Gi proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) before the addition of the agonist.[7]
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and the antagonist's potency (KB or IC50) is determined.[3]
Visualizations
Signaling Pathway of the A3 Adenosine Receptor
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi protein pathway. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists like this compound block this activation.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for evaluating the off-target profile of a compound using competitive radioligand binding assays.
Caption: Workflow for Off-Target Binding Profile Assessment.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
Choosing the Right A3 Adenosine Receptor (A3AR) Antagonist for Your Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of pathologies including inflammatory diseases, cancer, and fibrosis. The development of selective antagonists for this receptor is a key area of research. This guide provides an objective comparison of several prominent A3AR antagonists, supported by experimental data, to aid researchers in selecting the most suitable compound for their studies.
Performance Comparison of A3AR Antagonists
The selection of an appropriate A3AR antagonist is critical and often depends on the specific research question, the model system (human vs. rodent), and the desired selectivity profile. The following tables summarize the binding affinities (Ki) and functional potencies (where available) of several commonly used and recently developed A3AR antagonists.
Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors
| Compound | A1 | A2A | A2B | A3 | Selectivity for A3 vs A1 | Selectivity for A3 vs A2A | Selectivity for A3 vs A2B |
| MRS1220 | ~305 | ~52 | - | 0.65 | ~470-fold | ~80-fold | - |
| DPTN | 162 | 121 | 230 | 1.65 | ~98-fold | ~73-fold | ~139-fold |
| MRS1523 | >10,000 | >10,000 | - | 18.9 | >529-fold | >529-fold | - |
| K18 | >100,000 | >100,000 | - | ~120 | >833-fold | >833-fold | - |
| AR 292 | - | - | - | - | - | - | - |
| AR 357 | - | - | - | - | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5][6] Note: A dash (-) indicates data not available.
Table 2: Binding Affinity (Ki, nM) of A3AR Antagonists at Rodent (Rat and Mouse) Adenosine Receptors
| Compound | Species | A1 | A2A | A2B | A3 | Selectivity for A3 vs A1 | Selectivity for A3 vs A2A | Selectivity for A3 vs A2B |
| DPTN | Mouse | 411 | 830 | 189 | 9.61 | ~43-fold | ~86-fold | ~20-fold |
| Rat | 333 | 1147 | 163 | 8.53 | ~39-fold | ~134-fold | ~19-fold | |
| MRS1523 | Mouse | - | - | - | 349 | - | - | - |
| Rat | 15,600 | 2,050 | - | 113 | ~138-fold | ~18-fold | - | |
| This compound | Rat | Inactive | Inactive | - | Inactive | - | - | - |
Data compiled from multiple sources.[2][4][5] Note: A dash (-) indicates data not available. "Inactive" indicates Ki > 10,000 nM.
Table 3: Functional Activity and In Vitro Effects of A3AR Antagonists
| Compound | Assay | Cell Line | Effect | IC50 / KB (nM) |
| This compound | cAMP Inhibition | CHO-hA3AR | Antagonist | 1.7 (KB) |
| DPTN | cAMP Inhibition | HEK293-hA3AR | Antagonist | - |
| AR 292 | Cell Proliferation | LNCaP, DU-145, PC3 (Prostate Cancer) | Inhibition, G2/M arrest | GI50 values cell line dependent |
| AR 357 | Cell Proliferation | LNCaP, DU-145, PC3 (Prostate Cancer) | Inhibition, G1 arrest | GI50 values cell line dependent |
| K18 | cAMP Inhibition | Flp-In-CHO-hA3R | Competitive Antagonist | pA2 ~6.92 |
Data compiled from multiple sources.[1][2][3][4][7][8][9] Note: A dash (-) indicates data not available.
Table 4: Pharmacokinetic Parameters of Selected A3AR Antagonists
| Compound | Parameter | Species | Value |
| HL3501 | Oral Bioavailability (%F) | Mouse | 92.5% (30 mg/kg), 107.2% (60 mg/kg) |
Data for other antagonists are limited in the public domain.[10][11]
A3AR Signaling Pathways
The A3 adenosine receptor, upon activation by its endogenous ligand adenosine, initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the mechanism of action of both agonists and antagonists. The accompanying diagram illustrates the primary signaling pathways associated with A3AR.
Caption: A3AR Signaling Pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for robust scientific research. Below are generalized methodologies for key assays used in the characterization of A3AR antagonists, based on protocols described in the literature.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity (Ki) of an unlabeled antagonist for the A3AR by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human or rodent A3AR (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known A3AR agonist or antagonist (e.g., NECA or this compound).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]
cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream effector of the Gi-coupled A3AR.
1. Cell Culture and Plating:
-
Culture cells expressing the A3AR (e.g., CHO or HEK293 cells) to near confluency.
-
Seed the cells into 96-well plates and allow them to attach overnight.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the A3AR antagonist for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of an A3AR agonist (e.g., NECA or IB-MECA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator (e.g., forskolin).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
4. Data Analysis:
-
Generate dose-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the IC50 or KB value of the antagonist from these curves. A Schild analysis can be performed to determine if the antagonism is competitive.[5][8][14][15][16]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a novel A3AR antagonist.
Caption: A3AR Antagonist Characterization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LJ-1888, a selective antagonist for the A3 adenosine receptor, ameliorates the development of atherosclerosis and hypercholesterolemia in apolipoprotein E knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of MRS1220: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a framework for its safe management and disposal based on general principles of laboratory chemical waste management.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements, as regulations can vary.
Essential Safety and Logistical Information
Before handling this compound, it is crucial to be aware of its known properties. This information is essential for risk assessment and for determining the appropriate safety measures and disposal routes.
| Property | Data |
| Chemical Name | N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide |
| Molecular Formula | C₂₁H₁₄ClN₅O₂ |
| Molecular Weight | 403.83 g/mol |
| CAS Number | 183721-15-5 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble to 20 mM in DMSO with gentle warming. |
| Storage | Store at room temperature. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
Immediate Operational Plan: Step-by-Step Disposal Procedures
The disposal of this compound, as with any laboratory chemical, should follow a structured and cautious methodology. The following procedural steps outline a general operational plan for its disposal.
Step 1: Waste Identification and Classification
-
Hazard Determination: Treat all waste containing this compound as hazardous chemical waste. This includes pure, unused this compound, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, gloves).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.[2][3] Keep halogenated and non-halogenated solvent wastes separate if required by your facility.[4]
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers: Collect this compound waste in a designated, chemically compatible container. The original container is often the best choice for unused product.[5] Ensure the container is in good condition and has a secure, leak-proof lid.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide)". Also, indicate the approximate concentration and quantity of the waste.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][6]
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the control of laboratory personnel.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Safe Location: Store the waste away from heat sources, direct sunlight, and high-traffic areas.[2]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is approaching full, or if the research project is complete, contact your institution's EHS department to arrange for a waste pickup.[6]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Step 5: Handling Empty Containers
-
Decontamination: An "empty" container that held this compound should be managed as hazardous waste unless properly decontaminated.[4] For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is often required.[4][5] The rinsate must be collected and disposed of as hazardous waste.[4]
-
Disposal of Decontaminated Containers: Once decontaminated according to your EHS procedures, deface or remove the original label and dispose of the container as regular trash or as directed.[5]
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the principles of safe chemical handling are universal. The disposal procedures outlined above are based on established guidelines for laboratory chemical waste management from various safety authorities.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the key steps and decision points in the waste management process.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
